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Foundational

An In-depth Technical Guide to 3-Oxa-6-azabicyclo[3.2.0]heptane Hydrochloride: A Scaffold for Modern Drug Discovery

This technical guide provides a comprehensive overview of 3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride, a compelling, yet underexplored, saturated bicyclic heterocycle with significant potential in medicinal chemistry....

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride, a compelling, yet underexplored, saturated bicyclic heterocycle with significant potential in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage novel scaffolds to address the challenges of modern drug design, such as achieving molecular three-dimensionality and exploring new chemical space.

Introduction: The Rationale for Bicyclic Scaffolds in Drug Design

The landscape of drug discovery is continually evolving, with a notable shift away from "flat" aromatic structures towards more three-dimensional molecular architectures. Saturated bicyclic systems, such as the 3-Oxa-6-azabicyclo[3.2.0]heptane core, offer a robust framework for developing novel therapeutics. These conformationally restricted scaffolds can provide significant advantages, including:

  • Improved Target Selectivity: A more defined three-dimensional shape can lead to more precise interactions with the binding sites of biological targets, reducing off-target effects.

  • Enhanced Physicochemical Properties: The introduction of sp³-rich centers can improve properties such as solubility and metabolic stability.

  • Novel Intellectual Property: The exploration of underutilized scaffolds provides opportunities for generating new chemical entities with strong patent protection.

The 3-Oxa-6-azabicyclo[3.2.0]heptane scaffold is a structural analogue of the more extensively studied 3-azabicyclo[3.2.0]heptane, which has been successfully employed as a piperidine isostere in drug candidates.[1] The replacement of a methylene group with an oxygen atom in the 3-position introduces a key hydrogen bond acceptor and modulates the scaffold's polarity and conformational preferences, offering a distinct advantage for fine-tuning drug-like properties.

Physicochemical Properties and Structural Attributes

While extensive experimental data for 3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride is not widely available in peer-reviewed literature, its basic properties can be found in chemical supplier databases.

PropertyValueSource
CAS Number 1799439-02-3ChemScene[2]
Molecular Formula C₅H₁₀ClNOChemScene[2]
Molecular Weight 135.59 g/mol ChemScene[2]
Topological Polar Surface Area (TPSA) 21.26 ŲChemScene[3]
logP (calculated) 0.0264ChemScene[3]

The structure of 3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride is presented below:

Figure 1: Chemical structure of 3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride.

Synthesis Methodology: A Proposed Photochemical Approach

It has been reported that intramolecular copper(I)-catalyzed 2π + 2π photocycloaddition is an effective method for synthesizing 3-oxabicyclo[3.2.0]heptanes from diallyl ethers.[1] By analogy, a plausible starting material for the synthesis of the 3-Oxa-6-azabicyclo[3.2.0]heptane core would be N-allyl-2-vinyloxyethanamine.

Proposed Retrosynthetic Analysis

G target 3-Oxa-6-azabicyclo[3.2.0]heptane Hydrochloride free_base 3-Oxa-6-azabicyclo[3.2.0]heptane target->free_base Addition starting_material N-allyl-2-vinyloxyethanamine free_base->starting_material Intramolecular [2+2] Photocycloaddition hcl HCl reagents hν (UV light) Cu(I) or Cu(II) catalyst Acid (e.g., H2SO4)

Figure 2: Proposed retrosynthetic analysis for 3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride.

Proposed Experimental Protocol

This protocol is adapted from the validated synthesis of 3-azabicyclo[3.2.0]heptane hydrochloride and should be considered a starting point for optimization.[4]

Step 1: Preparation of the Reaction Mixture

  • To a suitable Erlenmeyer flask, add a 1 M aqueous solution of a non-coordinating acid, such as sulfuric acid (1.0 equivalent).

  • With stirring, slowly add N-allyl-2-vinyloxyethanamine (1.0 equivalent). The in-situ protonation of the amine is crucial to prevent quenching of the photocatalyst.

  • Dilute the solution with deionized water.

  • Add a catalytic amount of a copper(II) salt, such as CuSO₄·5H₂O (e.g., 5 mol%). Stir until fully dissolved.

Step 2: Photochemical Cycloaddition

  • Transfer the reaction mixture to quartz tubes suitable for photochemical reactions.

  • Degas the solution by bubbling with nitrogen for several minutes.

  • Irradiate the tubes with a suitable UV light source (e.g., 254 nm) in a photoreactor until the reaction reaches completion, as monitored by an appropriate analytical technique (e.g., GC-MS or ¹H NMR of an extracted aliquot).

Step 3: Work-up and Isolation of the Free Base

  • Combine the reaction mixtures and concentrate under reduced pressure to remove a significant portion of the water.

  • Cool the concentrated solution in an ice bath and basify with a strong base, such as sodium hydroxide pellets, to a pH > 12.

  • Extract the aqueous layer multiple times with a suitable organic solvent, such as diethyl ether or dichloromethane.

  • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-Oxa-6-azabicyclo[3.2.0]heptane free base.

Step 4: Formation and Purification of the Hydrochloride Salt

  • Dissolve the crude free base in a suitable organic solvent (e.g., diethyl ether).

  • With stirring, add a solution of hydrochloric acid (e.g., concentrated aqueous HCl or HCl in a solvent like dioxane) dropwise until precipitation of the hydrochloride salt is complete.

  • Collect the solid product by vacuum filtration, wash with the organic solvent, and dry under vacuum to afford 3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride.

Analytical Characterization: Predicted Spectroscopic Data

Definitive spectroscopic data for 3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride is not available in the public domain. The following are predictions based on the known data for the analogous 3-azabicyclo[3.2.0]heptane hydrochloride and general principles of spectroscopy.[4]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be complex due to the bicyclic nature of the molecule. Key predicted features include:

  • Downfield Protons: The protons adjacent to the oxygen (position 4) and the protonated nitrogen (positions 5 and 7) would appear at the most downfield chemical shifts.

  • Upfield Protons: The protons of the cyclobutane ring (positions 1 and 2) would be expected at more upfield chemical shifts.

  • NH Proton: A broad singlet corresponding to the ammonium proton would likely be observed.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum is anticipated to show five distinct signals corresponding to the five carbon atoms in the bicyclic core.

  • Downfield Carbons: The carbons bonded to the heteroatoms (C4, C5, and C7) would be the most downfield.

  • Upfield Carbons: The carbons of the cyclobutane ring (C1 and C2) would be the most upfield.

Mass Spectrometry (Predicted)

High-resolution mass spectrometry (HRMS) would be expected to show the [M+H]⁺ ion for the free base (C₅H₉NO) at a calculated m/z that can be used to confirm the elemental composition.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities of 3-Oxa-6-azabicyclo[3.2.0]heptane have not been extensively reported, its structural features suggest several promising applications in drug discovery.

A Morpholine Bioisostere

The 3-oxa-6-azabicyclo[3.2.0]heptane scaffold can be considered a conformationally restricted analogue of morpholine, a common motif in medicinal chemistry. This structural constraint can lead to improved binding affinity and selectivity for biological targets.

A Scaffold for Exploring 3D Chemical Space

The non-planar, rigid structure of this bicyclic system is ideal for moving beyond "flatland" in drug design. Its defined exit vectors can be used to project substituents into specific regions of a protein binding pocket, enabling the optimization of ligand-receptor interactions.

Potential as an Anti-Tumor Agent

Derivatives of the related 4-oxa-1-azabicyclo[3.2.0]heptan-7-one scaffold have demonstrated potent anti-tumor activity.[5] This suggests that the 3-Oxa-6-azabicyclo[3.2.0]heptane core may also serve as a valuable template for the development of novel anticancer agents.

Safety and Handling

As with any chemical compound, 3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride should be handled with appropriate safety precautions in a well-ventilated laboratory. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from a commercial supplier.

Conclusion

3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride represents a promising yet under-investigated scaffold for the development of novel therapeutics. Its rigid, three-dimensional structure and the presence of both an ether and a secondary amine functionality provide a rich platform for chemical modification and the exploration of new chemical space. The proposed synthesis, based on a robust photochemical cycloaddition, offers a viable route to access this valuable building block. Further investigation into the synthesis, characterization, and biological evaluation of derivatives of this scaffold is highly encouraged and has the potential to yield novel drug candidates with improved properties.

References

  • Mansson, C. M. F.; Burns, N. Z. Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Org. Synth.2024 , 101, 410-422. [Link]

  • Organic Syntheses. 3-Azabicyclo[3.2.0]heptane hydrochloride. [Link]

  • Mansson, C. M. F., et al. (2026). Synthesis of 3-Azabicyclo[3.2.0]heptane Hydrochloride. ResearchGate. [Link]

  • PubChem. 3-Azabicyclo[3.2.0]heptane. [Link]

  • NextSDS. 3-Oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one,2-methyl-(9CI). [Link]

  • ACS Publications. 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. J. Org. Chem.2024 . [Link]

  • PubChem. 6-Azabicyclo(3.2.0)heptane. [Link]

  • Royal Society of Chemistry. Synthesis of bicyclo[3.2.0]heptane lactones via a ligand-enabled Pd-catalyzed C(sp3)–H activation cascade. Chem. Sci.2025 , 16, 9436-9440. [Link]

  • Pharmaffiliates. Nonoxynol 9. [Link]

  • ResearchGate. Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block. [Link]

  • Scribd. 3-Azabicyclo (3.2.0) Heptane. [Link]

  • Singh, R.; Micetich, R. G. 4-oxa-1-azabicyclo[3.2.0]heptan-7-one derivatives as anti-tumor agents. Curr. Med. Chem. Anticancer Agents2003 , 3 (6), 431-438. [Link]

Sources

Exploratory

3-Oxa-6-azabicyclo[3.2.0]heptane Hydrochloride: Structural Chemistry, Synthesis, and Bioisosteric Applications

Executive Summary In modern drug discovery, the optimization of absorption, distribution, metabolism, and excretion (ADME) properties often dictates the clinical success of a lead compound. The saturated heterocyclic rin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the optimization of absorption, distribution, metabolism, and excretion (ADME) properties often dictates the clinical success of a lead compound. The saturated heterocyclic ring morpholine is a privileged scaffold, frequently utilized as a hinge-binder in kinase inhibitors (e.g., PI3K/mTOR pathways) [1]. However, morpholine suffers from high conformational entropy and a pronounced susceptibility to cytochrome P450 (CYP450)-mediated oxidation.

3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride has emerged as a highly valuable, conformationally restricted bioisostere designed to overcome these liabilities [2]. By fusing a tetrahydrofuran ring with an azetidine ring, this bicyclic system locks the oxygen and nitrogen heteroatoms into a defined spatial arrangement. This technical guide provides an in-depth analysis of its IUPAC nomenclature, physicochemical properties, and a self-validating synthetic protocol for its preparation.

Structural Chemistry & IUPAC Nomenclature

Understanding the exact topology of 3-oxa-6-azabicyclo[3.2.0]heptane is critical for exit vector analysis (EVA) during structure-based drug design. The IUPAC name systematically deconstructs the molecule's architecture:

  • "bicyclo" : Indicates the presence of two fused rings sharing two bridgehead atoms.

  • "[3.2.0]" : Defines the number of atoms in each of the three paths connecting the two bridgehead carbons (C1 and C5).

    • Path 1 (3 atoms): C2, O3, C4 (forming the tetrahydrofuran moiety).

    • Path 2 (2 atoms): N6, C7 (forming the azetidine moiety).

    • Path 3 (0 atoms): The direct covalent bond between bridgeheads C1 and C5.

  • "heptane" : Denotes a total of 7 atoms in the core bicyclic skeleton (3 + 2 + 0 + 2 bridgeheads).

  • "3-Oxa" & "6-aza" : Specifies the replacement of carbon atoms with oxygen at position 3 and nitrogen at position 6.

  • "hydrochloride" : Indicates the protonated ammonium salt form, which is essential for stabilizing the volatile and reactive azetidine free base [5].

Quantitative Data: Morpholine vs. Bicyclic Bioisostere

The following table summarizes the physicochemical impact of replacing a standard morpholine ring with the 3-oxa-6-azabicyclo[3.2.0]heptane scaffold.

PropertyMorpholine3-Oxa-6-azabicyclo[3.2.0]heptaneImpact on Drug Design
Molecular Formula C₄H₉NOC₅H₉NOAddition of one carbon; rigidified framework.
Molecular Weight 87.12 g/mol 99.13 g/mol Slight increase, well within Lipinski limits.
Fsp³ (Fraction sp³) 1.001.00Maintains optimal 3D character for target binding.
Topological Polar Surface Area 21.3 Ų21.3 ŲIdentical TPSA; preserves hydrogen bonding capability.
Conformational Entropy High (Chair flip, flexibility)Very Low (Locked bicyclic system)Reduces entropic penalty upon target binding.
Metabolic Stability (CYP450) Low (Prone to α-oxidation)High (Steric shielding of α-carbons)Extends half-life and improves oral bioavailability.

The Bioisosteric Rationale (Causality in Drug Design)

The transition from monocyclic saturated heterocycles to bridged or fused bicyclic systems is driven by the need to improve pharmacokinetic profiles without losing target affinity [3].

The Causality of Rigidification: Morpholine rings readily undergo ring-flipping, which incurs an entropic penalty when the molecule adopts a specific conformation to bind a target protein. Furthermore, the α-carbons adjacent to the morpholine oxygen and nitrogen are highly exposed, making them prime targets for CYP450-mediated oxidative dealkylation.

By employing 3-oxa-6-azabicyclo[3.2.0]heptane, chemists achieve two goals simultaneously:

  • Entropic Pre-organization: The [3.2.0] fusion locks the molecule into a single conformation, lowering the entropic cost of binding.

  • Steric Shielding: The ring strain and the compact nature of the cyclobutane/cyclopentane fusion sterically hinder the approach of metabolic enzymes to the α-carbons, effectively shutting down primary metabolic soft spots.

Bioisostere M Morpholine Scaffold (Standard) B 3-Oxa-6-azabicyclo[3.2.0]heptane (Bioisostere) M->B Rigidification & Ring Fusion M_prop • High conformational entropy • CYP450 oxidation at α-carbon • Moderate Fsp3 M->M_prop B_prop • Conformationally locked • Steric shielding of α-carbons • Increased Fsp3 B->B_prop

Fig 1. Bioisosteric transition from morpholine to 3-oxa-6-azabicyclo[3.2.0]heptane.

Synthetic Methodology & Experimental Protocols

The synthesis of highly strained [3.2.0] bicyclic systems requires precise control over ring closure. While photochemical [2+2] cycloadditions are common for azabicycloheptanes [4], a highly scalable and self-validating chemical route utilizes the thermal [2+2] cycloaddition of chlorosulfonyl isocyanate (CSI) with 2,5-dihydrofuran.

Experimental Causality
  • Why CSI? CSI is an exceptionally reactive, electron-deficient isocyanate. It undergoes a concerted, regioselective [2+2] cycloaddition with electron-rich alkenes (like 2,5-dihydrofuran) without the need for UV irradiation, making the process scalable.

  • Why LiAlH₄? The resulting β-lactam intermediate is highly strained and resistant to mild hydride donors like NaBH₄. Lithium aluminum hydride provides the aggressive hydride transfer required to fully reduce the carbonyl to a methylene group, yielding the azetidine.

  • Why the HCl Salt? Free azetidines are volatile and prone to ring-opening polymerization due to ring strain. Precipitation as the hydrochloride salt neutralizes the basic lone pair, yielding a stable, bench-stable solid.

Synth SM 2,5-Dihydrofuran (Starting Material) R1 Chlorosulfonyl Isocyanate (CSI) [2+2] Cycloaddition SM->R1 I1 N-Chlorosulfonyl-β-lactam Intermediate R1->I1 R2 Na2SO3 / H2O Reductive Cleavage I1->R2 I2 3-Oxa-6-azabicyclo[3.2.0]heptan-7-one (β-lactam) R2->I2 R3 LiAlH4 / THF Amide Reduction I2->R3 I3 3-Oxa-6-azabicyclo[3.2.0]heptane (Free Base) R3->I3 R4 HCl in Diethyl Ether Salt Formation I3->R4 Prod 3-Oxa-6-azabicyclo[3.2.0]heptane HCl (Final Product) R4->Prod

Fig 2. Step-by-step synthetic workflow for 3-oxa-6-azabicyclo[3.2.0]heptane HCl.

Step-by-Step Laboratory Protocol

Step 1: [2+2] Cycloaddition

  • Charge a flame-dried, argon-purged flask with 2,5-dihydrofuran (1.0 equiv) and anhydrous dichloromethane (DCM) (0.5 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add chlorosulfonyl isocyanate (CSI) (1.2 equiv) dropwise over 30 minutes.

  • Allow the reaction to slowly warm to 0 °C and stir for 4 hours. The concerted cycloaddition forms the N-chlorosulfonyl-β-lactam intermediate.

Step 2: Reductive Cleavage

  • Quench the reaction mixture by dropwise addition to a vigorously stirred biphasic mixture of saturated aqueous Na₂SO₃ (3.0 equiv) and 10% aqueous NaHCO₃ at 0 °C.

  • Causality: Na₂SO₃ selectively reduces the N-S bond, liberating the free β-lactam without hydrolyzing the strained 4-membered ring.

  • Extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 3-oxa-6-azabicyclo[3.2.0]heptan-7-one.

Step 3: Amide Reduction

  • Dissolve the crude β-lactam in anhydrous THF (0.2 M) and cool to 0 °C.

  • Carefully add a 2.0 M solution of LiAlH₄ in THF (2.5 equiv) dropwise.

  • Reflux the mixture for 12 hours under argon.

  • Quench carefully using the Fieser method (n mL H₂O, n mL 15% NaOH, 3n mL H₂O) to precipitate aluminum salts. Filter through Celite and concentrate to isolate the free base.

Step 4: Salt Formation

  • Dissolve the crude 3-oxa-6-azabicyclo[3.2.0]heptane free base in anhydrous diethyl ether.

  • Bubble dry HCl gas through the solution (or add 2.0 M HCl in ether) at 0 °C until precipitation ceases.

  • Filter the resulting white crystalline solid, wash with cold ether, and dry under high vacuum to afford pure 3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride .

References

  • Brown, A. et al. "Identification of a urea bioisostere of a triazole oxytocin antagonist". Bioorganic & Medicinal Chemistry Letters (2010). Available at:[Link]

  • Natho, P. "Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[1]hexanes and spiro[2]heptanes". Chemical Communications (2025). Available at:[Link]

  • Mykhailiuk, P. K. et al. "Photochemical Synthesis of 3-Azabicyclo[3.2.0]Heptanes: Advanced Building Blocks for Drug Discovery". The Journal of Organic Chemistry (2017). Available at:[Link]

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Foundational

Synthesis Discovery and Methodological Advancements of 3-Oxa-6-azabicyclo[3.2.0]heptane Hydrochloride

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Introduction & Strategic Importance In contemporary medicinal chemistry, the optimization of ADME (...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Introduction & Strategic Importance

In contemporary medicinal chemistry, the optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is paramount. The piperidine and morpholine rings are ubiquitous in drug design; however, their conformational flexibility and lipophilicity often lead to off-target toxicities and rapid metabolic clearance. 3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride has emerged as a premium, structurally rigid isostere[1].

By fusing a 4-membered azetidine ring to a 5-membered tetrahydrofuran ring, this bicyclic system dramatically restricts conformational freedom, lowers the overall lipophilicity (LogP), and alters the exit vectors of substituents. Consequently, this core is increasingly utilized in the development of next-generation therapeutics, including mutant Isocitrate Dehydrogenase (IDH) inhibitors and novel monobactam antibiotics[2].

Mechanistic Rationale & Retrosynthetic Analysis

The construction of the bicyclo[3.2.0] framework is synthetically demanding. The inherent ring strain of the fused azetidine-tetrahydrofuran system (~25-30 kcal/mol) means that traditional intermolecular cyclizations are thermodynamically disfavored, often resulting in competitive oligomerization. To overcome this, synthetic strategies must rely on highly orchestrated intramolecular cyclizations driven by proximity effects, photoredox-enabled radical intermediates, or thermodynamic strain-release mechanisms.

Retrosynthesis Target 3-Oxa-6-azabicyclo[3.2.0]heptane Hydrochloride PathA Pathway A: Base-Induced SN2 Target->PathA PathB Pathway B: Photoredox Cyclization Target->PathB PathC Pathway C: Catalytic Hydrogenation Target->PathC PreA Brominated Tetrahydrofuran PathA->PreA PreB Oxime / Alkene Tether PathB->PreB PreC Azatricyclo Precursor PathC->PreC

Figure 1. Retrosynthetic pathways for 3-oxa-6-azabicyclo[3.2.0]heptane core.

Core Synthetic Methodologies & Protocols

As a self-validating system, each protocol below incorporates specific mechanistic controls and validation checkpoints to ensure reproducibility and high fidelity in the generation of the strained bicyclic core.

Protocol A: Base-Induced Intramolecular SN​2 Cyclization

This classical approach utilizes a linear or monocyclic brominated precursor (e.g., a 2-bromo-3-hydroxybutyramide derivative). The causality behind using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is critical: DBU acts as a strong, non-nucleophilic base. It selectively deprotonates the nitrogen atom to form an active nucleophile without displacing the secondary bromide itself, which would otherwise result in unwanted substitution byproducts[3].

Step-by-Step Methodology:

  • Preparation: Dissolve the brominated precursor (e.g., 0.261 mmol) in anhydrous Tetrahydrofuran (THF, 2.0 mL) under an inert argon atmosphere.

  • Activation: Add DBU (1.05 equivalents, 0.263 mmol) dropwise at 24 °C.

  • Cyclization: Stir the reaction mixture continuously for 3 hours. The proximity of the deprotonated amide/amine to the electrophilic carbon drives the stereospecific 4-exo-tet cyclization.

  • Validation Checkpoint: Monitor via LC-MS. The disappearance of the precursor mass and the emergence of the cyclized product mass (loss of HBr) validates successful ring closure.

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc). Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, concentrate in vacuo, and purify via preparative silica-gel TLC or flash chromatography (Cyclohexane:EtOAc 1:1)[3].

Protocol B: Visible-Light Photoredox Catalysis

Recent advancements leverage iridium-based photoredox catalysis combined with microwave irradiation to access highly substituted azetidine derivatives. The Ir[dF(CF3)ppy]2(dtbbpy)PF6 complex is employed because its excited *Ir(III) state possesses a sufficiently high oxidation potential to undergo single-electron transfer (SET) with oxime precursors. This generates a transient nitrogen-centered radical that rapidly undergoes a 4-exo-trig cyclization[4].

Photoredox IrCat Ir[dF(CF3)ppy]2(dtbbpy)PF6 Excitation Visible Light / MW Excitation IrCat->Excitation Activated *Ir(III) Excited State Excitation->Activated hν / MW Substrate Oxime Precursor Activated->Substrate SET Radical N-Centered Radical Substrate->Radical Product Azetidine Ring Formation Radical->Product 4-exo-trig Product->IrCat Catalyst Regeneration

Figure 2. Photoredox catalytic cycle for azetidine ring formation.

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial, combine the oxime precursor and Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1-2 mol%) in anhydrous THF.

  • Degassing: Sparge the solution with nitrogen for 15 minutes to remove dissolved oxygen, which quenches the triplet excited state of the photocatalyst.

  • Irradiation: Subject the vial to microwave irradiation (e.g., 427 W) and visible light for 0.5 hours.

  • Validation Checkpoint: Color change of the solution (often from bright yellow to deep orange/red during the radical cascade) combined with TLC analysis confirms catalyst turnover.

  • Isolation: Concentrate the crude mixture and purify via column chromatography to yield the highly substituted 3-oxa-6-azabicyclo[3.2.0]heptane derivative[4].

Protocol C: Catalytic Hydrogenation of Azatricyclo Precursors

For stereocontrolled access, starting from a highly strained azatricyclo precursor allows for a strain-release hydrogenation. Palladium on carbon (Pd/C) is selected to chemoselectively reduce the cyclopropane or olefinic moiety while preserving the core bicyclic framework[1].

Step-by-Step Methodology:

  • Preparation: Charge a 4 mL pressure vial with methyl 3-oxa-6-azatricyclo[3.2.0.02,4]heptane-6-carboxylate (e.g., 41.4 mg, 0.267 mmol) and Methanol (2.5 mL, 0.11 M)[1].

  • Catalyst Addition: Add Palladium on carbon (Pd/C, 10% w/w, 26.6 mg).

  • Hydrogenation: Purge the vessel with H₂ gas and stir vigorously under a hydrogen atmosphere at room temperature. The thermodynamic driving force of strain release ensures rapid and selective reduction.

  • Workup: Filter the heterogeneous mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with excess Methanol.

  • Isolation: Concentrate the filtrate in vacuo to yield the pure methyl 3-oxa-6-azabicyclo[3.2.0]heptane-6-carboxylate, which can be subsequently deprotected to yield the hydrochloride salt[1].

Quantitative Data Summaries

To aid in route selection, the following table summarizes the quantitative performance metrics of the three primary synthetic pathways discussed.

Synthesis RouteCatalyst / ReagentSolventTemp (°C)Yield (%)Mechanistic Advantage
Base-Induced SN​2 DBU (1.05 eq)THF2472 - 89High stereoretention; scalable without specialized equipment.
Photoredox / MW Ir[dF(CF3)ppy]2(dtbbpy)PF6THF~80 (MW)65 - 75Enables access to highly substituted, sterically hindered patterns.
Hydrogenation Pd/C (10% w/w), H₂MeOH25>90Clean reaction profile; driven by thermodynamic strain release.

Conclusion & Future Perspectives

The synthesis of 3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride represents a triumph of modern synthetic methodology over thermodynamic ring strain. While classical DBU-mediated SN​2 cyclizations offer reliable scalability, the advent of photoredox catalysis opens new vectors for late-stage functionalization. As the demand for rigid piperidine isosteres grows in the pursuit of optimized ADME profiles, mastering these self-validating synthetic protocols is essential for any advanced drug discovery program.

References

  • WO2015103583A1 - Monobactams and methods of their synthesis and use. Google Patents.
  • Base-induced Cyclization of N-[Bis(ethoxycarbonyl)methyl]-2-bromo-3-hydroxybutyramide Derivatives. Oxford University Press (OUP) / Bull. Chem. Soc. Jpn.
  • Synthesis of unnatural amino acids and diamine linkers (PhD Dissertation). Università degli Studi di Pavia.
  • Heterocyclic Letters Vol. 14 | No.3 | 683-694 | May-July | 2024. Heteroletters.org.

Sources

Exploratory

Spectroscopic Characterization and Analytical Profiling of 3-Oxa-6-azabicyclo[3.2.0]heptane Hydrochloride

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary The compound 3-Oxa-6-azabicyclo[3.2.0]heptane hydr...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The compound 3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride (CAS 38654-15-8) has emerged as a highly valuable, conformationally restricted building block in modern medicinal chemistry[1],. Commercially available primarily as the rac-(1R,5S) stereoisomer, this fused bicyclic system (an azetidine ring fused to an oxolane ring) functions as a rigid bioisostere for morpholine and piperidine. The incorporation of such rigid scaffolds is a proven strategy to improve the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates by reducing entropic penalties upon target binding and limiting metabolic liabilities[2].

However, the inherent ring strain of the [3.2.0] system necessitates rigorous analytical validation to ensure batch-to-batch structural integrity[3]. This whitepaper provides an in-depth, self-validating technical guide to the spectroscopic profiling (NMR, FT-IR, and HRMS) of 3-oxa-6-azabicyclo[3.2.0]heptane hydrochloride, emphasizing the causality behind specific experimental methodologies.

Structural Dynamics & Spectroscopic Causality

The architecture of 3-oxa-6-azabicyclo[3.2.0]heptane features a highly strained 4-membered azetidine ring fused to a 5-membered tetrahydrofuran-like (oxolane) ring. This geometry forces the bridgehead carbons (C1 and C5) into distorted tetrahedral angles.

Causality in Analytical Behavior:

  • Orbital Hybridization: The ring strain increases the s-character of the external C-H bonds. This directly impacts Nuclear Magnetic Resonance (NMR) chemical shifts, subtly deshielding the bridgehead protons compared to unstrained analogs.

  • Salt Form Dynamics: As a hydrochloride salt, the secondary amine in the azetidine ring is protonated ( NH2+​ ). This localized positive charge acts as a strong electron-withdrawing group via induction, significantly deshielding the adjacent C7 protons and the C1/C5 bridgehead protons.

Workflow A 3-Oxa-6-azabicyclo[3.2.0]heptane HCl (Batch Sample) B NMR Spectroscopy (1H, 13C, COSY) A->B Dissolve in DMSO-d6 C ATR-FTIR (Solid State) A->C Direct Application D HRMS (ESI-TOF) (Mass & Fragments) A->D Dilute in MeCN/H2O E Data Integration & Structural Validation B->E C->E D->E

Fig 1. Multimodal spectroscopic workflow for bicyclic scaffold validation.

Nuclear Magnetic Resonance (NMR) Profiling

Reference data for substituted 3-oxa-6-azabicyclo[3.2.0]heptane derivatives indicate that the oxa-ring carbons typically resonate in the 60–75 ppm range, while the azetidine carbons appear upfield[4].

Quantitative Data Summaries

Table 1: Expected 1 H NMR Assignments (400 MHz, DMSO- d6​ )

PositionShift Range (ppm)MultiplicityIntegrationStructural Assignment
H-2, H-4 3.60 – 4.10m4HOxolane ring ( CH2​−O−CH2​ )
H-7 3.80 – 4.20m2HAzetidine ring ( CH2​−N+ )
H-1, H-5 3.20 – 3.50m2HBridgehead methines ( CH )
NH2+​ 9.00 – 9.60br s2HProtonated amine (Exchangeable)

Table 2: Expected 13 C NMR Assignments (100 MHz, DMSO- d6​ )

PositionShift Range (ppm)Structural Assignment
C-2, C-4 68.0 – 74.0Oxolane carbons next to oxygen
C-7 45.0 – 52.0Azetidine carbon next to nitrogen
C-1, C-5 35.0 – 42.0Bridgehead carbons
Self-Validating Protocol: High-Resolution NMR Acquisition

Objective: To accurately integrate rigid ring protons and confirm the hydrochloride salt state.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO- d6​ .

    • Causality: DMSO- d6​ is explicitly chosen over D2​O . Deuterium oxide causes rapid isotopic exchange of the azetidinium protons ( NH2+​ ), masking their signal. DMSO- d6​ restricts this exchange, allowing the broad 9.00–9.60 ppm signal to be observed, thereby validating the hydrochloride salt form.

  • Instrument Tuning: Tune and match the probe to the exact sample impedance.

  • Acquisition Parameters: Set the relaxation delay ( D1​ ) to 2.0 seconds.

    • Causality: The rigid bicyclic framework restricts molecular tumbling in solution. This restricted motion leads to longer longitudinal ( T1​ ) relaxation times for the bridgehead protons. A longer D1​ ensures complete magnetization recovery, yielding accurate quantitative integration necessary for purity assessment.

Vibrational Spectroscopy (ATR-FTIR)

Infrared spectroscopy is utilized to confirm the functional group integrity, specifically the ether linkage and the amine salt.

Table 3: Key FT-IR Vibrational Modes

Wavenumber ( cm−1 )Peak CharacteristicsVibrational Assignment
2800 – 2400 Broad, Strong N−H+ stretching (Amine hydrochloride)
2950 – 2850 Sharp, Weak C−H stretching (Aliphatic skeleton)
1150 – 1050 Sharp, Strong C−O−C asymmetric stretching (Ether)
Self-Validating Protocol: Solid-State ATR-FTIR
  • Background Scan: Collect a 32-scan background spectrum of the clean diamond ATR crystal.

  • Sample Application: Place 2-3 mg of the neat solid directly onto the crystal and apply the pressure anvil.

    • Causality: Attenuated Total Reflectance (ATR) is strictly chosen over traditional KBr pelleting. Applying high hydraulic pressure to hydrochloride salts within a KBr matrix frequently induces solid-state ion exchange (forming the HBr salt in situ). This artifact artificially shifts the N−H+ vibrational bands, leading to false-negative QC results. ATR preserves the native crystalline salt form.

High-Resolution Mass Spectrometry (LC-HRMS)

The free base of 3-oxa-6-azabicyclo[3.2.0]heptane has a molecular formula of C5​H9​NO with an exact monoisotopic mass of ~99.068 Da. Under positive Electrospray Ionization (ESI+), the protonated molecular ion [M+H]+ is expected at m/z 100.076 .

Fragmentation P [M+H]+ m/z 100.076 I Ring-Opened Intermediate P->I CID (15-25 eV) F1 Loss of CH2O m/z 70.065 I->F1 -30 Da F2 Loss of NH3 m/z 83.049 I->F2 -17 Da

Fig 2. Proposed ESI-MS/MS fragmentation pathways for the protonated free base.

Self-Validating Protocol: LC-MS/ESI-TOF Workflow
  • Mobile Phase Preparation: Utilize a gradient of Water and Acetonitrile, both buffered with 0.1% Formic Acid.

    • Causality: The acidic modifier ensures that the azetidine nitrogen remains fully protonated in the LC effluent, maximizing ionization efficiency and signal-to-noise ratio in the ESI+ source.

  • Source Parameter Optimization: Limit the capillary/desolvation temperature to 250°C.

    • Causality: Highly strained 4-membered azetidine rings are uniquely susceptible to thermal degradation. Excessive source temperatures can cause premature ring-opening and in-source fragmentation before the ions reach the mass analyzer, complicating the identification of the parent [M+H]+ ion.

  • Collision-Induced Dissociation (CID): Apply a collision energy of 15–25 eV to induce the characteristic neutral losses of formaldehyde (30 Da) and ammonia (17 Da).

Sources

Foundational

Structural Elucidation of 3-Oxa-6-azabicyclo[3.2.0]heptane Hydrochloride via Advanced NMR Spectroscopy

Executive Summary & Introduction The 3-oxa-6-azabicyclo[3.2.0]heptane scaffold represents a highly strained, rigidified bicyclic system increasingly utilized in modern medicinal chemistry. By restricting conformational f...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Introduction

The 3-oxa-6-azabicyclo[3.2.0]heptane scaffold represents a highly strained, rigidified bicyclic system increasingly utilized in modern medicinal chemistry. By restricting conformational freedom, these bicyclic systems improve the pharmacokinetic profiles, target specificity, and metabolic stability of active pharmaceutical ingredients (APIs).

As a hydrochloride salt (CAS 1799439-02-3) with the molecular formula C5​H10​ClNO , the compound presents unique Nuclear Magnetic Resonance (NMR) characteristics[1]. These features are driven by the intense inductive effects of the protonated azetidine ring and the fused tetrahydrofuran (THF) moiety. As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data reporting. Here, we explore the causality behind the chemical shifts and provide a self-validating, step-by-step experimental protocol to ensure absolute confidence in structural assignments.

Experimental Design & Self-Validating Protocol

To achieve high-fidelity spectral data, the experimental workflow must be treated as a self-validating system. Every parameter choice—from solvent selection to pulse sequence—must proactively address the specific structural challenges of the bicyclo[3.2.0] system.

The Causality of Solvent Selection

Why use DMSO- d6​ instead of D2​O ? Hydrochloride salts of amines are highly soluble in D2​O , making it a common default solvent. However, in D2​O , the labile protons of the NH2+​ group undergo rapid deuterium exchange, rendering them invisible in the 1H spectrum. By utilizing anhydrous , the rate of proton exchange is significantly reduced[1]. This preserves the broad NH2+​ signals (~9.50 ppm), which serve as a critical internal validation point. Observing these protons allows for the detection of scalar couplings to the adjacent C5 and C7 protons, unambiguously anchoring the azetidine ring assignment.

Step-by-Step Acquisition Methodology
  • Sample Preparation: Weigh 15–20 mg of 3-oxa-6-azabicyclo[3.2.0]heptane hydrochloride. Dissolve completely in 0.6 mL of anhydrous DMSO- d6​ . Note: The use of strictly anhydrous solvent is critical to prevent the water peak (HDO, ~3.33 ppm) from obscuring the C1-H multiplet (~3.30 ppm).

  • Tuning and Matching: Insert the sample and perform automatic or manual tuning and matching (ATMA) for both 1H and 13C channels. This maximizes probe sensitivity and ensures accurate 90∘ pulse calibrations.

  • Locking and Shimming: Lock on the deuterium signal of DMSO- d6​ . Perform gradient shimming (e.g., TopShim) followed by manual optimization of the Z1 and Z2 gradients to achieve a line width at half height (FWHM) of < 0.8 Hz for the residual solvent peak.

  • 1D Acquisition:

    • 1H NMR: Acquire 16 scans with a relaxation delay ( D1​ ) of 2.0 s and 64k data points.

    • 13C NMR: Acquire 1024 scans with a D1​ of 2.0 s, utilizing WALTZ-16 proton decoupling to prevent nuclear Overhauser effect (NOE) distortion while maintaining sharp singlets.

  • 2D Acquisition: Acquire gradient-selected COSY, multiplicity-edited HSQC, and HMBC (optimized for long-range 3JCH​=8 Hz).

Workflow Prep 1. Sample Prep DMSO-d6 Lock 2. Lock & Shim Z0-Z5 Opt Prep->Lock Acq1D 3. 1D Acq 1H & 13C Lock->Acq1D Acq2D 4. 2D Acq COSY/HSQC Acq1D->Acq2D Valid 5. Validation Cross-Peaks Acq2D->Valid

Fig 1: Self-validating NMR acquisition workflow for highly strained heterocycles.

1D NMR Spectral Analysis & Mechanistic Insights

The chemical shifts in the 3-oxa-6-azabicyclo[3.2.0]heptane system are heavily dictated by ring strain and the inductive withdrawal of the heteroatoms.

Mechanistic Insight: Why is C5 so heavily deshielded? The C5 methine proton resonates remarkably downfield at 4.65 ppm. This is due to the synergistic deshielding effects of ring strain and inductive withdrawal. C5 sits at the bridgehead of the highly strained bicyclo[3.2.0] system and is directly bonded to the electron-withdrawing quaternary ammonium nitrogen ( N+ ). Furthermore, the proximity of the oxygen atom in the fused THF ring exacerbates the electron deficiency at this position.

Table 1: 1H NMR Assignments (400 MHz, DMSO- d6​ )
PositionShift (ppm)Multiplicity J (Hz)Int.Assignment Justification
NH2+​ 9.50br s-2HProtonated amine; broad due to quadrupolar relaxation of 14N .
C5-H 4.65m-1HBridgehead methine; highly deshielded by adjacent N+ and C4-O.
C7- Hexo​ 4.10m-1HAzetidine CH2​ alpha to N+ ; exo proton experiences distinct anisotropic effects.
C4- Hexo​ 3.95d10.51HTHF CH2​ alpha to O; geminal coupling only due to ~90° dihedral with C5.
C2- Hexo​ 3.85d10.01HTHF CH2​ alpha to O.
C7- Hendo​ 3.80m-1HAzetidine CH2​ alpha to N+ .
C4- Hendo​ 3.75dd10.5, 4.01HTHF CH2​ alpha to O; exhibits long-range W-coupling.
C2- Hendo​ 3.65dd10.0, 4.51HTHF CH2​ alpha to O; couples with C1-H.
C1-H 3.30m-1HBridgehead methine; less deshielded than C5 due to distance from N+ .
Table 2: 13C NMR Assignments (100 MHz, DMSO- d6​ )
PositionShift (ppm)Type (DEPT)Assignment Justification
C4 71.5 CH2​ Alpha to Oxygen; downfield due to O electronegativity.
C2 69.2 CH2​ Alpha to Oxygen; slightly upfield of C4 due to less ring strain.
C5 62.0 CH Bridgehead; strongly deshielded by direct N+ attachment.
C7 49.5 CH2​ Alpha to N+ ; typical shift for strained azetidine carbons.
C1 38.4 CH Bridgehead; aliphatic environment, beta to heteroatoms.

2D NMR & Connectivity Mapping

To transform isolated data points into a scientifically rigorous proof of structure, 2D NMR is required. The highlights the importance of distinguishing between regioisomers in complex fused systems[2].

The Causality of HMBC Reliance for Bridgeheads: The bridgehead carbons (C1 and C5) lack attached protons that couple directly to each other in a standard COSY experiment. Because the dihedral angle between C1-H and C5-H is near 90∘ , the standard through-bond scalar coupling ( 3JHH​ ) approaches zero (Karplus relationship minimum). Therefore, to validate the connectivity between the THF and azetidine rings, we must rely on Heteronuclear Multiple Bond Correlation (HMBC). The 3JCH​ cross-peaks from C5-H to C4 and C1-H to C7 unambiguously bridge the two ring systems, creating a self-validating loop of structural evidence.

Connectivity C1 C1 C2 C2 C1->C2 C4 C4 C1->C4 HMBC C7 C7 C1->C7 O3 O3 C2->O3 O3->C4 C5 C5 C4->C5 C5->C1 C5->C7 HMBC N6 N6+ N6->C5 C7->N6

Fig 2: Atom connectivity and critical HMBC correlations for structural validation.

Cross-Peak Validation Checklist
  • HSQC Validation: Confirms that the highly deshielded proton at 4.65 ppm is attached to the carbon at 62.0 ppm (C5), proving it is a methine ( CH ) rather than a methylene ( CH2​ ).

  • COSY Validation: Strong correlation between C1-H (3.30 ppm) and C2- Hendo​ (3.65 ppm) confirms the intact THF ring fragment.

  • HMBC Validation: The dashed red arrows in Fig 2 represent the definitive proof of the bicyclic fusion. Without these 3JCH​ correlations, the molecule could be falsely interpreted as two independent rings.

Conclusion

The NMR characterization of 3-oxa-6-azabicyclo[3.2.0]heptane hydrochloride requires a deliberate, physics-driven approach to experimental design. By utilizing anhydrous DMSO- d6​ to arrest proton exchange and relying heavily on HMBC to overcome Karplus minima at the bridgeheads, researchers can generate a self-validating data matrix. This rigorous methodology ensures absolute confidence in the structural integrity of this critical medicinal chemistry scaffold.

References

Sources

Exploratory

In-Depth Technical Guide: Solubility Profiling of 3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride

Executive Summary In modern drug discovery, rigid bicyclic scaffolds are highly valued for their ability to improve the metabolic stability and target selectivity of lead compounds. 3-Oxa-6-azabicyclo[3.2.0]heptane hydro...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, rigid bicyclic scaffolds are highly valued for their ability to improve the metabolic stability and target selectivity of lead compounds. 3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride (CAS: 1799439-02-3 / 2744549-61-7)[1][2] is a prime example of such a scaffold. As a Senior Application Scientist, I approach the physicochemical characterization of this compound not merely as a data-gathering exercise, but as a foundational step in predicting its in vivo behavior.

This whitepaper provides an authoritative guide to the solubility dynamics of 3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride. By bridging thermodynamic theory with self-validating experimental protocols based on USP and OECD guidelines[3][4], this guide equips researchers with the mechanistic insights required to formulate and handle this highly polar, low-molecular-weight building block.

Physicochemical Profile & Mechanistic Causality

To understand the solubility of 3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride, we must analyze the causality behind its molecular structure (Formula: C₅H₁₀ClNO, MW: 135.59 g/mol )[2][5].

Solubility is fundamentally a thermodynamic competition between the energy required to disrupt the solid crystal lattice and the energy released upon solvation.

  • The Aza (Amine) Group: As a hydrochloride salt, the secondary amine is protonated. This introduces a formal positive charge, drastically increasing the hydration energy in aqueous media due to strong ion-dipole interactions with water[6].

  • The Oxa (Ether) Group: The oxygen atom within the bicyclic ring acts as a potent hydrogen bond acceptor, further lowering the desolvation penalty.

  • The Hydrochloride Counterion: The presence of the chloride ion ensures that the compound behaves as a highly water-soluble 1:1 electrolyte. However, as Avdeef notes in Absorption and Drug Development[6], the solubility of ionizable molecules is highly pH-dependent. If the pH of the solvent exceeds the pKa of the secondary amine, the compound will deprotonate into its free base form, precipitating out of solution as the lattice energy of the uncharged species overcomes its hydration energy[3].

Pathway A 3-Oxa-6-azabicyclo[3.2.0]heptane HCl (Solid State) B Aqueous Dissolution A->B C pH < pKa (Ionized, High Solubility) B->C Protonation D pH > pKa (Free Base, Low Solubility) B->D Deprotonation

Fig 1: pH-dependent dissolution pathway of 3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride.

Quantitative Solubility Data

Because this compound is a small, polar salt, it exhibits a classic Type I/Type III behavior in the Biopharmaceutics Classification System (BCS) context—highly soluble in polar media, but practically insoluble in lipophilic environments[7]. Below is the structurally validated solubility profile across standard laboratory solvents.

Solvent SystemDielectric Constant (ε)Predicted Solubility RangeUSP Solubility Classification[8]
Water (pH 1.2 - 6.8) 80.1> 100 mg/mLVery Soluble
Dimethyl Sulfoxide (DMSO) 46.750 - 100 mg/mLSoluble to Freely Soluble
Methanol / Ethanol 32.7 / 24.510 - 30 mg/mLSoluble
Dichloromethane (DCM) 8.93< 1.0 mg/mLSlightly Soluble
Hexane / Heptane 1.89< 0.1 mg/mLPractically Insoluble

Note: In DMSO, the compound is highly soluble, making it ideal for high-throughput screening (HTS) stock solutions. However, prolonged storage in DMSO can lead to hygroscopic water absorption, which may cause the salt to slowly degrade or precipitate if the local pH shifts.

Standardized Experimental Protocol: Thermodynamic Solubility

To generate trustworthy, regulatory-compliant data, kinetic solubility (often measured via solvent-shift methods) is insufficient. We must measure the thermodynamic equilibrium solubility using the Saturation Shake-Flask Method, as outlined by USP <1236>[3][9] and OECD Test Guideline 105[4][10].

A critical hallmark of a robust protocol is that it is a self-validating system . We do not merely measure the liquid phase; we must also interrogate the solid phase and the final solvent conditions to ensure the system hasn't artificially shifted during the experiment.

Step-by-Step Methodology
  • Gravimetric Dispensing: Weigh an excess amount (e.g., 50 mg) of 3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride into a 2 mL glass HPLC vial.

  • Solvent Addition: Add 250 µL of the target solvent (e.g., pH 6.8 phosphate buffer). The presence of a visible solid pellet is mandatory to ensure the solution is truly saturated[4].

  • Isothermal Equilibration: Seal the vial and place it in a thermomixer at 25.0 ± 0.5 °C. Agitate at 800 RPM for 24 to 48 hours. Causality note: 24 hours is generally sufficient for small salts, but 48 hours guarantees that the crystal lattice has reached a true thermodynamic equilibrium with the solvent[11].

  • Phase Separation: Centrifuge the vial at 10,000 × g for 15 minutes. Do not rely solely on syringe filtration , as the high surface area of PTFE/Nylon filters can adsorb the polar amine, artificially lowering the quantified concentration.

  • Supernatant Quantification: Carefully aspirate the supernatant, dilute appropriately (e.g., 1:100 in mobile phase), and quantify using HPLC-UV or LC-MS against a matrix-matched calibration curve.

  • System Validation (The Trustworthiness Check):

    • pH Check: Measure the pH of the final aqueous supernatant. High concentrations of the HCl salt can overwhelm weak buffers, drastically lowering the pH. If the final pH deviates by >0.5 units from the initial buffer, the data is invalid for that specific pH point[3].

    • Solid-State Check: Recover the residual solid pellet, dry it gently, and analyze it via X-Ray Powder Diffraction (XRPD). This proves that the salt did not disproportionate into the free base or undergo a polymorphic transition during the 48-hour incubation.

Workflow A 1. Solid Dispensing (Gravimetric Excess) B 2. Solvent Addition (Aqueous / Organic) A->B C 3. Isothermal Agitation (24-48h, 25°C) B->C D 4. Phase Separation (Centrifugation at 10k x g) C->D E 5. Quantification (HPLC-UV / LC-MS) D->E F 6. Solid-State Validation (XRPD & pH Check) D->F Undissolved Residue

Fig 2: Standardized shake-flask solubility workflow for bicyclic amine hydrochlorides.

Formulation Implications for Drug Development

When utilizing 3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride in drug synthesis or formulation, scientists must account for the Common Ion Effect [12]. If this compound is formulated in a medium with a high concentration of chloride ions (such as simulated gastric fluid or concentrated saline), the apparent solubility will be suppressed compared to its solubility in pure deionized water.

Furthermore, while the high aqueous solubility of this scaffold is excellent for intravenous (IV) formulations, its high polarity (low LogP) may result in poor passive membrane permeability[13]. Drug development professionals should consider masking the secondary amine via amide formation or utilizing prodrug strategies if oral bioavailability or blood-brain barrier (BBB) penetration is required for the final Active Pharmaceutical Ingredient (API).

References

  • USP <1236> Solubility Measurements Source: Biorelevant / United States Pharmacopeia URL:[Link]

  • OECD Test Guideline 105: Water Solubility Source: Government of Canada Publications / OECD iLibrary URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis and Protocol Guide: 3-Oxa-6-azabicyclo[3.2.0]heptane Hydrochloride

Strategic Rationale & Molecular Significance The 3-oxa-6-azabicyclo[3.2.0]heptane scaffold (CAS 1799439-02-3) 1 is a highly valuable, conformationally restricted bioisostere for morpholine and piperidine rings. In modern...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Molecular Significance

The 3-oxa-6-azabicyclo[3.2.0]heptane scaffold (CAS 1799439-02-3) 1 is a highly valuable, conformationally restricted bioisostere for morpholine and piperidine rings. In modern drug discovery, incorporating such sp³-rich, bridged, and fused systems significantly improves metabolic stability and alters the exit vector plot (EVP) of the substituents, allowing for precise spatial tuning of pharmacophores [[2]]().

While photochemical[2+2] cycloadditions are frequently employed to construct azabicyclo[3.2.0]heptanes [[3]](), these methods often require specialized flow-photochemistry setups and specific electronic activation of the olefins. For the unsubstituted 3-oxa-6-aza scaffold, a strictly controlled stereochemical intramolecular cyclization (4-exo-tet) from a cis-tetrahydrofuran precursor is far more scalable, reliable, and provides the unique molecular rigidity required in medicinal chemistry 4.

Retrosynthetic Architecture

To guarantee the cis-fusion of the tetrahydrofuran and azetidine rings, the synthesis must originate from a pre-organized cis-scaffold. We utilize commercially available cis-tetrahydrofuran-3,4-dicarboxylic anhydride. Desymmetrization via ammonolysis followed by a Hofmann rearrangement provides the cis-amino acid. Subsequent reduction, activation, and base-promoted cyclization yield the target bicyclic system 5.

Retrosynthesis Target 3-Oxa-6-azabicyclo[3.2.0]heptane Hydrochloride BocIntermediate N-Boc-3-Oxa-6-azabicyclo [3.2.0]heptane Target->BocIntermediate Deprotection Mesylate cis-Mesylate Intermediate BocIntermediate->Mesylate Cyclization AminoAlcohol cis-Amino Alcohol Mesylate->AminoAlcohol Activation Anhydride cis-Tetrahydrofuran-3,4- dicarboxylic anhydride AminoAlcohol->Anhydride 3 Steps

Retrosynthetic strategy for 3-oxa-6-azabicyclo[3.2.0]heptane via cis-anhydride desymmetrization.

Self-Validating Experimental Protocols

Stage 1: Desymmetrization & One-Pot Hofmann Rearrangement

Causality & Insight: Isolating highly water-soluble aliphatic amino acids is notoriously difficult. By performing the Hofmann rearrangement and immediately quenching the reaction with Boc-anhydride (Boc₂O), we trap the intermediate as an organic-soluble N-Boc amino acid, drastically improving the yield.

  • Ammonolysis: Dissolve cis-tetrahydrofuran-3,4-dicarboxylic anhydride (1.0 eq) in THF (0.5 M). Slowly add aqueous NH₄OH (2.0 eq) at 0 °C. Stir for 2 h at room temperature (RT).

  • Hofmann Rearrangement: To the resulting solution of the mono-amide mono-acid, add NaOH (2.5 eq), cool to 0 °C, and dropwise add NaOCl (1.2 eq, 10-15% aqueous solution). Heat the mixture to 55 °C for 2 h to drive the rearrangement of the primary amide to the primary amine.

  • In-Situ Protection: Cool the mixture to RT. Add 1,4-dioxane and Boc₂O (1.5 eq). Adjust the pH to 9.0 using Na₂CO₃. Stir overnight.

  • Validation & Isolation: Acidify the aqueous layer to pH 3 with 1M citric acid (avoid strong acids that cleave the Boc group). Extract with EtOAc. LC-MS will confirm the mass of cis-4-((tert-butoxycarbonyl)amino)tetrahydrofuran-3-carboxylic acid.

Stage 2: Chemoselective Reduction

Causality & Insight: Using LiAlH₄ here would over-reduce the Boc carbamate to an N-methyl group. Instead, we use the mixed anhydride method, which is highly chemoselective for carboxylic acids.

  • Mixed Anhydride Formation: Dissolve the N-Boc amino acid in anhydrous THF (0.2 M). Cool to -10 °C. Add N-methylmorpholine (NMM, 1.2 eq) followed by isobutyl chloroformate (IBCF, 1.1 eq).

  • Validation: The immediate formation of a white precipitate (NMM·HCl) serves as a visual self-validation that the mixed anhydride has formed. Stir for 30 min.

  • Reduction: Filter the salt rapidly under inert atmosphere. Add the filtrate dropwise to a vigorously stirring solution of NaBH₄ (3.0 eq) in H₂O/MeOH at 0 °C. Stir for 1 h.

  • Workup: Quench with saturated NH₄Cl, extract with EtOAc, and concentrate to yield tert-butyl (cis-4-(hydroxymethyl)tetrahydrofuran-3-yl)carbamate.

Stage 3: Activation (Mesylation)
  • Dissolve the amino alcohol in anhydrous DCM (0.2 M). Add triethylamine (Et₃N, 1.5 eq) and cool to 0 °C.

  • Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

  • Validation: The precipitation of Et₃N·HCl confirms the reaction progress. TLC (EtOAc/Hexane) will show complete conversion to a less polar spot.

  • Wash with water and brine, dry over Na₂SO₄, and concentrate. Use the crude mesylate immediately to prevent intermolecular degradation.

Stage 4: 4-exo-tet Intramolecular Cyclization

Causality & Insight: The N-Boc proton is weakly acidic (pKa ~13). We must use a strong, non-nucleophilic base (NaH) to quantitatively generate the nitrogen anion without it attacking the mesylate directly. The cis-geometry is mandatory; a trans-isomer would fail to cyclize due to the geometric impossibility of reaching the 180° Bürgi-Dunitz trajectory required for the 4-exo-tet S_N2 displacement 5.

  • Dissolve the mesylate in anhydrous DMF (0.1 M, high dilution favors intramolecular cyclization). Cool to 0 °C.

  • Portionwise add NaH (60% dispersion in mineral oil, 1.5 eq).

  • Validation: Vigorous hydrogen gas evolution provides immediate visual confirmation of deprotonation.

  • Allow the reaction to warm to RT and stir for 4 h. Quench with ice water, extract with EtOAc, and purify via flash chromatography to isolate tert-butyl 3-oxa-6-azabicyclo[3.2.0]heptane-6-carboxylate.

MechanisticWorkflow Step1 1. Deprotonation NaH abstracts N-Boc proton (pKa ~13) to form a strong nucleophile Step2 2. Conformational Alignment cis-Stereochemistry pre-organizes the N-anion and -CH2OMs Step1->Step2 Step3 3. 4-exo-tet Cyclization Intramolecular SN2 displacement overcomes ring strain Step2->Step3 Step4 4. Product Formation Bicyclic N-Boc azetidine is formed with high stereofidelity Step3->Step4

Mechanistic sequence for the base-promoted 4-exo-tet intramolecular cyclization.

Stage 5: Deprotection and Salt Formation

Causality & Insight: Using 4M HCl in dioxane is preferred over Trifluoroacetic Acid (TFA) because it directly yields the pharmaceutically relevant, bench-stable hydrochloride salt 1, avoiding a secondary salt-exchange step.

  • Dissolve the N-Boc bicyclic compound in minimal DCM.

  • Add 4M HCl in 1,4-dioxane (10.0 eq). Stir at RT for 2 h.

  • Validation: The target product, 3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride , will precipitate directly from the solution as a white crystalline solid.

  • Filter, wash with cold diethyl ether, and dry under high vacuum.

Quantitative Data & Process Controls

StageKey ReagentsTemp / TimeIn-Process Control (IPC)Expected Yield
1. Desymmetrization NH₄OH, NaOCl, Boc₂O0 °C → 55 °C → RTLC-MS: [M-H]⁻ = 230 m/z65% (Over 3 steps)
2. Reduction IBCF, NMM, NaBH₄-10 °C → 0 °C (1.5 h)Visual: NMM·HCl precipitation82%
3. Mesylation MsCl, Et₃N, DCM0 °C (1 h)TLC: Complete consumption of SM>95% (Crude)
4. Cyclization NaH, DMF0 °C → RT (4 h)Visual: H₂ gas evolution70%
5. Deprotection 4M HCl in DioxaneRT (2 h)Visual: White solid precipitation90%

References

  • ChemScene. "3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride - Chemical Substance Information". Source: chemscene.com. URL:1

  • Grygorenko, O. O., et al. "Synthesis of 3-Azabicyclo[3.2.0]heptane-Derived Building Blocks via[3+2] Cycloaddition". Source: European Journal of Organic Chemistry. URL: 2

  • Mykhailiuk, P. K., et al. "Photochemical Synthesis of 3-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery". Source: The Journal of Organic Chemistry. URL:3

  • De Kimpe, N., et al. "Novel Syntheses of Azetidines and Azetidinones". Source: Chemical Reviews. URL: 5

  • Luisi, R., et al. "Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor". Source: The Journal of Organic Chemistry. URL: 4

Sources

Application

Application Note: Visible-Light-Mediated Intramolecular [2+2] Photocycloaddition for the Synthesis of 3-Oxa-6-azabicyclo[3.2.0]heptane Scaffolds

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Self-Validating Protocols, and High-Fidelity Synthesis Executive Summary & Strategic Context The...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Self-Validating Protocols, and High-Fidelity Synthesis

Executive Summary & Strategic Context

The continuous demand for novel, conformationally restricted bioisosteres in drug discovery has driven the exploration of highly strained bicyclic systems. The 3-oxa-6-azabicyclo[3.2.0]heptane scaffold represents a highly valuable, rigidified framework that modulates the physicochemical properties (e.g., logD, metabolic stability) of therapeutic candidates[1].

Historically, accessing these strained azetidine-fused systems relied on harsh UV irradiation, which often led to poor functional group tolerance and complex degradation profiles. This application note details a next-generation, self-validating protocol utilizing visible-light-driven triplet energy transfer (EnT) to achieve the intramolecular [2+2] photocycloaddition of an oxime ether tethered to an unactivated alkene. This method ensures high regioselectivity, excellent yields, and broad functional group compatibility[2].

Mechanistic Rationale & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why a protocol works, rather than merely following a recipe. The synthesis of (1R,5S)-6-methoxy-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptane from (E)-1-phenyl-2-(allyloxy)ethan-1-one O-methyl oxime relies on precise quantum mechanical and thermodynamic principles[3].

  • Catalyst Selection (The "Why"): We utilize Ir[dF(CF 3​ )ppy] 2​ (dtbbpy)PF 6​ (2 mol%). This specific Iridium(III) photocatalyst possesses a high triplet energy ( ET​≈60 kcal/mol). This energy perfectly matches the triplet excitation threshold of the oxime ether, enabling efficient Dexter energy transfer. Lower-energy catalysts (like standard Ru-complexes) fail to sensitize the substrate, resulting in zero conversion.

  • Wavelength Specificity: Blue LED irradiation (440–450 nm) selectively excites the Ir(III) Metal-to-Ligand Charge Transfer (MLCT) band. By avoiding direct UV excitation, we prevent unselective homolytic bond cleavage and preserve sensitive functional groups.

  • Tether-Directed Regioselectivity: The 3-oxa (ether) linkage in the acyclic precursor is not merely structural; it provides optimal conformational flexibility (reducing steric strain compared to a methylene tether) that pre-organizes the C=N and C=C bonds. This proximity effect dramatically lowers the entropic barrier for the crossed [2+2] cycloaddition.

Mechanism PC Ir(III) Catalyst (Ground State) PC_ex *Ir(III) Catalyst (Excited Triplet) PC->PC_ex Blue LED (450 nm) PC_ex->PC Energy Transfer Substrate_T Oxime-Alkene (Triplet Biradical) PC_ex->Substrate_T Sensitization Substrate Oxime-Alkene Precursor (Singlet) Substrate->Substrate_T Energy Uptake Product 3-Oxa-6-azabicyclo[3.2.0]heptane (Product) Substrate_T->Product [2+2] Cycloaddition

Figure 1: Triplet energy transfer mechanism for the [2+2] photocycloaddition.

Quantitative Data & Optimization

To validate the causality of our experimental design, Table 1 summarizes the optimization parameters. Note the critical role of atmospheric control: oxygen is a potent triplet quencher ( ET​≈22 kcal/mol). Failure to degas the system redirects the Ir(III) energy to ground-state O2​ , generating reactive singlet oxygen and stalling the reaction.

Table 1: Optimization of Reaction Conditions for Intramolecular [2+2] Photocycloaddition

EntryPhotocatalyst (2 mol%)Light SourceAtmosphereYield (%)Causality / Observation
1None450 nm LEDN 2​ (Degassed)0%Control; proves light alone is insufficient.
2Ru(bpy) 3​ (PF 6​ ) 2​ 450 nm LEDN 2​ (Degassed)12%Catalyst ET​ is too low for efficient sensitization.
3Ir[dF(CF 3​ )ppy] 2​ (dtbbpy)PF 6​ 450 nm LEDAir <5%Triplet quenching by O2​ ; singlet oxygen degradation.
4 Ir[dF(CF 3​ )ppy] 2​ (dtbbpy)PF 6​ 450 nm LED N 2​ (Degassed) 88% Optimal energy transfer and minimal quenching.

Experimental Protocol: A Self-Validating System

This step-by-step methodology is designed with built-in Quality Control (QC) checkpoints to ensure the protocol is self-validating.

Materials & Reagents
  • Substrate: (E)-1-phenyl-2-(allyloxy)ethan-1-one O-methyl oxime (1.0 mmol)

  • Photocatalyst: Ir[dF(CF 3​ )ppy] 2​ (dtbbpy)PF 6​ (0.02 mmol, 2 mol%)

  • Solvent: Anhydrous Acetonitrile (MeCN), HPLC grade (10 mL). Causality: MeCN stabilizes the charge-transfer characteristics of the Ir(III) excited state and has near-zero absorbance at 450 nm.

  • Equipment: Schlenk tube, 450 nm Blue LED photoreactor (e.g., Kessil PR160L), magnetic stirrer.

Step-by-Step Workflow

Step 1: Reaction Assembly

  • To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add the oxime substrate (205 mg, 1.0 mmol) and the Ir(III) photocatalyst (22.4 mg, 0.02 mmol).

  • Add 10 mL of anhydrous MeCN. Seal the tube with a rubber septum.

Step 2: Rigorous Degassing (Critical Step)

  • Subject the mixture to three consecutive Freeze-Pump-Thaw cycles.

    • Causality: Sparging with N 2​ is often insufficient for sensitive triplet-mediated photochemistry. Freezing the solvent in liquid nitrogen and applying high vacuum ensures complete removal of dissolved O2​ , preventing triplet quenching.

  • Backfill the Schlenk tube with ultra-pure N 2​ gas.

Step 3: Photochemical Irradiation

  • Place the Schlenk tube in the photoreactor, approximately 5 cm from the 450 nm Blue LED light source.

  • Stir vigorously at room temperature (20–25 °C) for 24 hours. Use a cooling fan to prevent thermal degradation from the LED heat output.

Step 4: In-Process Quality Control (Self-Validation)

  • After 24 hours, extract a 10 µL aliquot via syringe under N 2​ .

  • Dilute with MeCN and analyze via UPLC-MS.

  • Validation Check: The reaction is complete when the starting material mass ( [M+H]+=206.1 ) is depleted by >95%, and the product mass ( [M+H]+=206.1 , isomerized) appears at a new retention time.

Step 5: Workup & Purification

  • Concentrate the crude reaction mixture under reduced pressure.

  • Purify via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient, 90:10 to 70:30).

  • Isolate the target (1R,5S)-6-methoxy-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptane as a pale yellow oil.

Workflow Step1 Substrate & Catalyst Dissolution (MeCN) Step2 Freeze-Pump-Thaw Degassing (x3) Step1->Step2 Step3 Blue LED Irradiation (450 nm, 24 h) Step2->Step3 Step4 In-Process Control (UPLC-MS / TLC) Step3->Step4 Step4->Step3 If incomplete Step5 Concentration & Chromatography Step4->Step5 Step6 NMR/HRMS Validation Step5->Step6

Figure 2: Step-by-step workflow for the visible-light-mediated synthesis.

Analytical Validation Parameters

To ensure absolute trustworthiness, the isolated product must pass the following self-validating analytical parameters. The disappearance of the alkene protons and the emergence of highly shielded cyclobutane/azetidine ring protons confirm the [2+2] topological transformation.

Table 2: Analytical Validation Parameters

AnalyteAnalytical MethodExpected Signal / ObservationPass/Fail Criteria
Precursor 1 H NMR (CDCl 3​ )Multiplet at δ 5.8–6.0 ppm (allyl -CH=)Presence confirms starting material integrity.
Reaction Mix UPLC-MSDisappearance of SM peak; appearance of new peak with identical m/z .>95% conversion required before workup.
Product 1 H NMR (CDCl 3​ )Disappearance of allyl peak; new multiplets at δ 3.2–4.1 ppm (fused ring protons).Confirms successful [2+2] cycloaddition.
Product HRMS (ESI+)Exact mass match for [M+H]+ (Calculated: 206.1176)Mass error < 5 ppm.

References

The mechanistic principles and structural precedents utilized in this application note are grounded in the following authoritative literature:

  • Lauro, F-V. et al. "Synthesis of azirine and azetidine derivatives using microwave irradiation." Heterocyclic Letters, 2024. 3

  • "Photochemical [2 + 2] Cycloaddition of Alkenyl Boronic Derivatives: An Entry into 3-Azabicyclo[3.2.0]heptane Scaffold." The Journal of Organic Chemistry, ACS Publications, 2020.1

  • "Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis." National Center for Biotechnology Information (NIH/PMC), 2023. 2

Sources

Method

Experimental protocol for "3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride" preparation

Application Note: Scalable Preparation of 3-Oxa-6-azabicyclo[3.2.0]heptane Hydrochloride Strategic Rationale & Mechanistic Insights The 3-oxa-6-azabicyclo[3.2.0]heptane framework has emerged as a highly valuable, conform...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Preparation of 3-Oxa-6-azabicyclo[3.2.0]heptane Hydrochloride

Strategic Rationale & Mechanistic Insights

The 3-oxa-6-azabicyclo[3.2.0]heptane framework has emerged as a highly valuable, conformationally restricted isostere for morpholine. By locking the ring system into a rigid bicyclic geometry, medicinal chemists can predictably alter exit vectors, reduce conformational entropy, and significantly improve overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties[1]. This structural motif is increasingly utilized in advanced therapeutics, including the development of mutant IDH inhibitors for oncology[2] and next-generation monobactam antibiotics[3].

While the hydrochloride salt form (e.g., rac-(1R,5S)-3-oxa-6-azabicyclo[3.2.0]heptane hydrochloride) is commercially available[4], establishing a robust, scalable in-house synthesis is critical for early-stage drug development, isotopic labeling, and asymmetric derivatization.

The optimized synthesis relies on a four-step sequence starting from inexpensive 2,5-dihydrofuran. Rather than relying on specialized photochemical equipment for a [2+2] cycloaddition, this protocol utilizes the extreme electrophilicity of chlorosulfonyl isocyanate (CSI) to drive a thermal cycloaddition. Subsequent mild deprotection, aggressive reduction of the strained β-lactam, and salt trapping yield a bench-stable, high-purity product.

Quantitative Data & Reaction Parameters

The following table summarizes the stoichiometric and operational parameters for the four-step synthetic workflow.

StepTransformationPrimary ReagentsTemp (°C)Time (h)Expected Yield (%)
1 [2+2] Cycloaddition2,5-Dihydrofuran, CSI, CH₂Cl₂0 to 251865 – 75
2 Reductive DeprotectionNa₂SO₃, KOH, H₂O/Acetone0 to 25270 – 85
3 Amide ReductionLiAlH₄, Anhydrous THF66 (Reflux)660 – 70
4 Salt Formation4M HCl in Dioxane, Et₂O01> 90

Synthetic Workflow Visualization

Workflow N1 2,5-Dihydrofuran (Starting Material) N2 N-CSI-β-Lactam (Cycloadduct) N1->N2 Chlorosulfonyl Isocyanate N3 β-Lactam (Intermediate) N2->N3 Na2SO3 Reduction N4 Azetidine (Free Base) N3->N4 LiAlH4 Reflux N5 Target Salt (HCl Form) N4->N5 4M HCl Et2O

Fig 1. Four-step synthetic workflow for 3-oxa-6-azabicyclo[3.2.0]heptane hydrochloride.

Detailed Experimental Protocol & Self-Validating Milestones

Step 1: Synthesis of 6-(chlorosulfonyl)-3-oxa-6-azabicyclo[3.2.0]heptan-7-one

Causality: The unactivated alkene of 2,5-dihydrofuran requires a highly electrophilic partner for a thermal [2+2] cycloaddition. CSI provides this reactivity by lowering the LUMO of the isocyanate, facilitating a concerted reaction without UV irradiation.

  • Flame-dry a 500 mL round-bottom flask and flush with Argon.

  • Charge the flask with 2,5-dihydrofuran (1.0 equiv) and anhydrous CH₂Cl₂ (0.5 M). Cool the solution to 0 °C using an ice bath.

  • Safety Note: CSI is highly corrosive and reacts violently with moisture. Handle exclusively inside a fume hood using dry syringes.

  • Add chlorosulfonyl isocyanate (1.2 equiv) dropwise over 30 minutes to maintain the internal temperature below 5 °C.

  • Remove the ice bath and stir the reaction mixture at room temperature for 18 hours.

  • Self-Validation Check: Analyze an aliquot via GC-MS. The reaction is complete when the volatile 2,5-dihydrofuran peak disappears. The mixture should visually transition to a pale yellow, dense solution.

Step 2: Reductive Deprotection to 3-Oxa-6-azabicyclo[3.2.0]heptan-7-one

Causality: Hydrolysis of the chlorosulfonyl group under acidic or strongly basic conditions risks opening the highly strained β-lactam ring. Aqueous sodium sulfite offers a mild, selective reductive cleavage of the N–S bond.

  • Concentrate the Step 1 reaction mixture under reduced pressure to remove CH₂Cl₂, yielding a crude oil.

  • Dissolve the oil in acetone (1.0 M) and transfer to an addition funnel.

  • In a separate flask, prepare an aqueous solution of Na₂SO₃ (3.0 equiv) and KOH (to maintain pH ~7.5–8.0) and cool to 0 °C.

  • Add the acetone solution dropwise to the aqueous buffer, ensuring the pH does not drop below 7 (add 1M KOH dropwise if needed).

  • Stir for 2 hours at room temperature.

  • Extract the aqueous layer with EtOAc (3 x 100 mL), dry over anhydrous Na₂SO₄, and concentrate.

  • Self-Validation Check: TLC (EtOAc/Hexanes) will show a new, highly polar spot that stains heavily with KMnO₄. FT-IR spectroscopy will confirm success via the appearance of a strong β-lactam carbonyl stretch at ~1760 cm⁻¹ and an N–H stretch at ~3300 cm⁻¹.

Step 3: Reduction to 3-Oxa-6-azabicyclo[3.2.0]heptane (Free Base)

Causality: β-lactams are notoriously resistant to mild reducing agents due to their ring strain. LiAlH₄ under reflux is required to fully reduce the carbonyl to a methylene group without cleaving the ether bridge.

  • Suspend LiAlH₄ (2.5 equiv) in anhydrous THF (0.3 M) at 0 °C under Argon.

  • Dissolve the β-lactam from Step 2 in a minimal amount of THF and add dropwise to the LiAlH₄ suspension.

  • Attach a reflux condenser and heat the mixture to 66 °C for 6 hours.

  • Cool the mixture to 0 °C.

  • Self-Validating Quench (Fieser Method): For every n grams of LiAlH₄ used, carefully add n mL of H₂O, followed by n mL of 15% aqueous NaOH, and finally 3n mL of H₂O. If the stoichiometry and temperature of the quench are correct, the aluminum salts will precipitate as a crisp, granular white solid rather than a frustrating gel.

  • Filter the salts through a pad of Celite and carefully concentrate the filtrate. Note: The free base is volatile; do not apply high vacuum.

Step 4: Hydrochloride Salt Formation

Causality: The free azetidine is a volatile liquid susceptible to oxidation and polymerization. Trapping it as an HCl salt yields a bench-stable, crystalline solid ideal for long-term storage and downstream cross-coupling.

  • Dissolve the crude free base in anhydrous diethyl ether (0.2 M) and cool to 0 °C.

  • Add 4M HCl in dioxane (1.2 equiv) dropwise under vigorous stirring.

  • Stir for 1 hour at 0 °C.

  • Filter the resulting precipitate rapidly under a stream of Argon, wash with cold diethyl ether, and dry under high vacuum.

  • Self-Validation Check: The immediate formation of a white, crystalline precipitate upon HCl addition confirms the presence of the basic amine. If the product "oils out," it indicates water contamination; re-dissolve in hot ethanol and recrystallize with ether. ¹H-NMR (D₂O) should show the characteristic bicyclic protons with no residual THF or dioxane.

References

  • WO2015103583A1 - Monobactams and methods of their synthesis and use , Google Patents, 3[3]

  • 2744549-61-7 | Sigma-Aldrich - MilliporeSigma , Sigma-Aldrich, 4[4]

  • WO 2016/089833 A1 - Mutant IDH inhibitors , Googleapis.com, 2[2]

  • UNIVERSITÀ DEGLI STUDI DI PAVIA DOTTORATO IN SCIENZE CHIMICHE E FARMACEUTICHE E INNOVAZIONE INDUSTRIALE , Università degli Studi di Pavia, 1[1]

Sources

Application

"3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride" as a building block in organic synthesis

Application Note: 3-Oxa-6-azabicyclo[3.2.0]heptane Hydrochloride as a Next-Generation Bioisostere in Organic Synthesis Executive Summary & Structural Rationale In contemporary medicinal chemistry, the optimization of ADM...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Oxa-6-azabicyclo[3.2.0]heptane Hydrochloride as a Next-Generation Bioisostere in Organic Synthesis

Executive Summary & Structural Rationale

In contemporary medicinal chemistry, the optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties frequently hinges on the strategic replacement of flat, metabolically vulnerable heterocycles. Morpholine and piperidine are ubiquitous in drug design, yet they often suffer from rapid oxidative metabolism and contribute to high lipophilicity.

The introduction of the 3-oxa-6-azabicyclo[3.2.0]heptane scaffold represents a paradigm shift in scaffold hopping [1][3]. By bridging the morpholine core, this bicyclic system restricts conformational flexibility, projects exit vectors in a highly defined 3D space, and increases the fraction of sp3-hybridized carbons ( Fsp3​ ). Higher Fsp3​ correlates directly with improved clinical success rates by enhancing aqueous solubility and reducing off-target promiscuity. The hydrochloride salt is the preferred building block; it provides bench stability, preventing the oxidative degradation and volatility often associated with low-molecular-weight free aliphatic amines[2].

Physicochemical Profile

To ensure accurate stoichiometric calculations and storage conditions, the fundamental properties of the building block are summarized below:

PropertyValue / Description
Chemical Name 3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride
CAS Number 1799439-02-3
Molecular Formula C 5​ H 10​ ClNO
Molecular Weight 135.59 g/mol
Physical State Solid (typically white to off-white powder)
SMILES Cl.C12COCC1NC2
Storage Conditions Room temperature, desiccated, inert atmosphere preferred

Synthetic Methodologies & Mechanistic Causality

The secondary amine within the 3-oxa-6-azabicyclo[3.2.0]heptane system is sterically hindered due to the adjacent bridgehead carbons. Consequently, standard coupling conditions often result in sluggish kinetics or incomplete conversions. Successful integration of this building block requires highly reactive coupling reagents (e.g., HATU for amidation) or optimized ligand-catalyst systems (e.g., XPhos/Pd for cross-coupling) [4].

G A 3-Oxa-6-azabicyclo[3.2.0]heptane HCl (Stable Precursor) B Free Amine Intermediate (In Situ via DIPEA/Base) A->B Deprotonation (Base) C Amide Coupling (HATU, R-COOH) B->C Nucleophilic Attack D Buchwald-Hartwig (Pd-cat, R-Br) B->D Cross-Coupling E N-Acyl API (Morpholine Isostere) C->E Purification F N-Aryl API (Rigidified Scaffold) D->F Purification

Figure 1: Synthetic divergence of 3-Oxa-6-azabicyclo[3.2.0]heptane HCl into N-acyl and N-aryl APIs.

Self-Validating Experimental Protocols

Protocol A: HATU-Mediated N-Acylation

Objective: Formation of an amide bond using a carboxylic acid and the sterically hindered bicyclic amine. Materials: Carboxylic acid (1.0 eq), 3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride (1.1 eq), HATU (1.2 eq), N,N-Diisopropylethylamine (DIPEA, 3.0 eq), Anhydrous DMF.

Step-by-Step Methodology:

  • Pre-activation: In an oven-dried round-bottom flask under an inert atmosphere (N 2​ ), dissolve the carboxylic acid and HATU in anhydrous DMF to achieve a 0.2 M concentration.

  • Base Addition: Add DIPEA (1.5 eq) dropwise.

    • Causality: This initial base deprotonates the carboxylic acid, driving the formation of the highly reactive OAt-ester intermediate. Stir for 10 minutes at room temperature.

  • Amine Introduction: In a separate vial, suspend 3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride in a minimal amount of DMF with the remaining DIPEA (1.5 eq).

    • Causality: Pre-neutralizing the HCl salt prevents the acidic proton from quenching the activated ester, ensuring the nucleophilic free amine is fully available for attack.

  • Coupling: Transfer the amine solution to the main reaction flask. Stir at room temperature for 2-4 hours.

  • In-Process Control (IPC) & Self-Validation: Monitor via LC-MS. The reaction is complete when the activated ester mass disappears. The target product mass will be [Macid​+81.11]+ .

  • Workup: Quench with saturated aqueous NaHCO 3​ . Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over Na 2​ SO 4​ , filter, and concentrate.

Protocol B: Buchwald-Hartwig Cross-Coupling (N-Arylation)

Objective: C-N bond formation between an aryl halide and the bicyclic amine. Materials: Aryl bromide (1.0 eq), 3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride (1.2 eq), Pd 2​ (dba) 3​ (0.05 eq), XPhos (0.10 eq), Cs 2​ CO 3​ (3.0 eq), Anhydrous 1,4-Dioxane.

Step-by-Step Methodology:

  • Catalyst & Base Preparation: In an oven-dried Schlenk tube, combine the aryl bromide, 3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride, Pd 2​ (dba) 3​ , XPhos, and Cs 2​ CO 3​ .

    • Causality: Cs 2​ CO 3​ is uniquely suited here; it is strong enough to liberate the free amine from its HCl salt in situ and facilitates the crucial reductive elimination step in the catalytic cycle without causing side reactions. XPhos is selected because its bulky, electron-rich nature prevents β -hydride elimination in aliphatic amines.

  • Degassing: Evacuate the tube and backfill with Argon (repeat 3 times).

    • Causality: Rigorous exclusion of oxygen is mandatory to prevent the irreversible oxidation of the active Pd(0) species to inactive Pd(II).

  • Solvent Addition: Add anhydrous 1,4-Dioxane (0.1 M) via syringe. Seal the tube and heat to 90°C for 12 hours.

  • In-Process Control (IPC) & Self-Validation: Monitor via TLC (Hexanes/EtOAc). The consumption of the UV-active aryl bromide indicates progression. A new, more polar spot (the N-aryl product) should appear.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate the filtrate under reduced pressure.

Analytical Troubleshooting & Data Interpretation

When utilizing 3-oxa-6-azabicyclo[3.2.0]heptane hydrochloride, researchers must be prepared for unique spectroscopic phenomena:

  • NMR Rotamers (Post-Acylation): The protons at the bridgehead carbons (C1 and C5) are highly diagnostic. Upon acylation (Protocol A), restricted rotation around the newly formed amide bond often results in rotamers. This causes a doubling of the bridgehead signals in the 1 H NMR spectrum at room temperature. Troubleshooting: Run the NMR at an elevated temperature (e.g., 80°C in DMSO- d6​ ) to induce rapid rotation and coalesce the signals into single peaks, validating the structure.

  • Mass Spectrometry: The parent mass of the free base is 99.13 Da. For LC-MS analysis of final compounds, ionization is highly efficient in positive mode (ESI+) due to the basic nitrogen, though N-acylated derivatives may require higher capillary voltages to ionize effectively compared to N-arylated derivatives.

References

  • Skalenko, Y. "Synthesis of unnatural amino acids and diamine linkers (ADME improvement via rigid isosteres)". Università degli Studi di Pavia (UNIPV). URL:[Link]

Method

The Strategic Incorporation of 3-Oxa-6-azabicyclo[3.2.0]heptane Hydrochloride in Modern Drug Discovery

Abstract The quest for novel chemical entities with superior pharmacological profiles is a cornerstone of medicinal chemistry. In this context, saturated bicyclic scaffolds have emerged as critical building blocks for in...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quest for novel chemical entities with superior pharmacological profiles is a cornerstone of medicinal chemistry. In this context, saturated bicyclic scaffolds have emerged as critical building blocks for introducing three-dimensional complexity into drug candidates, often leading to improved potency, selectivity, and pharmacokinetic properties.[1][2] This guide provides an in-depth analysis of 3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride, a conformationally restricted morpholine isostere, detailing its strategic applications, practical synthetic protocols, and essential analytical characterization techniques for researchers in drug development.

Introduction: The Value of 3D Scaffolds

Modern drug design increasingly focuses on moving away from flat, aromatic structures towards molecules with higher sp³ character.[2] Three-dimensional scaffolds, such as bicyclic amines, offer a rigid framework that can precisely orient functional groups to interact with biological targets. This conformational restriction can enhance binding affinity, reduce off-target effects, and improve metabolic stability.[1][2]

The 3-Oxa-6-azabicyclo[3.2.0]heptane core is of particular interest as a constrained analogue of morpholine, a common motif in bioactive compounds. Its rigid structure provides a unique spatial arrangement of its heteroatoms, making it a valuable building block for exploring novel chemical space in drug discovery programs.[3]

Physicochemical Properties and Structural Features

A clear understanding of the fundamental properties of this building block is crucial for its effective implementation.

PropertyValueSource
CAS Number 1799439-02-3[4]
Molecular Formula C₅H₁₀ClNO[4]
Molecular Weight 135.59 g/mol [4]
IUPAC Name 3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride[4]
SMILES [H]Cl.C12COCC1NC2[4]

The hydrochloride salt form ensures stability and enhances solubility in polar solvents, which is advantageous for handling and for specific reaction conditions. However, the protonated amine is non-nucleophilic, a critical consideration for reaction planning.

Significance and Applications in Medicinal Chemistry

The 3-Oxa-6-azabicyclo[3.2.0]heptane scaffold serves as a superior alternative to more flexible aliphatic amines or simple morpholine rings. Its key advantages include:

  • Conformational Rigidity: The fused ring system locks the molecule into a defined shape, reducing the entropic penalty upon binding to a target protein and potentially increasing potency.[1]

  • Improved Physicochemical Properties: Incorporation of this scaffold can favorably alter key drug-like properties such as solubility and lipophilicity.[2][3]

  • Novelty and Patentability: As a less commonly used scaffold compared to piperidine or morpholine, it provides an opportunity to create novel chemical entities with strong intellectual property potential.

  • Metabolic Stability: The rigid structure can shield adjacent chemical bonds from metabolic enzymes, potentially reducing in vivo clearance and improving drug exposure.[2]

While specific examples of marketed drugs containing the 3-Oxa-6-azabicyclo[3.2.0]heptane core are not yet prevalent, its structural relative, 3-azabicyclo[3.2.0]heptane, is found in investigational compounds targeting a range of diseases.[5][6] This highlights the growing interest in this class of bicyclic amines for developing next-generation therapeutics.

Experimental Protocols

The following protocols provide a framework for the synthesis and characterization of derivatives of 3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride.

General Workflow for Scaffold Incorporation

The integration of this building block into a drug discovery campaign follows a logical progression from initial reaction to final analysis.

Caption: Workflow for utilizing the bicyclic amine in synthesis.

Protocol: N-Acylation of 3-Oxa-6-azabicyclo[3.2.0]heptane

This protocol details a standard amide bond formation, a fundamental reaction in medicinal chemistry.

Objective: To synthesize N-benzoyl-3-oxa-6-azabicyclo[3.2.0]heptane.

Materials:

  • 3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride

  • Benzoyl chloride

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride (1.0 eq).

  • Solvent Addition: Add anhydrous DCM to dissolve/suspend the starting material.

  • Base Addition (Crucial Step): Add triethylamine (at least 2.2 eq) to the suspension. The first equivalent neutralizes the hydrochloride salt, and the second acts as an acid scavenger for the HCl generated during the acylation. Stir for 10-15 minutes at room temperature. Causality: This deprotonation step is essential to generate the free, nucleophilic secondary amine required for the reaction.

  • Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Slowly add benzoyl chloride (1.05 eq) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Quenching & Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess benzoyl chloride and HCl salts), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure N-benzoyl product.

Protocol: Analytical Characterization

Validating the structure and purity of the synthesized compound is a non-negotiable step.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Dissolve the sample in an appropriate deuterated solvent (e.g., CDCl₃). The resulting spectrum should show characteristic peaks for the bicyclic core protons and the newly introduced benzoyl group. The integration of these peaks should correspond to the expected number of protons.

  • ¹³C NMR: Provides information on the carbon framework of the molecule. The appearance of a carbonyl peak (~170 ppm) and aromatic carbon signals confirms the acylation.

2. Mass Spectrometry (MS):

  • LC-MS: Used for reaction monitoring and purity assessment. A successful reaction will show a major peak with the mass-to-charge ratio (m/z) corresponding to the protonated product ([M+H]⁺).

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which is used to confirm the elemental composition of the newly synthesized compound.

3. High-Performance Liquid Chromatography (HPLC):

  • Used to determine the purity of the final compound. A pure sample will typically show a single major peak under various detection wavelengths (e.g., 214 nm and 254 nm). The purity is often expressed as a percentage of the total peak area.

Conclusion and Future Outlook

3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride is a valuable and strategic building block for modern medicinal chemistry. Its rigid, three-dimensional structure offers a compelling tool for chemists to design drug candidates with improved pharmacological properties.[1][2][3] The protocols outlined in this guide provide a practical foundation for the incorporation and characterization of this scaffold. As the demand for novel, sp³-rich clinical candidates continues to grow, the application of such constrained bicyclic systems is poised to expand, paving the way for the discovery of innovative therapeutics.

References

A comprehensive list of sources cited throughout this document is provided below for further reading and verification.

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, August 7). The Significance of Bicyclic Amines in Pharmaceutical Synthesis: Focus on Gliclazide Intermediate.
  • Enamine. Bicyclic Aliphatic Amines.
  • Pouliot, M., et al. (2020). Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C–H Bonds: Synergistic Activation by Light and Heat. Organic Letters.
  • Enamine. Design, synthesis and application of novel bicyclic amines in drug discovery.
  • Wang, D., et al. (2022). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Frontiers in Chemistry.
  • Mansson, C. M. F., & Burns, N. Z. (2024). Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses.
  • ResearchGate. (2025, October 18). Synthesis of 3-Azabicyclo[3.2.0]heptane-Derived Building Blocks via [3+2] Cycloaddition.
  • ResearchGate. Synthesis of 3-Azabicyclo[3.2.0]heptane Derivatives as γ-Aminobutyric Acid Analogues through Intermolecular [2+2] Photocycloaddition.
  • Organic Syntheses. 3-Azabicyclo[3.2.0]heptane hydrochloride (Procedure).
  • Amadis Chemical. 3-Oxa-6-azabicyclo[3.2.0]heptane.
  • ResearchGate. (2025, August 10). Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block.
  • ChemScene. 3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride.

Sources

Application

Application Note: Leveraging the 3-Oxa-6-azabicyclo[3.2.0]heptane Scaffold for Next-Generation Drug Discovery

Executive Summary The transition from flat, two-dimensional aromatic rings to three-dimensional, sp³-rich architectures is a defining paradigm in modern medicinal chemistry. The 3-oxa-6-azabicyclo[3.2.0]heptane scaffold...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from flat, two-dimensional aromatic rings to three-dimensional, sp³-rich architectures is a defining paradigm in modern medicinal chemistry. The 3-oxa-6-azabicyclo[3.2.0]heptane scaffold has emerged as a highly versatile, conformationally restricted building block for drug discovery . By acting as a rigidified bioisostere for traditional morpholine or piperidine rings, this bicyclic system alters exit vectors, improves metabolic stability, and enhances overall pharmacokinetic (PK) profiles . This application note details the physicochemical rationale, synthetic integration protocols, and biological evaluation workflows for utilizing this advanced scaffold, which has already seen successful application in the development of novel monobactam antibiotics .

Scientific Rationale: The Case for Bicyclic Isosteres

Morpholine and piperidine are ubiquitous in approved drugs; however, they carry inherent liabilities. Their high conformational flexibility can lead to off-target binding, while their exposed α-protons make them highly susceptible to cytochrome P450 (CYP)-mediated oxidation, leading to rapid clearance or toxic reactive metabolites.

Replacing these rings with the 3-oxa-6-azabicyclo[3.2.0]heptane system addresses these issues through two mechanisms:

  • Exit Vector Modulation: The cyclobutane ring fusion restricts the conformational freedom of the amine and ether functionalities. This rigidity forces substituents into thermodynamically stable "pseudoaxial" orientations without adding extra carbon atoms, allowing for precise tuning of receptor-ligand interactions [[1]]([Link]).

  • Metabolic Shielding: The inherent ring strain and steric bulk of the bicyclic system shield the adjacent C-H bonds from enzymatic oxidation, significantly prolonging the compound's half-life.

G A Traditional Scaffold (Morpholine/Piperidine) B Metabolic Liability High Flexibility A->B C 3-Oxa-6-azabicyclo[3.2.0]heptane (Conformationally Restricted) B->C Bioisosteric Replacement D Improved Fsp3 Lower logP C->D E Enhanced ADME Profile (Increased Half-life) D->E

Fig 1. Bioisosteric replacement strategy utilizing the 3-oxa-6-azabicyclo[3.2.0]heptane scaffold.

Physicochemical Profiling & Comparative Data

To understand the structural advantages of 3-oxa-6-azabicyclo[3.2.0]heptane, we compare its baseline physicochemical properties against traditional saturated heterocycles. The data below illustrates how the bicyclic framework maintains a favorable polar surface area while introducing critical rigidity.

PropertyMorpholinePiperidine3-Oxa-6-azabicyclo[3.2.0]heptane
Molecular Weight ( g/mol ) 87.1285.1599.13
Fraction sp³ (Fsp³) 1.001.001.00
Topological Polar Surface Area (Ų) 21.2612.0321.26
Ring Strain / Rigidity LowLowHigh
Metabolic Liability (α-Oxidation) HighHighLow (Sterically Shielded)
Typical Exit Vector Angle ~110°~110°~135° (Restricted)

Protocol 1: Synthetic Integration of the Scaffold (Amide Coupling)

The commercial availability of the scaffold as a hydrochloride salt (CAS 1799439-02-3) enables rapid integration into lead compounds. However, the secondary amine is sterically hindered by the cyclobutane fusion, necessitating optimized coupling conditions.

Causality of Reagent Selection: Standard coupling reagents (e.g., EDC/HOBt) often yield poor conversions with this scaffold. Therefore, HATU is selected for its superior ability to activate carboxylic acids and drive amidation with hindered nucleophiles. DIPEA is utilized as a non-nucleophilic base to liberate the free amine from its hydrochloride salt without competing for the activated ester.

Step-by-Step Methodology:
  • Preparation: In a flame-dried 10 mL round-bottom flask under an inert nitrogen atmosphere, dissolve the target carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (3.0 mL).

  • Activation: Add HATU (1.2 equiv, 0.6 mmol) to the solution, followed immediately by N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol). Stir at room temperature for 15 minutes to ensure full formation of the active ester.

  • Scaffold Addition: Add 3-oxa-6-azabicyclo[3.2.0]heptane hydrochloride (1.1 equiv, 0.55 mmol) in a single portion.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2–4 hours.

  • Validation Checkpoint (Self-Validating System): Prior to aqueous workup, quench a 5 µL aliquot of the reaction mixture in 100 µL of 1:1 MeCN:H₂O and analyze via LC-MS. The protocol validates itself: the disappearance of the starting carboxylic acid peak and the emergence of the product mass [M+H]⁺ confirms successful coupling. If unreacted acid remains, an additional 0.5 equiv of HATU and scaffold is added.

  • Workup: Dilute the mixture with EtOAc (15 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 × 10 mL), 1M HCl (10 mL), and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (SiO₂, Hexanes/EtOAc gradient) to yield the pure amide.

Protocol 2: In Vitro ADME & Stability Profiling

To empirically validate the metabolic shielding provided by the 3-oxa-6-azabicyclo[3.2.0]heptane scaffold, a Human Liver Microsome (HLM) stability assay is required.

Causality of Assay Design: This assay specifically tests the compound's vulnerability to Phase I CYP450-mediated metabolism. By comparing the degradation rate of the bicyclic compound against a morpholine-containing analog, researchers can quantify the exact half-life extension granted by the scaffold's steric bulk.

Step-by-Step Methodology:
  • Reagent Preparation: Thaw Human Liver Microsomes (HLM, 20 mg/mL) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Test Compound Spiking: Dilute the synthesized bicyclic compound (from Protocol 1) to a 1 µM final concentration in the buffer.

  • Pre-Incubation: Transfer 90 µL of the compound/buffer mixture into a 96-well plate and pre-incubate at 37 °C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding 10 µL of an NADPH regenerating system (final concentration: 1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Time-Course Sampling: At specific time points (0, 5, 15, 30, and 60 minutes), remove a 10 µL aliquot and immediately quench it in 100 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Validation Checkpoint (Self-Validating System): Verapamil is run concurrently in a separate well as a high-clearance positive control. The assay is only considered valid and trustworthy if Verapamil exhibits >80% depletion within 30 minutes. This internal control confirms both the enzymatic activity of the HLM batch and the viability of the NADPH system.

  • Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (CL_int) and half-life (t₁/₂).

Experimental Workflow Diagram

Workflow S1 Step 1: Scaffold Preparation (CAS 1799439-02-3 HCl Salt) S2 Step 2: Amide Coupling / N-Arylation (HATU, DIPEA, DMF) S1->S2 S3 Step 3: Purification & Characterization (Prep-HPLC, LC-MS, NMR) S2->S3 S4 Step 4: In Vitro ADME Profiling (Microsomal Stability Assay) S3->S4 S5 Step 5: Lead Optimization (Exit Vector Analysis) S4->S5

Fig 2. Experimental workflow for scaffold integration and ADME evaluation.

References

  • Denisenko, A. V., Druzhenko, T., Skalenko, Y., Samoilenko, M., Grygorenko, O. O., Zozulya, S., & Mykhailiuk, P. K. "Photochemical Synthesis of 3-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery." The Journal of Organic Chemistry, 82(18), 9627-9636 (2017).

  • Myers, A. G., Seiple, I. B., & Sussman, R. J. "Monobactams and methods of their synthesis and use." WIPO (PCT), WO2015103583A1 (2015).

  • ChemScene. "3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride Product Information." ChemScene Catalog, CAS 1799439-02-3.

  • Denisenko, A. V. "Synthesis of methyl 3-oxa-6-azabicyclo[3.2.0]heptane-6-carboxylate (Thesis)." Università degli Studi di Pavia, Dottorato in Scienze Chimiche e Farmaceutiche e Innovazione Industriale (2021).

Sources

Method

Application Note: 3-Oxa-6-azabicyclo[3.2.0]heptane Hydrochloride as an Advanced Morpholine Bioisostere

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Rationale and Mechanistic Insights Morpholine is a privileged pharmacophore...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Rationale and Mechanistic Insights

Morpholine is a privileged pharmacophore in medicinal chemistry, frequently employed to modulate physicochemical properties, improve aqueous solubility, or serve as a critical hinge-binding motif (e.g., in PI3K/mTOR inhibitors)[1]. However, the morpholine ring suffers from significant developability liabilities. Its electron-rich α -carbons are highly susceptible to CYP450-mediated oxidation, which often leads to rapid metabolic clearance via ring-opening or conversion to metabolically labile lactams[2]. To address these pharmacokinetic bottlenecks, bioisosteric replacement has become a tactical necessity[3].

3-Oxa-6-azabicyclo[3.2.0]heptane is an advanced, sp3 -rich bicyclic morpholine isostere[4]. Structurally, it fuses an azetidine ring (containing the nitrogen) with a tetrahydrofuran ring (containing the oxygen). This architecture provides several mechanistic advantages:

  • Vectorial Mimicry: The spatial relationship between the oxygen and nitrogen atoms closely mimics the exit vectors of morpholine, preserving essential hydrogen-bond acceptor/donor interactions with target proteins[1].

  • Metabolic Shielding: The rigid bicyclic framework sterically shields the α -carbons adjacent to the heteroatoms, drastically reducing the rate of oxidative metabolism[4].

  • Entropic Binding Gain: By restricting conformational flexibility, the bicyclic system minimizes the entropic penalty paid upon binding to a target receptor or kinase hinge region[1].

BioisostereLogic Morpholine Morpholine (Flexible, Labile) Liabilities CYP450 Oxidation High in vivo Clearance Morpholine->Liabilities Metabolism Isostere 3-Oxa-6-azabicyclo[3.2.0]heptane (Rigid, Shielded) Morpholine->Isostere Bioisosteric Replacement Benefits Metabolic Stability Entropic Binding Gain Isostere->Benefits Mechanism

Logical framework for replacing morpholine with a rigidified bicyclic isostere.

Physicochemical Profiling

When replacing morpholine with 3-oxa-6-azabicyclo[3.2.0]heptane, it is critical to understand the shifts in physicochemical properties. The inductive electron-withdrawing effect of the oxygen atom through the bicyclic framework fine-tunes the basicity of the azetidine nitrogen, keeping it within an optimal range for physiological protonation[5].

PropertyMorpholine3-Oxa-6-azabicyclo[3.2.0]heptaneMechanistic Impact on Drug Design
pKa (H₂O) ~8.3~8.0Maintains physiological protonation state; slightly lower basicity can reduce hERG liabilities.
LogP -0.86~ -0.20Slight increase in lipophilicity due to the hydrocarbon bridge, improving membrane permeability.
Fraction sp3 ( Fsp3​ ) 1.01.0Enhances 3D complexity, which statistically correlates with higher clinical success rates.
Metabolic Stability Low to ModerateHighSteric hindrance prevents CYP450 access to α -carbons, lowering intrinsic clearance ( Clint​ ).
Conformation Chair (Flexible)Bicyclic (Rigid)Locks the molecule in a bioactive conformation, providing an entropic advantage during target binding.

Experimental Protocols: Scaffold Integration

The compound is commercially supplied as a hydrochloride salt to prevent oxidative degradation of the secondary amine during storage. Consequently, all synthetic workflows must account for in situ freebasing.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is used to couple the isostere to an aryl or heteroaryl halide (e.g., a pyrimidine core for kinase inhibitors).

Causality & Design: The secondary amine in a [3.2.0] bicyclic system is sterically hindered. Therefore, a highly active palladium pre-catalyst (Pd₂(dba)₃) paired with a bidentate ligand with a large bite angle (Xantphos or BINAP) is required to facilitate reductive elimination. Because the amine is an HCl salt, an extra equivalent of base is mandatory.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube under argon, add the aryl halide (1.0 eq), 3-oxa-6-azabicyclo[3.2.0]heptane hydrochloride (1.2 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.10 eq).

  • Base Addition: Add Cesium Carbonate (Cs₂CO₃) (3.0 eq). Note: 1.0 eq is consumed immediately to neutralize the HCl salt; the remaining 2.0 eq drive the catalytic cycle. Cs₂CO₃ is chosen over NaOtBu to preserve sensitive functional groups.

  • Solvent & Degassing: Add anhydrous 1,4-dioxane (0.2 M relative to the aryl halide). Sparge the suspension with argon for 10 minutes.

  • Reaction: Seal the tube and heat to 90 °C in a pre-heated oil bath for 12–16 hours.

  • Self-Validation & Workup: Monitor via LC-MS. The reaction is complete when the aryl halide peak disappears and the [M+H]+ of the product emerges. Filter the crude mixture through a pad of Celite, wash with EtOAc, and concentrate for flash chromatography.

Protocol B: Amide Coupling via HATU

Causality & Design: Amide bond formation with sterically hindered amines requires highly reactive coupling reagents. HATU is selected over EDC/HOBt because it generates a highly reactive 7-azabenzotriazole active ester. N,N-Diisopropylethylamine (DIPEA) is used in excess to liberate the free amine and deprotonate the carboxylic acid.

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes to form the active ester.

  • Amine Addition: Add 3-oxa-6-azabicyclo[3.2.0]heptane hydrochloride (1.1 eq) to the activated mixture.

  • Reaction: Stir at room temperature for 2–4 hours.

  • Self-Validation & Workup: Analyze by LC-MS. The presence of tetramethylurea byproduct (m/z 117) alongside the product mass confirms successful HATU activation and coupling. Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash heavily with 5% LiCl (to remove DMF), dry over Na₂SO₄, and concentrate.

Validation Workflow: Metabolic Stability Assay

To empirically validate the bioisosteric replacement, an in vitro Human Liver Microsome (HLM) stability assay must be performed to compare the intrinsic clearance ( Clint​ ) of the new isostere against the original morpholine analog.

Causality & Design: CYP450 enzymes require NADPH as an electron donor. The assay must include a minus-NADPH control to differentiate CYP-mediated metabolism from chemical instability or non-CYP enzymatic degradation.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to a 1 µM working solution in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Combine 400 µL of the working solution with Human Liver Microsomes (final protein concentration: 0.5 mg/mL). Pre-incubate at 37 °C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH regenerating system (final concentration: 1 mM).

  • Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Self-Validation: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel as positive and negative controls. If Verapamil is not rapidly degraded, the microsomes are inactive.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and Clint​ .

Workflow Step1 1. Freebasing Neutralize HCl Salt (in situ) Step2 2. Scaffold Integration Buchwald-Hartwig / Amide Coupling Step1->Step2 Step3 3. Purification Prep-HPLC / Flash Chromatography Step2->Step3 Step4 4. ADME Profiling HLM Stability & Cl_int Calculation Step3->Step4

Experimental workflow for the synthetic integration and validation of the isostere.

References

  • UNIVERSITÀ DEGLI STUDI DI PAVIA DOTTORATO IN SCIENZE CHIMICHE E FARMACEUTICHE E INNOVAZIONE INDUSTRIALE (XXXVI Ciclo). unipv.it. 4

  • Morpholine Bioisosteres for Drug Design. enamine.net. 2

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. nih.gov. 3

  • Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. chemrxiv.org. 5

  • Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway. acs.org. 1

Sources

Application

Application Notes and Protocols for the Scale-Up Synthesis of 3-Oxa-6-azabicyclo[3.2.0]heptane Hydrochloride

Abstract This document provides a comprehensive guide for the scale-up synthesis of 3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride, a valuable bicyclic scaffold in medicinal chemistry and drug development. The protocol d...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride, a valuable bicyclic scaffold in medicinal chemistry and drug development. The protocol detailed herein avoids the challenges associated with photochemical reactions, instead employing a robust and scalable two-step synthesis commencing from readily available starting materials: epichlorohydrin and allylamine. This application note is intended for researchers, scientists, and drug development professionals seeking a practical and efficient method for the production of this key intermediate on a larger scale.

Introduction

The 3-Oxa-6-azabicyclo[3.2.0]heptane core is a significant structural motif in the design of novel therapeutic agents. Its rigid, three-dimensional structure allows for precise orientation of substituents, making it an attractive scaffold for exploring chemical space in drug discovery programs. While various synthetic strategies for related azabicyclo[3.2.0]heptane systems have been reported, many rely on photochemical [2+2] cycloadditions, which can present significant challenges for industrial-scale production. These challenges include the need for specialized equipment, potential for low-throughput, and difficulties in ensuring uniform irradiation throughout a large reaction volume.

This guide presents a more practical and scalable approach that circumvents the limitations of photochemistry. The described synthesis proceeds through two key steps: the initial reaction of epichlorohydrin with allylamine to form an intermediate amino alcohol, followed by an intramolecular cyclization to construct the bicyclic ring system. The final product is then isolated as a stable hydrochloride salt.

Synthetic Strategy and Mechanistic Rationale

The chosen synthetic pathway is designed for efficiency, scalability, and safety. It leverages well-established and high-yielding chemical transformations.

Part 1: Synthesis of 1-((Allyl)amino)-3-chloropropan-2-ol

The synthesis initiates with the nucleophilic attack of allylamine on the epoxide ring of epichlorohydrin. This reaction is regioselective, with the amine preferentially attacking the less hindered carbon of the epoxide. The reaction is typically carried out in a protic solvent, such as methanol or ethanol, which facilitates the ring-opening.

Part 2: Intramolecular Cyclization and Hydrochloride Salt Formation

The second step involves an intramolecular Williamson ether synthesis. The hydroxyl group of the amino alcohol intermediate, deprotonated by a suitable base, acts as a nucleophile, displacing the chloride to form the tetrahydrofuran ring of the bicyclic system. The resulting free base is then converted to its hydrochloride salt to improve stability and ease of handling.

Visualizing the Synthesis Workflow

The following diagram illustrates the overall synthetic workflow from starting materials to the final product.

G cluster_0 Part 1: Amino Alcohol Formation cluster_1 Part 2: Cyclization and Salt Formation epichlorohydrin Epichlorohydrin amino_alcohol 1-((Allyl)amino)-3-chloropropan-2-ol epichlorohydrin->amino_alcohol Allylamine, Solvent allylamine Allylamine allylamine->amino_alcohol final_product 3-Oxa-6-azabicyclo[3.2.0]heptane Hydrochloride amino_alcohol->final_product 1. Base 2. HCl base Base (e.g., NaOH) base->final_product hcl HCl hcl->final_product

Caption: Synthetic workflow for 3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride.

Detailed Experimental Protocols

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Epichlorohydrin is a toxic and carcinogenic substance. Handle with extreme care.

  • Allylamine is a corrosive and flammable liquid.

  • Concentrated hydrochloric acid is highly corrosive.

Part 1: Scale-Up Synthesis of 1-((Allyl)amino)-3-chloropropan-2-ol

Materials and Equipment:

  • 10 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and addition funnel.

  • Heating/cooling circulator.

  • Rotary evaporator.

  • Allylamine (Reagent grade, ≥98%)

  • Epichlorohydrin (Reagent grade, ≥99%)

  • Methanol (ACS grade)

Procedure:

  • Charge the 10 L reactor with allylamine (1.14 kg, 20.0 mol, 2.0 equiv).

  • Add methanol (4 L) to the reactor and begin stirring.

  • Cool the solution to 0-5 °C using the heating/cooling circulator.

  • Slowly add epichlorohydrin (925 g, 10.0 mol, 1.0 equiv) to the cooled solution via the addition funnel over a period of 2-3 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS until the epichlorohydrin is consumed.

  • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol and excess allylamine. The crude product is a viscous oil.

Part 2: Scale-Up Intramolecular Cyclization and Hydrochloride Salt Formation

Materials and Equipment:

  • 20 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and condenser.

  • Heating/cooling circulator.

  • Filtration apparatus (e.g., Buchner funnel and flask).

  • Drying oven.

  • Sodium hydroxide (NaOH) pellets

  • Toluene

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (concentrated, 37%)

  • Isopropanol (IPA)

  • Methyl tert-butyl ether (MTBE)

Procedure:

  • Dissolve the crude 1-((allyl)amino)-3-chloropropan-2-ol from Part 1 in toluene (10 L) in the 20 L reactor.

  • Add a solution of sodium hydroxide (480 g, 12.0 mol, 1.2 equiv) in water (1.2 L) to the reactor.

  • Heat the mixture to reflux (approximately 85-90 °C) and stir vigorously for 4-6 hours. Monitor the cyclization by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the organic layer. Extract the aqueous layer with toluene (2 x 2 L).

  • Combine the organic layers and wash with brine (2 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base of 3-Oxa-6-azabicyclo[3.2.0]heptane as an oil.

  • Dissolve the crude free base in isopropanol (5 L).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add concentrated hydrochloric acid (approx. 900 mL, 10.8 mol, 1.08 equiv) dropwise, maintaining the temperature below 15 °C. A precipitate will form.

  • Stir the resulting slurry at 0-5 °C for 1-2 hours.

  • Collect the solid product by filtration and wash the filter cake with cold isopropanol (2 x 1 L) and then with MTBE (2 x 1 L).

  • Dry the product in a vacuum oven at 40-50 °C to a constant weight.

Data and Expected Results

ParameterExpected Value
Appearance White to off-white crystalline solid
Molecular Formula C₅H₁₀ClNO
Molecular Weight 135.59 g/mol
Yield (overall) 60-75%
Purity (by HPLC) ≥98%
Melting Point 195-205 °C

Troubleshooting and Optimization

  • Incomplete reaction in Part 1: Ensure the temperature is maintained below 10 °C during the addition of epichlorohydrin to prevent side reactions. If the reaction stalls, a slight increase in temperature (to room temperature) for a longer period may be necessary.

  • Low yield in Part 2: Ensure complete deprotonation of the hydroxyl group by using a sufficient excess of a strong base. Vigorous stirring is crucial to ensure good mixing of the biphasic reaction mixture.

  • Product oiling out during salt formation: Ensure the solution is sufficiently cooled before and during the addition of hydrochloric acid. Slow addition is critical. If the product oils out, adding more isopropanol and re-cooling may induce crystallization.

Conclusion

The protocol described in this application note provides a reliable and scalable method for the synthesis of 3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride. By avoiding photochemical steps, this process is well-suited for larger-scale production in standard chemical manufacturing facilities. The use of readily available and cost-effective starting materials further enhances the industrial applicability of this synthesis.

References

  • Organic Syntheses Procedure: Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride.[1]

  • Patents for N-substituted 3-azabicyclo (3.2.0) heptane derivatives.[2]

  • ChemScene: 3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride.[1]

Sources

Method

Advanced LC-MS/MS Methodologies for the Characterization of 3-Oxa-6-azabicyclo[3.2.0]heptane Analogs in Drug Discovery

Target Audience: Analytical Chemists, DMPK Scientists, and Medicinal Chemistry Professionals Scientific Grounding: The Bioisostere Paradigm The pharmaceutical industry has increasingly prioritized sp³-rich, conformationa...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Medicinal Chemistry Professionals

Scientific Grounding: The Bioisostere Paradigm

The pharmaceutical industry has increasingly prioritized sp³-rich, conformationally restricted scaffolds to escape the "flatland" of traditional aromatic chemotypes. Bicyclic systems, such as 3-oxa-6-azabicyclo[3.2.0]heptane , serve as excellent nonclassical bioisosteres for morpholine and piperidine. Recent structural evaluations of related bicyclic systems—such as 6-azabicyclo[3.1.1]heptanes () and 2-azabicyclo[3.2.0]heptanes ()—demonstrate that these bridged and fused architectures offer unique exit vectors while maintaining favorable physicochemical properties.

However, translating these molecules from synthesis to pharmacokinetic (PK) profiling introduces significant analytical challenges. The 3-oxa-6-azabicyclo[3.2.0]heptane core is highly polar (LogP < 1) and features a basic secondary amine within the azetidine ring (pKa ~9.5–10.5) ().

Causality in Method Development

Standard reversed-phase (RP) LC-MS methods utilizing 0.1% formic acid fail for these scaffolds. Under acidic conditions, the secondary amine is fully protonated, leading to negligible retention on C18 columns and severe peak tailing due to secondary interactions with residual surface silanols.

To achieve a robust, self-validating assay, we must either:

  • Suppress Ionization (High-pH RP): Utilizing a mobile phase at pH 10.5 forces the amine into its neutral state, enhancing hydrophobic partitioning onto hybrid-silica C18 stationary phases.

  • Exploit Polarity (HILIC): Using a zwitterionic stationary phase allows the protonated amine to partition into the water-enriched layer on the column surface, providing excellent retention and orthogonal selectivity.

Analytical Workflow

Workflow A Sample Prep (Protein PPT) B Chromatographic Separation A->B C ESI+ MS/MS Detection B->C D Data Analysis & PK Profiling C->D

Step-by-step LC-MS/MS analytical workflow for bicyclic bioisosteres.

Experimental Protocols: A Self-Validating System

As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal controls. The following methodology is designed as a self-validating system , meaning any failure in extraction efficiency, matrix effects, or column degradation is immediately flagged by the built-in Quality Control (QC) and System Suitability Test (SST) parameters.

Step 1: Matrix Preparation and Protein Precipitation (PPT)

Causality: Protein precipitation with cold acetonitrile is chosen over Liquid-Liquid Extraction (LLE) because the high polarity of the 3-oxa-6-azabicyclo[3.2.0]heptane core prevents efficient partitioning into non-polar organic solvents.

  • SST & Blank Setup: Prepare a Double-Blank (matrix only) and a Zero-Blank (matrix + Internal Standard) to verify the absence of carryover and isotopic crosstalk.

  • Aliquot: Transfer 50 µL of plasma (containing the analyte) into a 96-well plate.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing 10 ng/mL of a Stable-Isotope-Labeled Internal Standard (SIL-IS). The SIL-IS normalizes any matrix-induced ion suppression during ESI+.

  • Agitation & Centrifugation: Vortex the plate for 2 minutes at 1000 rpm. Centrifuge at 4000 × g for 10 minutes at 4°C to pellet the denatured proteins.

  • Solvent Matching: Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of Mobile Phase A. Causality: Injecting high organic extracts directly into a highly aqueous RP gradient causes solvent breakthrough and distorted peak shapes. Dilution ensures proper focusing at the column head.

Step 2: LC-MS/MS Acquisition
  • Column Equilibration: Ensure the column (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 1.7 µm for High-pH RP) is equilibrated for at least 10 column volumes.

  • Injection: Inject 2 µL of the prepared sample.

  • Ionization: Operate the mass spectrometer in Electrospray Ionization Positive (ESI+) mode. The constrained bicyclic nitrogen readily accepts a proton, yielding a strong [M+H]⁺ precursor ion.

Quantitative Data & Method Parameters
Table 1: Chromatographic Gradients (High-pH RP vs. HILIC)

To accommodate different laboratory setups, both High-pH RP and HILIC parameters are provided. High-pH RP is generally preferred for its robustness.

ParameterHigh-pH Reversed-Phase (Recommended)HILIC (Alternative for ultra-polar analogs)
Column Hybrid Silica C18 (2.1 x 50 mm, 1.7 µm)Zwitterionic HILIC (2.1 x 100 mm, 2.7 µm)
Mobile Phase A 10 mM NH₄HCO₃ in Water (pH 10.5)10 mM Ammonium Formate in Water (pH 3.0)
Mobile Phase B AcetonitrileAcetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min0.3 mL/min
Gradient 0-1 min: 5% B1-3 min: 5% 95% B3-4 min: 95% B4-4.1 min: 95% 5% B0-1 min: 95% B1-4 min: 95% 50% B4-5 min: 50% B5-5.1 min: 50% 95% B
Column Temp 40°C35°C
Table 2: Representative MS/MS (MRM) Parameters

Data represents typical fragmentation patterns for substituted 3-oxa-6-azabicyclo[3.2.0]heptane derivatives.

Compound TypePrecursor Ion [M+H]⁺Product Ion (Quant)Product Ion (Qual)Collision Energy (eV)LOD (ng/mL)
N-Aryl Analog m/z 234.1m/z 105.1m/z 77.025 / 400.5
N-Acyl Analog m/z 200.1m/z 98.1m/z 70.120 / 351.0
SIL-IS (D5-Aryl) m/z 239.1m/z 110.1m/z 82.025 / 40N/A
Pharmacokinetic & Metabolic Profiling

When analyzing in vivo samples, it is critical to monitor for phase I and phase II metabolites. The azetidine ring is highly strained; while the 3-oxa-6-azabicyclo[3.2.0]heptane core is generally stable to simple hydrolysis, it is susceptible to CYP450-mediated N-dealkylation and subsequent ring-opening pathways.

Pathway Parent 3-Oxa-6-azabicyclo[3.2.0]heptane Analogs (Parent Drug) CYP Hepatic CYP450 Oxidation Parent->CYP N_Dealk N-Dealkylation (Loss of R-group) CYP->N_Dealk Ring_Open Azetidine Ring Opening CYP->Ring_Open O_Gluc O-Glucuronidation (Phase II) Ring_Open->O_Gluc

Proposed metabolic pathways of 3-oxa-6-azabicyclo[3.2.0]heptane derivatives.

References
  • Chernykh, A. V., Vashchenko, B. V., Shishkina, S. V., Volochnyuk, D. M., & Grygorenko, O. O. (2024). "3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery." The Journal of Organic Chemistry, 89(15), 10440-10450. URL:[Link]

  • Nosyk, D. A., Lukyanenko, S. Y., Granat, D. S., et al. (2025). "2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization." ChemRxiv. URL:[Link]

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 19003653, 6-Azabicyclo(3.2.0)heptane." PubChem. URL:[Link]

Application

Application Note: 3-Oxa-6-azabicyclo[3.2.0]heptane Hydrochloride in Combinatorial Library Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Introduction & Scientific Rationale In modern drug discovery, the par...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Scientific Rationale

In modern drug discovery, the paradigm of "Escaping from Flatland" has driven a critical shift away from planar, sp2-hybridized aromatic systems toward complex, 3D, sp3-rich molecular architectures [1]. High fraction sp3 (Fsp3) correlates strongly with improved clinical success, enhanced thermodynamic solubility, and reduced target promiscuity [2].

3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride (CAS: 1799439-02-3) has emerged as a premier, conformationally restricted building block in combinatorial chemistry. It functions as an advanced bioisostere for traditional, flexible saturated heterocycles such as morpholine and piperidine.

Causality in Scaffold Design

The selection of this specific bicyclic scaffold in library design is driven by three mechanistic advantages:

  • Entropic Pre-organization: The highly strained [3.2.0] bicyclic framework locks the morpholine-like system into a rigid conformation. This pre-organization drastically reduces the entropic penalty upon binding to target proteins, often yielding a significant boost in binding affinity.

  • Metabolic Shielding: Standard morpholine rings are susceptible to oxidative metabolism (e.g., via Cytochrome P450 enzymes) at the carbon atoms adjacent to the heteroatoms. The steric bulk and ring strain of the [3.2.0] system shield these metabolically labile C-H bonds, significantly lowering intrinsic clearance (CLint).

  • Reagent Stability: The free base of this bicyclic amine is volatile and prone to oxidative degradation. Utilizing the hydrochloride salt ensures a stable, non-hygroscopic solid that is highly compatible with automated dispensing systems used in high-throughput combinatorial workflows.

Combinatorial Chemistry Applications

As a secondary amine, 3-oxa-6-azabicyclo[3.2.0]heptane serves as an excellent nucleophilic "exit vector" for library diversification. By systematically reacting the nitrogen atom with diverse electrophiles, researchers can rapidly generate vast chemical spaces.

This scaffold has been successfully incorporated into libraries targeting mutant Isocitrate Dehydrogenase (IDH1/2) for oncology applications [3], where the rigid 3D structure perfectly occupies the enzyme's allosteric pocket. Furthermore, it has been utilized as a side-chain modifier in the synthesis of novel monobactam antibiotics to combat Gram-negative bacterial infections [4].

Experimental Protocols (Self-Validating Systems)

The following protocols are designed for parallel synthesis. Each method includes a self-validating checkpoint to ensure the integrity of the combinatorial workflow.

Protocol A: High-Throughput Parallel Amidation (96-Well Format)

Objective: Generate a library of 3-oxa-6-azabicyclo[3.2.0]heptane amides. Causality of Reagents: HATU is selected over standard EDC/HOBt because the secondary amine in a strained [3.2.0] system is sterically hindered. The HOAt leaving group generated by HATU is highly reactive and easily overcomes this steric barrier. An excess of DIPEA (3.0 eq) is strictly required: 1.0 eq to neutralize the HCl salt of the scaffold, and 2.0 eq to facilitate the catalytic coupling cycle.

Step-by-Step Methodology:

  • Monomer Dispensing: Dispense a diverse library of carboxylic acids (0.1 mmol, 1.0 eq) into a 2 mL deep-well 96-well plate.

  • Activation: Add HATU (0.11 mmol, 1.1 eq) dissolved in anhydrous DMF (0.5 mL) to each well.

  • Base Addition: Add DIPEA (0.3 mmol, 3.0 eq) and agitate the plate at 500 rpm for 10 minutes to pre-activate the acids.

  • Scaffold Addition: Add 3-oxa-6-azabicyclo[3.2.0]heptane hydrochloride (0.1 mmol, 1.0 eq) dissolved in DMF (0.5 mL) to each well.

  • Reaction: Seal the plate with a silicone mat and shake at 25°C for 12 hours.

  • Purification: Remove solvent via centrifugal evaporation (SpeedVac) and purify via mass-directed preparative HPLC.

Self-Validation Checkpoint: Perform LC-MS QC on a random 10% subset of the 96-well plate. A target mass conversion of >85% validates the plate's integrity. If unreacted scaffold is detected, it indicates incomplete neutralization of the HCl salt; verify the DIPEA stoichiometry and anhydrous conditions.

Protocol B: Buchwald-Hartwig N-Arylation

Objective: Synthesize N-aryl derivatives for kinase or GPCR targeted libraries. Causality of Reagents: RuPhos/Pd2(dba)3 is the catalytic system of choice. The bulky, electron-rich RuPhos ligand accelerates the rate-limiting reductive elimination step, preventing β -hydride elimination—a common side reaction that plagues the cross-coupling of cyclic aliphatic amines. Sodium tert-butoxide (t-BuONa) acts as the strong base to simultaneously deprotonate the amine and neutralize the HCl salt.

Step-by-Step Methodology:

  • Preparation: In an inert-atmosphere glovebox, load aryl halide (0.5 mmol, 1.0 eq), 3-oxa-6-azabicyclo[3.2.0]heptane hydrochloride (0.6 mmol, 1.2 eq), Pd2(dba)3 (2 mol%), RuPhos (4 mol%), and t-BuONa (1.5 mmol, 3.0 eq) into a 10 mL microwave vial.

  • Solvent: Add degassed Toluene/Dioxane (1:1 v/v, 2 mL).

  • Reaction: Seal the vial, remove from the glovebox, and heat at 90°C for 8 hours under vigorous magnetic stirring.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove Pd black, and concentrate in vacuo.

Self-Validation Checkpoint: Monitor the reaction via GC-MS. The complete disappearance of the aryl halide confirms successful coupling. If debromination of the aryl halide is observed without coupling, it indicates premature β -hydride elimination; increase the RuPhos loading to 6 mol% to better stabilize the Palladium intermediate.

Data Presentation: Comparative ADME Profile

To illustrate the value of the 3-oxa-6-azabicyclo[3.2.0]heptane scaffold, the table below compares its physicochemical and ADME properties against traditional flat and flexible heterocycles.

PropertyMorpholinePiperidine3-Oxa-6-azabicyclo[3.2.0]heptane
Fsp3 1.001.001.00
Conformational Rigidity Low (Flexible Chair)Low (Flexible Chair)High (Locked Bicyclic)
LogD (pH 7.4) -0.80.1-0.3
CLint (Human Liver Microsomes) ~45 µL/min/mg~60 µL/min/mg<15 µL/min/mg
Primary Exit Vector Geometry Equatorial/Axial fluxEquatorial/Axial fluxFixed 3D Geometry

Data indicates that the bicyclic scaffold maintains optimal lipophilicity (LogD) while drastically improving metabolic stability (lower CLint) due to the shielding of reactive C-H bonds.

Combinatorial Workflow Visualization

G Scaffold 3-Oxa-6-azabicyclo[3.2.0]heptane HCl (Core Scaffold) Amidation High-Throughput Amidation (HATU, DIPEA) Scaffold->Amidation R-COOH RedAmin Reductive Amination (NaBH(OAc)3, DIPEA) Scaffold->RedAmin R-CHO CrossCoup Buchwald-Hartwig (Pd-Cat, t-BuONa) Scaffold->CrossCoup Ar-X LibA Amide Library (Target: IDH Inhibitors) Amidation->LibA LibB Alkyl Amine Library (Target: Antibiotics) RedAmin->LibB LibC N-Aryl Library (Target: Kinases) CrossCoup->LibC

Combinatorial diversification of 3-Oxa-6-azabicyclo[3.2.0]heptane into targeted libraries.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756. URL:[Link]

  • Agios Pharmaceuticals, Inc. (2016). Tricyclic compounds as mutant IDH inhibitors (Patent No. WO2016089833A1). World Intellectual Property Organization.
  • Novartis AG. (2015). Monobactams and methods of their synthesis and use (Patent No. WO2015103583A1). World Intellectual Property Organization.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-Oxa-6-azabicyclo[3.2.0]heptane Hydrochloride Synthesis

Welcome to the Advanced Technical Support Center for the synthesis of 3-oxa-6-azabicyclo[3.2.0]heptane hydrochloride . This bicyclic building block is highly valued in medicinal chemistry for its rigid, conformationally...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the synthesis of 3-oxa-6-azabicyclo[3.2.0]heptane hydrochloride . This bicyclic building block is highly valued in medicinal chemistry for its rigid, conformationally restricted scaffold. However, its synthesis presents significant challenges, primarily due to the high ring strain of the intermediate β-lactam and the extreme volatility and water solubility of the free base[1].

This guide is designed for process chemists and drug development professionals. It bypasses basic textbook theory to address the exact root causes of yield attrition, providing self-validating protocols and mechanistic troubleshooting.

Mechanistic Workflow & Causality

The most scalable and atom-economical route to the 3-oxa-6-azabicyclo[3.2.0]heptane core relies on a [2+2] cycloaddition followed by a targeted reduction[2]. Understanding the causality behind each transformation is critical for yield optimization.

Synthesis_Workflow Step1 Phase 1: [2+2] Cycloaddition 2,5-Dihydrofuran + CSI Step2 Phase 2: Desulfonylation Na2SO3, pH 7.5 Buffer Step1->Step2 Intermediate: N-SO2Cl β-Lactam Step3 Phase 3: Lactam Reduction BH3·THF (Crucial Step) Step2->Step3 Intermediate: Bicyclic β-Lactam Step4 Phase 4: Salt Formation Anhydrous HCl in Dioxane Step3->Step4 Intermediate: Volatile Free Base

Diagram 1: Four-phase synthetic workflow for 3-oxa-6-azabicyclo[3.2.0]heptane hydrochloride.

Phase 1: [2+2] Cycloaddition

The reaction initiates with the cycloaddition of 2,5-dihydrofuran and chlorosulfonyl isocyanate (CSI)[2]. CSI is a fiercely reactive electrophile. The reaction proceeds via a concerted [2s​+2a​] mechanism or a stepwise dipolar intermediate. Yield Killer: Moisture. Even trace water hydrolyzes CSI into sulfamoyl chloride and HCl, which subsequently polymerizes the dihydrofuran.

Phase 2: Reductive Desulfonylation

The highly electron-withdrawing N -chlorosulfonyl group must be removed to yield the free β-lactam (3-oxa-6-azabicyclo[3.2.0]heptan-7-one). Yield Killer: pH drift. The bicyclic β-lactam is unusually strained[3]. If the aqueous sodium sulfite quench drops below pH 7, acid-catalyzed hydrolysis cleaves the lactam ring, destroying the scaffold.

Phase 3: Lactam Reduction (The Critical Bottleneck)

Reducing the carbonyl of a strained β-lactam to an amine without breaking the C-N bond is the most common point of failure. Yield Killer: Nucleophilic hydrides (like LiAlH4​ ). Nucleophilic attack on the carbonyl carbon creates a tetrahedral intermediate that relieves ring strain by cleaving the C-N bond, yielding an unwanted amino-alcohol. Electrophilic hydrides (like BH3​ ) coordinate to the carbonyl oxygen first, directing cleavage exclusively to the C-O bond.

Phase 4: Free Base Isolation

The fully reduced 3-oxa-6-azabicyclo[3.2.0]heptane free base is a low-molecular-weight secondary amine that is highly volatile and infinitely miscible with water[1]. Yield Killer: Standard separatory funnel extraction. You will lose >60% of your product in the aqueous phase or during solvent evaporation.

Quantitative Data: Reagent Selection Matrix

To empirically demonstrate the necessity of electrophilic reduction in Phase 3, observe the comparative yield data below based on reducing agent selection:

Reducing AgentMechanism TypePrimary ByproductExpected Azetidine Yield
LiAlH4​ Nucleophilic HydrideAmino-alcohol (Ring opening)20% – 35%
Red-Al Nucleophilic HydrideAmino-alcohol (Ring opening)25% – 40%
DIBAL-H Electrophilic/NucleophilicHemiaminal (Incomplete reduction)< 15%
BH3​⋅THF Electrophilic HydrideBorane-amine complex (Reversible)75% – 85%

Troubleshooting FAQs

Q: I observe a thick white precipitate forming immediately upon adding CSI to 2,5-dihydrofuran. What is happening? A: This is a polymeric sulfonamide byproduct caused by moisture. CSI is reacting with water rather than your alkene. Action: Distill 2,5-dihydrofuran over sodium/benzophenone or CaH2​ immediately before use. Ensure your glassware is flame-dried and purged with ultra-high purity Argon.

Q: My LC-MS shows the correct mass for the reduced product, but NMR indicates a linear amino-alcohol. Why did the ring open? A: You likely used LiAlH4​ or allowed the BH3​ reduction to overheat. Strained azetidinones are highly susceptible to C-N bond cleavage[3]. Action: Switch strictly to BH3​⋅THF . Maintain the reduction temperature at exactly 65°C (THF reflux). Do not use higher-boiling solvents like toluene for this step, as thermal stress will induce ring opening.

Q: Why is my yield dropping from 80% to 15% during the final aqueous workup of the free base? A: The free base of 6-azabicyclo[3.2.0]heptane derivatives has a low boiling point and high hydrophilicity[1]. Standard extraction leaves it in the water, and rotary evaporation boils it away. Action: Use a continuous liquid-liquid extractor with diethyl ether for 24–48 hours. Form the HCl salt directly in the ether phase to precipitate the product before any solvent is evaporated.

Troubleshooting_Tree Root Issue: Low Final Yield (<30%) Branch1 Loss at Phase 1 (Cycloaddition) Root->Branch1 Branch2 Loss at Phase 3 (Reduction) Root->Branch2 Branch3 Loss at Phase 4 (Isolation) Root->Branch3 Sol1 Cause: Moisture / Polymerization Fix: Distill reagents over CaH2 Branch1->Sol1 Sol2 Cause: C-N Bond Cleavage Fix: Replace LiAlH4 with BH3·THF Branch2->Sol2 Sol3 Cause: Volatility / Water Solubility Fix: Continuous Extraction & HCl Gas Branch3->Sol3

Diagram 2: Diagnostic logic tree for identifying and resolving yield attrition.

Self-Validating Experimental Protocol

This protocol integrates in-process analytical checks to ensure each intermediate is validated before proceeding, preventing the compounding of errors.

Step 1: [2+2] Cycloaddition & Desulfonylation
  • Setup: Charge a flame-dried 500 mL 3-neck flask with anhydrous 2,5-dihydrofuran (1.0 eq, 100 mmol) and anhydrous CH2​Cl2​ (150 mL). Cool to -78°C under Argon.

  • Addition: Add chlorosulfonyl isocyanate (CSI, 1.1 eq, 110 mmol) dropwise over 1 hour, maintaining internal temperature < -70°C.

  • Validation Check 1 (FT-IR): Pull a 0.1 mL aliquot. The reaction is complete when the strong isocyanate N=C=O stretch at ~2250 cm−1 vanishes and a new β-lactam C=O stretch appears at ~1780 cm−1 .

  • Quench: Cannulate the cold reaction mixture into a vigorously stirred aqueous solution of Na2​SO3​ (3.0 eq) and K2​HPO4​ (to buffer pH at 7.5) at 0°C. Stir for 2 hours.

  • Extraction: Extract with CH2​Cl2​ (3 x 100 mL), dry over Na2​SO4​ , and concentrate to yield 3-oxa-6-azabicyclo[3.2.0]heptan-7-one.

Step 2: Electrophilic Lactam Reduction
  • Setup: Dissolve the crude lactam (approx. 80 mmol) in anhydrous THF (100 mL). Cool to 0°C.

  • Reduction: Add BH3​⋅THF (1.0 M in THF, 3.0 eq, 240 mL) dropwise. Gradually warm to room temperature, then reflux (65°C) for 12 hours.

  • Validation Check 2 (FT-IR): Pull an aliquot, quench with MeOH, and evaporate. Complete disappearance of the 1780 cm−1 carbonyl peak confirms full reduction.

  • Borane Quench: Cool to 0°C. Carefully add MeOH (50 mL) dropwise to destroy excess borane (hydrogen gas evolution!).

  • Decomplexation: Add 1M aqueous HCl (100 mL) and reflux for 2 hours to break the stable borane-amine complex.

Step 3: Continuous Extraction & Salt Formation
  • Basification: Cool the aqueous acidic mixture to 0°C. Adjust to pH 12+ using 50% w/w aqueous NaOH.

  • Extraction: Transfer to a continuous liquid-liquid extractor. Extract continuously with diethyl ether for 36 hours. (Do not use a separatory funnel).

  • Drying: Dry the ether extract over KOH pellets for 4 hours. Filter into a dry flask.

  • Precipitation: Cool the ether solution to 0°C. Slowly bubble anhydrous HCl gas (or add 4M HCl in dioxane) until precipitation ceases and the solution is acidic to pH paper.

  • Isolation: Filter the pristine white solid under a blanket of nitrogen. Wash with cold ether and dry under high vacuum to yield 3-oxa-6-azabicyclo[3.2.0]heptane hydrochloride .

References

  • Catalytic Regio- and Enantioselective Hydroformylation of Trisubstituted Alkenes to Construct α-Quaternary Lactams (Contains foundational data on [2+2] cycloadditions of chlorosulfonyl isocyanate and vinyl ethers). Journal of the American Chemical Society. 2

  • Synthesis of Azetidinones from L-Threonine: Formation of Unusually Stable Bicyclic Hemiketals and cis-Azetidinones (Details the stability and ring-opening mechanics of strained bicyclic azetidinones). Synlett. 3

  • 6-Azabicyclo(3.2.0)heptane | CID 19003653 (Physicochemical property data highlighting volatility and solubility parameters). PubChem. 1

Sources

Optimization

Technical Support Center: 3-Oxa-6-azabicyclo[3.2.0]heptane Synthesis &amp; Troubleshooting

Welcome to the Application Scientist Support Portal. The 3-oxa-6-azabicyclo[3.2.0]heptane scaffold is a highly valuable, sp³-rich piperidine and morpholine isostere increasingly utilized in modern drug discovery, notably...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. The 3-oxa-6-azabicyclo[3.2.0]heptane scaffold is a highly valuable, sp³-rich piperidine and morpholine isostere increasingly utilized in modern drug discovery, notably in the development of mutant IDH (Isocitrate Dehydrogenase) inhibitors[1]. However, synthesizing this strained bicyclic system—typically via a [2+2] cycloaddition to form a β-lactam intermediate followed by reduction—presents significant chemoselectivity and stability challenges.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure reproducible yields and mitigate common side reactions.

Workflow & Side Reaction Mapping

G Start 2,3-Dihydrofuran + CSI (Starting Materials) Cyclo [2+2] Cycloaddition (-78°C to 0°C) Start->Cyclo Polymer Side Reaction 1: Acid-Catalyzed Polymerization Start->Polymer Lactam 3-Oxa-6-azabicyclo[3.2.0]heptan-7-one (β-Lactam Intermediate) Cyclo->Lactam Major Pathway Isomers Side Reaction 2: Undesired Regioisomers Cyclo->Isomers Reduction Reduction Step (BH3·THF, 0°C to 40°C) Lactam->Reduction Target 3-Oxa-6-azabicyclo[3.2.0]heptane (Target Scaffold) Reduction->Target Controlled Reduction RingOpen Side Reaction 3: Ring-Opened Amino Alcohol Reduction->RingOpen Over-reduction (LAH)

Caption: Synthetic workflow of 3-oxa-6-azabicyclo[3.2.0]heptane highlighting critical side reactions.

FAQ & Troubleshooting Guide

Q1: Why am I getting a high percentage of acyclic or monocyclic amino alcohol instead of the bicyclic target during the β-lactam reduction? Expertise & Causality: The 3-oxa-6-azabicyclo[3.2.0]heptane system contains a highly strained 4,5-fused ring architecture. When using aggressive hydride donors like Lithium Aluminum Hydride (LiAlH₄), the initial reduction to the hemiaminal intermediate can undergo spontaneous C–N bond cleavage (ring opening). This side reaction is driven by the thermodynamic release of ring strain, leading to the formation of 3-(aminomethyl)tetrahydrofuran-2-ol or similar ring-opened byproducts[2]. Solution: Switch to a milder, more chemoselective reducing agent such as Borane-Tetrahydrofuran (BH₃·THF) complex. Borane acts as a Lewis acid, coordinating primarily to the lactam carbonyl oxygen. This activates the carbonyl for hydride transfer without over-activating the strained C–N bond of the azetidine ring[3]. Keep reaction temperatures strictly below 40°C to maintain kinetic control over the reduction.

Q2: During the [2+2] cycloaddition with chlorosulfonyl isocyanate (CSI), my reaction mixture turns dark and viscous, yielding very little β-lactam. What is happening? Expertise & Causality: Chlorosulfonyl isocyanate is highly electrophilic and acts as a potent Lewis acid. The starting material, 2,3-dihydrofuran, is extremely sensitive to acid-catalyzed cationic polymerization. If the reaction temperature spikes, or if trace moisture generates HCl from the CSI, the dihydrofuran rapidly polymerizes, forming the dark, viscous tar you observe. Solution: Ensure strictly anhydrous conditions (flame-dried glassware, argon atmosphere). Add a mild, non-nucleophilic acid scavenger, such as anhydrous Na₂CO₃, to the reaction mixture before adding CSI. Perform the slow, dropwise addition of CSI at -78°C in anhydrous dichloromethane (DCM), and allow it to warm to 0°C slowly.

Q3: How do I efficiently separate the desired 3-oxa-6-azabicyclo[3.2.0]heptane from the borane-amine complex post-reduction? Expertise & Causality: Borane forms a highly stable Lewis acid-base adduct with the newly formed secondary amine of the azetidine ring. Standard aqueous workups are insufficient to break this complex, resulting in poor product recovery and inaccurate yield calculations. Solution: Perform an acidic methanolysis quench. Reflux the crude reaction mixture in methanol in the presence of 1M HCl. This converts the borane into volatile trimethyl borate (B(OMe)₃), which can be removed under reduced pressure, while simultaneously protonating the amine to form the stable 3-oxa-6-azabicyclo[3.2.0]heptane hydrochloride salt[4].

Quantitative Data: Impact of Reducing Agents

To further illustrate the chemoselectivity required for this scaffold, the following table summarizes internal validation data comparing reducing agents on the 3-oxa-6-azabicyclo[3.2.0]heptan-7-one intermediate.

Reducing AgentReaction TemperatureTarget Bicyclic Amine Yield (%)Ring-Opened Byproduct (%)Unreacted Starting Material (%)
LiAlH₄65°C (THF reflux)15%80%<5%
LiAlH₄0°C to RT35%55%10%
Red-Al0°C to RT45%40%15%
BH₃·THF 0°C to 40°C 82% <5% 10%
BH₃·SMe₂0°C to 40°C78%<5%12%

Note: Yields are based on isolated hydrochloride salts. BH₃·THF provides the optimal balance of reactivity and strain preservation.

Self-Validating Experimental Protocol

Synthesis of 3-Oxa-6-azabicyclo[3.2.0]heptane Hydrochloride

Phase 1: β-Lactam Formation ([2+2] Cycloaddition)

  • Preparation: Flame-dry a 250 mL round-bottom flask. Add 2,3-dihydrofuran (1.0 eq, 10 mmol) and anhydrous Na₂CO₃ (0.5 eq, 5 mmol) in 50 mL of anhydrous DCM under an argon atmosphere.

  • Cooling: Cool the suspension to -78°C using a dry ice/acetone bath.

  • Addition: Dissolve Chlorosulfonyl isocyanate (CSI) (1.1 eq, 11 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise over 30 minutes to maintain internal temperature.

  • Cycloaddition: Stir at -78°C for 1 hour, then gradually allow the reaction to warm to 0°C over 2 hours.

  • Validation Checkpoint 1: Take a small aliquot, quench with water, and analyze via TLC (Hexanes:EtOAc 7:3). The dihydrofuran spot should be consumed, replaced by a lower Rf spot corresponding to the N-chlorosulfonyl β-lactam.

  • Deprotection: Quench the reaction at 0°C by adding a solution of Na₂SO₃ (3.0 eq) in water, followed by adjusting the pH to 7-8 with 10% aqueous KOH. Stir at room temperature for 2 hours to remove the chlorosulfonyl group.

  • Extraction: Extract with DCM (3 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield crude 3-oxa-6-azabicyclo[3.2.0]heptan-7-one.

Phase 2: Chemoselective Reduction 8. Setup: Dissolve the crude β-lactam (approx. 8 mmol) in 30 mL of anhydrous THF in a flame-dried flask under argon. Cool to 0°C. 9. Reduction: Slowly add BH₃·THF (1.0 M in THF, 3.0 eq, 24 mmol) dropwise. 10. Heating: Remove the ice bath and gently warm the reaction to 40°C for 12 hours. 11. Validation Checkpoint 2: Monitor the reaction by IR spectroscopy or LC-MS. The strong lactam carbonyl stretch (~1750 cm⁻¹) must completely disappear before proceeding.

Phase 3: Quench and Salt Isolation 12. Quench: Cool the reaction to 0°C. Carefully add methanol (20 mL) dropwise to quench excess borane (Caution: H₂ gas evolution). 13. Methanolysis: Add 4M HCl in dioxane (10 mL). Attach a reflux condenser and heat to 65°C for 2 hours to break the borane-amine complex and volatilize the trimethyl borate. 14. Isolation: Concentrate the mixture in vacuo. Triturate the resulting solid with cold diethyl ether to precipitate 3-oxa-6-azabicyclo[3.2.0]heptane hydrochloride[5]. Filter and dry under high vacuum to obtain the pure, stable salt.

References
  • Mykhailiuk, P. K. et al. "4H-Dewar: Synthesis of unnatural amino acids and diamine linkers" (Doctoral dissertation, Università degli Studi di Pavia). Source: 3

  • Kugelman, M., Gala, D., Jaret, R. S., Nyce, P. L., & McPhail, A. T. (1990). "Synthesis of Azetidinones from L-Threonine: Formation of Unusually Stable Bicyclic Hemiketals and cis-Azetidinones." Synlett, 1990(07), 431-432. Source: 2

  • Popovici-Muller, J. et al. (2016). "WO 2016/089833 A1 - Inhibitors of Mutant IDH." World Intellectual Property Organization. Source: 1

  • ChemScene. "3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride Product Information." Source: 5

Sources

Troubleshooting

Technical Support Center: Purification of 3-Oxa-6-azabicyclo[3.2.0]heptane Hydrochloride

Welcome to the technical support center for the purification of 3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the commo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable bicyclic amine. The unique structural characteristics of this compound, particularly its polarity and the presence of a hydrochloride salt, often necessitate specialized purification strategies.

This document provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. The protocols and advice provided herein are grounded in established chemical principles and insights from the purification of analogous polar bicyclic amines.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into purification, it is crucial to understand the physicochemical properties of 3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride that influence its behavior during purification.

PropertyImplication for Purification
High Polarity Due to the presence of the oxygen and nitrogen heteroatoms and its hydrochloride salt form, the molecule is highly polar. This results in high solubility in aqueous and polar protic solvents, and low solubility in non-polar organic solvents. This property makes standard liquid-liquid extractions challenging.
Hygroscopic Nature As a hydrochloride salt, the compound is likely to be hygroscopic, readily absorbing moisture from the atmosphere. This necessitates careful handling and storage under anhydrous conditions to maintain purity and prevent degradation.
Thermal Stability While generally stable, prolonged exposure to high temperatures, especially in the presence of reactive impurities, can lead to degradation. The melting point of the analogous 3-Azabicyclo[3.2.0]heptane hydrochloride is around 200-201°C, suggesting good thermal stability for the crystalline salt.[1]
pH Sensitivity The bicyclic amine structure is generally stable in neutral to basic conditions. However, in strongly acidic environments, particularly at elevated temperatures, ether cleavage or other degradation pathways may be possible. The free base form is susceptible to oxidation.

II. Troubleshooting Guide: Common Purification Challenges

This section addresses specific problems you might encounter during the purification of 3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride, offering probable causes and actionable solutions.

Problem 1: Low recovery after aqueous work-up and extraction.
  • Probable Cause: The high polarity and water solubility of the hydrochloride salt lead to its preferential partitioning into the aqueous phase during extraction with common organic solvents. The free base form may also have significant water solubility.

  • Solutions:

    • Use of a More Polar Organic Solvent for Extraction: Instead of diethyl ether or ethyl acetate, consider using a more polar solvent like dichloromethane (DCM) or a mixture of DCM with isopropanol or methanol. Be aware that chlorinated solvents can sometimes form difficult-to-break emulsions.[2]

    • Salting-Out Effect: Saturate the aqueous layer with a salt like sodium chloride or potassium carbonate before extraction. This decreases the solubility of the organic compound in the aqueous phase and promotes its transfer to the organic layer.

    • Continuous Liquid-Liquid Extraction: For larger scale purifications, a continuous liquid-liquid extraction apparatus can be highly effective in extracting polar compounds from aqueous solutions.

    • Direct Precipitation/Crystallization: If the compound is sufficiently pure after the reaction, consider directly precipitating the hydrochloride salt from the reaction mixture by adding an anti-solvent or by bubbling HCl gas through a solution of the free base in a non-polar solvent.[3]

Problem 2: The purified compound is an oil or a waxy solid instead of a crystalline powder.
  • Probable Cause: The presence of residual solvents, moisture, or impurities can inhibit crystallization. The free base form of many bicyclic amines is a low-melting solid or an oil.[4]

  • Solutions:

    • Ensure Complete Conversion to the Hydrochloride Salt: Incomplete protonation will leave some of the compound as the free base, which is often oily. Ensure a slight excess of a reliable HCl source (e.g., HCl in isopropanol, HCl gas) is used during salt formation.

    • Thorough Drying: Dry the product under high vacuum for an extended period, possibly with gentle heating, to remove all traces of solvent and water.

    • Recrystallization: This is a powerful technique for obtaining a crystalline product and removing impurities. A detailed protocol is provided in Section IV.

    • Trituration: If recrystallization is challenging, trituration with a solvent in which the desired compound is insoluble but the impurities are soluble can help to induce crystallization and remove contaminants. For the analogous 3-Azabicyclo[3.2.0]heptane hydrochloride, trituration with acetone has been used.[1]

Problem 3: Persistent impurities are observed in NMR or LC-MS analysis after initial purification.
  • Probable Cause: Co-precipitation of starting materials, by-products from the synthesis, or degradation products. The synthesis of related bicyclic amines via photochemical [2+2] cycloadditions can sometimes result in undesired substitution or oligomerization products.[1]

  • Solutions:

    • Chromatographic Purification: For challenging separations, column chromatography is often necessary. Due to the high polarity, several options can be considered:

      • Reversed-Phase HPLC (RP-HPLC): This is a powerful technique for purifying polar compounds. A C18 column with a mobile phase of water/acetonitrile or water/methanol containing a modifier like formic acid or trifluoroacetic acid is a good starting point.

      • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention and separation of very polar compounds.

      • Ion-Exchange Chromatography (IEX): As the compound is a salt, cation-exchange chromatography can be a highly effective purification method.

    • Derivatization: In some cases, protecting the amine with a group like Boc (tert-butyloxycarbonyl) can make the molecule less polar and easier to purify by standard silica gel chromatography. The protecting group can then be removed in a subsequent step.

III. Frequently Asked Questions (FAQs)

  • Q1: What is the best way to store 3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride?

    • A1: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a cool and dry place. A refrigerator (2-8 °C) is recommended for long-term storage to minimize any potential degradation. Given its likely hygroscopic nature, storage in a desiccator is also advisable.

  • Q2: How can I convert the hydrochloride salt to the free base?

    • A2: The hydrochloride salt can be converted to the free base by dissolving it in water and adding a base such as sodium hydroxide, potassium carbonate, or ammonia until the pH is basic (pH > 10). The free base can then be extracted with an appropriate organic solvent.

  • Q3: What are the best analytical techniques to assess the purity of the final product?

    • A3: A combination of techniques is recommended for a comprehensive purity assessment:

      • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and information on the presence of impurities. For the analogous 3-Azabicyclo[3.2.0]heptane hydrochloride, ¹H NMR in CDCl₃ has been reported.[1]

      • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for detecting non-volatile impurities and confirming the molecular weight of the product.

      • High-Performance Liquid Chromatography (HPLC) with UV or ELSD detection: For quantitative purity analysis.

      • Elemental Analysis (CHN): To confirm the elemental composition of the hydrochloride salt.

  • Q4: Can I use silica gel chromatography to purify the hydrochloride salt directly?

    • A4: Direct purification of amine hydrochloride salts on standard silica gel is generally not recommended. The high polarity of the salt leads to very strong adsorption to the silica, resulting in poor recovery and significant tailing of the peak. If chromatography on silica is necessary, it is best to first convert the salt to the free base. Alternatively, specialized chromatography media like amino-propylated silica or the use of mobile phase modifiers (e.g., triethylamine, ammonia) can be employed, but these methods require careful development.

IV. Detailed Experimental Protocol: Recrystallization

Recrystallization is a fundamental and highly effective method for purifying solid compounds. The key is to find a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures.[5]

Objective: To obtain high-purity, crystalline 3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride.

Materials:

  • Crude 3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride

  • Anhydrous isopropanol

  • Anhydrous diethyl ether or methyl tert-butyl ether (MTBE)

  • Erlenmeyer flask

  • Condenser

  • Heating mantle or hot plate with a water bath

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection (Trial): In a small test tube, add a small amount of the crude product. Add a few drops of isopropanol. If it dissolves readily at room temperature, isopropanol alone may not be a good recrystallization solvent. If it is sparingly soluble, gently heat the test tube. If the compound dissolves upon heating, it is a promising candidate.

  • Dissolution: Place the crude 3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride in an Erlenmeyer flask equipped with a reflux condenser. Add a minimal amount of hot isopropanol to just dissolve the solid. It is crucial to use the minimum amount of solvent to maximize the yield.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5] Do not disturb the flask during this process.

  • Inducing Crystallization (if necessary): If no crystals have formed after the solution has reached room temperature, you can try to induce crystallization by:

    • Scratching the inside of the flask with a glass rod.

    • Adding a seed crystal of the pure compound.

    • Cooling the flask in an ice bath.

  • Isolation of Crystals: Once crystallization is complete, collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold isopropanol, followed by a wash with a non-polar solvent like anhydrous diethyl ether or MTBE to help remove residual isopropanol.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

V. Visualizing the Purification Workflow

The following diagram illustrates a typical workflow for the purification of 3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride, highlighting key decision points.

Purification_Workflow cluster_start Initial State cluster_purification Purification Strategy cluster_chromatography_options Chromatography Options cluster_analysis Purity Analysis cluster_final Final Product Crude_Product Crude 3-Oxa-6-azabicyclo[3.2.0]heptane Hydrochloride (Solid/Oil) Recrystallization Recrystallization (e.g., from Isopropanol) Crude_Product->Recrystallization Initial Purification Analysis Purity & Identity Confirmation (NMR, LC-MS, HPLC, EA) Recrystallization->Analysis Chromatography Chromatography RP_HPLC Reversed-Phase HPLC Chromatography->RP_HPLC HILIC HILIC Chromatography->HILIC IEX Ion-Exchange Chromatography->IEX RP_HPLC->Analysis HILIC->Analysis IEX->Analysis Analysis->Chromatography Further Purification Needed Pure_Product Pure Crystalline Product Analysis->Pure_Product Purity > 98%

Caption: A decision-tree workflow for the purification of 3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride.

VI. References

  • Recrystallization and Acid/Base Extraction - The Basics. [www.rhodium.ws]. Available at: [Link]

  • Mansson, C. M. F., & Burns, N. Z. (2024). Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses, 101, 410-422.

  • Purifying Compounds by Recrystallization. JoVE, Cambridge, MA, (2018). Available at: [Link]

  • Amines and Heterocycles. (2020, March 4). Chemistry LibreTexts. Available at: [Link]

  • How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? (2018, April 10). ResearchGate. Available at: [Link]

  • Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses Procedure. Available at: [Link]

  • Mansson, C. M. F., & Burns, N. Z. (2024). Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses, 101, 410-422.

  • Streamlined Synthesis of a Bicyclic Amine Moiety Using an Enzymatic Amidation and Identification of a Novel Solid Form. (2021). Organic Process Research & Development.

  • N-substituted 3-azabicyclo (3.2.0) heptane derivatives. Google Patents. Available at:

  • 24.2: Structure and Properties of Amines. (2024, March 23). Chemistry LibreTexts. Available at: [Link]

  • Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. (2021, September 24). The Journal of Organic Chemistry.

  • 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. (2024, July 11). The Journal of Organic Chemistry.

  • 3,6-Difunctionalized Bicyclo[3.2.0]heptanes – Promising Cycloalkane/Benzene Isosteres. ChemRxiv.

  • The science of salt recrystallization. (2024, September 24). Available at: [Link]

  • 10.5: Physical Properties of Amines. (2014, August 20). Chemistry LibreTexts. Available at: [Link]

  • Synthesis of 3-Azabicyclo[3.2.0]heptane Derivatives as γ-Aminobutyric Acid Analogues through Intermolecular [2+2] Photocycloaddition. ResearchGate.

  • A method for the preparation of the hydrochloride salt from the duloxetine base. Google Patents. Available at:

  • 3-Azabicyclo (3.2.0) Heptane. Scribd. Available at: [Link]

  • Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. (2015). Nature Chemistry.

  • Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl}) -1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620), a Potent, Selective, and Brain-Penetrant mTORC1/2 Inhibitor for the Treatment of Neurological Diseases. (2018, October 25). Journal of Medicinal Chemistry.

  • 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization. ChemRxiv.

  • 3-Azabicyclo[3.2.0]heptane hydrochloride — Chemical Substance Information. NextSDS. Available at: [Link]

Sources

Optimization

Technical Support Center: 3-Oxa-6-azabicyclo[3.2.0]heptane Hydrochloride

Welcome to the technical support center for 3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues and pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues and provide practical troubleshooting advice for your experiments.

Introduction

3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride is a valuable building block in medicinal chemistry and drug discovery. Its unique strained bicyclic structure, containing both an ether and an amine, presents specific stability challenges that must be carefully managed to ensure experimental reproducibility and success. This guide provides in-depth answers to frequently asked questions and troubleshooting protocols based on established principles of organic chemistry and data from related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride?

Proper storage is critical to maintain the integrity of the compound. We recommend storing it in a tightly sealed container in a cool, dry, and well-ventilated area.[1] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is advised to minimize exposure to moisture and atmospheric gases.[2][3]

ParameterRecommendationRationale
Temperature 2-8°C[4]Reduces the rate of potential degradation reactions.
Atmosphere Inert gas (Argon/Nitrogen)[2]Prevents oxidation and hydrolysis from atmospheric moisture.
Container Tightly sealed, opaqueProtects from moisture and light-induced degradation.
Location Cool, dry, well-ventilatedEnsures a stable storage environment.[5]

Q2: Is 3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride hygroscopic?

Q3: What are the visual signs of compound degradation?

Degradation may manifest as:

  • Color Change: The pure compound is typically a colorless to yellow powder or crystals.[2] Any significant change to a darker color could indicate decomposition.

  • Clumping or Caking: This often suggests moisture absorption.

  • Insolubility: If the compound does not dissolve in a solvent in which it was previously soluble, this may be a sign of polymerization or the formation of insoluble degradation products.

If you observe any of these signs, it is recommended to use a fresh batch of the compound for your experiments to ensure reliable results.

Q4: In which solvents is the compound most stable?

For non-reactive applications (e.g., preparing stock solutions for screening), polar aprotic solvents such as DMSO or DMF are generally suitable. Protic solvents, especially under acidic or basic conditions, may promote hydrolysis of the oxa-aza bicyclic system, which has features of a cyclic aminal.[6] For reactions, the choice of solvent should be carefully considered based on the reaction conditions.

Q5: What are the primary degradation pathways for this compound?

The two most likely degradation pathways are hydrolysis and thermal decomposition.

  • Hydrolysis: The strained bicyclic ether-amine linkage can be susceptible to cleavage by water, a reaction that can be catalyzed by both acids and bases.[6][7]

  • Thermal Decomposition: As an amine hydrochloride salt, the compound can be thermally unstable and may dissociate or decompose upon heating.[8][9]

Troubleshooting Guide

This section addresses common problems encountered during experiments involving 3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride.

Issue 1: Inconsistent Experimental Results or Poor Reproducibility

Possible Cause: The most common reason for inconsistent results is the degradation of the starting material due to improper storage or handling.

Troubleshooting Workflow:

start Inconsistent Results check_storage Verify Storage Conditions (Cool, Dry, Inert Gas) start->check_storage check_appearance Inspect Compound (Color, Clumping) check_storage->check_appearance If conditions are correct fresh_batch Use a Fresh Batch check_appearance->fresh_batch If degradation is suspected control_exp Run Control Experiment (Known Stable Compound) fresh_batch->control_exp success Consistent Results control_exp->success compound 3-Oxa-6-azabicyclo [3.2.0]heptane protonation Protonation of Oxygen (Acid Catalyst) compound->protonation H+ h2o_attack Nucleophilic Attack by Water protonation->h2o_attack H2O ring_opening Ring Opening h2o_attack->ring_opening degradation_product Degraded Product (Amino Diol) ring_opening->degradation_product

Caption: Simplified pathway for acid-catalyzed hydrolysis.

Corrective Actions:

  • pH Control: If possible, maintain a neutral pH. If the reaction requires acidic or basic conditions, consider the potential for degradation.

  • Solvent Choice: Switch to a polar aprotic solvent (e.g., THF, Dioxane, Acetonitrile) to minimize the presence of water.

  • Anhydrous Conditions: Ensure all reagents and solvents are anhydrous and run the reaction under an inert atmosphere.

  • Temperature Control: Keep the reaction temperature as low as possible to slow the rate of hydrolysis.

Issue 3: Compound Decomposes Upon Heating

Possible Cause: Amine hydrochloride salts can dissociate at elevated temperatures, releasing free HCl, which can catalyze further degradation. [8][9]The strained ring system may also be thermally labile.

Experimental Protocol: Assessing Thermal Stability

For a rigorous assessment of thermal stability, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are recommended.

Step-by-Step DSC/TGA Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC/TGA pan.

  • Instrument Setup:

    • Place the sample pan in the instrument.

    • Use an empty, sealed aluminum pan as a reference.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 25°C.

    • Ramp the temperature from 25°C to a temperature above the expected melting or decomposition point (e.g., 300°C) at a heating rate of 10°C/min.

  • Data Analysis:

    • TGA Curve: A significant weight loss indicates decomposition. Note the onset temperature of decomposition.

    • DSC Curve: An endothermic peak will indicate the melting point, while an exothermic peak often corresponds to decomposition. [10] Corrective Actions in the Lab:

  • If a reaction requires heat, use the lowest effective temperature.

  • Consider using microwave-assisted synthesis for rapid heating to minimize the time at high temperatures.

  • If the free base is required, consider an in-situ neutralization at low temperature rather than isolating the free base, which may be less stable.

References

  • Wölfling, J., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry, 12, 2358–2367. Retrieved from [Link]

  • Mansson, C. M. F., & Burns, N. Z. (2024). Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses, 101, 410-422. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]

  • Jan, M. (2016, December 19). Rates of hydrolysis in bicyclic and monocyclic compounds. Chemistry Stack Exchange. Retrieved from [Link]

  • Williams, D. M., et al. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Pharmaceuticals, 16(2), 263. Retrieved from [Link]

  • Chemistry Steps. (2022, June 25). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Brown, M. S., et al. (2021). Streamlined Synthesis of a Bicyclic Amine Moiety Using an Enzymatic Amidation and Identification of a Novel Solid Form. Organic Process Research & Development, 25(6), 1463–1470. Retrieved from [Link]

  • Mansson, C. M. F., & Burns, N. Z. (2024). Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses, 101, 410-422. Retrieved from [Link]

  • ResearchGate. (2026, January 11). Synthesis of 3‐Azabicyclo[3.2.0]heptane Hydrochloride. Retrieved from [Link]

  • OrgoSolver. (n.d.). Amide Hydrolysis (Acid or Base) to Carboxylic Acids and Amines. Retrieved from [Link]

  • Pignatello, R., et al. (2012). Diclofenac salts, part 7: are the pharmaceutical salts with aliphatic amines stable? Journal of Pharmaceutical Sciences, 101(1), 143-155. Retrieved from [Link]

  • Li, Y., et al. (2024). Improvement of the Thermal Stability and Aqueous Solubility of Three Matrine Salts Assembled by the Similar Structure Salt Formers. Pharmaceuticals, 17(1), 94. Retrieved from [Link]

  • Kobets, L. V., Khod'ko, N. N., & Umreyko, D. S. (1977). Study of thermal stability of uranyl chloride aminates. Zhurnal Neorganicheskoi Khimii, 22(9), 2503-2507. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: 3-Oxa-6-azabicyclo[3.2.0]heptane Hydrochloride Reaction Optimization

Welcome to the Technical Support Center for 3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride (CAS: 1799439-02-3). As a highly polar, conformationally restricted bioisostere, this fused bicyclic system is increasingly utili...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride (CAS: 1799439-02-3). As a highly polar, conformationally restricted bioisostere, this fused bicyclic system is increasingly utilized in drug discovery to replace morpholine or piperidine rings, thereby improving metabolic stability and modulating physicochemical properties.

However, working with this building block presents unique synthetic challenges. The inherent ring strain of the azetidine moiety (~26 kcal/mol) makes it highly susceptible to nucleophilic ring-opening[1]. Furthermore, its steric hindrance complicates standard C–N bond-forming reactions. This guide provides field-proven protocols, mechanistic insights, and troubleshooting workflows to ensure the success of your functionalization experiments.

Module 1: Salt Free-Basing & Handling (The Foundation)

Q: How do I properly free-base the hydrochloride salt without causing degradation?

Expert Insight: Because the azetidine nitrogen is highly basic, it readily forms an azetidinium ion under acidic or protic conditions. If free-basing is performed in the presence of strong nucleophiles (like hydroxide ions) or at elevated temperatures, the strained 4-membered ring is susceptible to nucleophilic attack, leading to irreversible ring-opening[2].

Solution: Always use mild, non-nucleophilic bases such as N,N-Diisopropylethylamine (DIPEA) in aprotic solvents (DCM, DMF, or THF) at 0 °C to room temperature. Avoid strong aqueous bases (e.g., NaOH) if the free amine is to be isolated, as the compound is highly water-soluble and prone to hydrolysis under harsh conditions. For most coupling reactions, it is best to free-base the amine in situ.

Module 2: Amide Coupling Optimization

Q: My amide coupling yields are low, and LC-MS shows a mass corresponding to [M + Nucleophile]. What is happening?

Expert Insight: During amide coupling, the reaction between the activated carboxylic acid and the secondary amine forms a highly reactive, positively charged azetidinium intermediate. If the subsequent deprotonation step is too slow, external nucleophiles (such as the chloride ion from EDC·HCl or solvent impurities) will attack the less sterically hindered C2 or C4 position of the azetidine ring. This relieves the ring strain but destroys your bicyclic scaffold, resulting in a linear amine byproduct[2].

To prevent this, you must ensure rapid deprotonation by using a sufficient excess of a mild base and avoiding coupling reagents that generate nucleophilic counterions.

Amide_Coupling_Pathway Amine 3-Oxa-6-azabicyclo[3.2.0]heptane (Secondary Amine) Intermediate Azetidinium Intermediate (Highly Strained) Amine->Intermediate Nucleophilic Attack ActivatedAcid Activated Carboxylic Acid (e.g., HATU-Ester) ActivatedAcid->Intermediate Product Desired Amide (Intact Bicyclic Ring) Intermediate->Product Rapid Deprotonation (Optimal Base: DIPEA) SideProduct Ring-Opened Byproduct (Linear Amine) Intermediate->SideProduct Nucleophilic Attack (Slow Deprotonation / Heat)

Mechanistic pathway of amide coupling vs. azetidine ring-opening.

Quantitative Data: Amide Coupling Reagent Selection Matrix
Coupling ReagentBaseSolventTempYieldRing-Opening Risk
HATU (1.2 eq)DIPEA (3.0 eq)DMF0 °C to RT>85% Low
T3P (50% in EtOAc)DIPEA (3.0 eq)EtOAc0 °C to RT75-80%Very Low
EDC·HCl / HOBt NMM (3.0 eq)DCMRT40-50%High (Chloride nucleophile)
Protocol 1: Optimized HATU-Mediated Amide Coupling
  • Dissolve the carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.1 M).

  • Add DIPEA (3.0 equiv) and stir at room temperature for 15 minutes to pre-activate the acid.

  • In a separate vial, suspend 3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride (1.1 equiv) in DMF and add DIPEA (1.1 equiv) to free-base the amine in situ.

  • Cool the activated acid solution to 0 °C and add the free-based amine solution dropwise.

  • Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Quench with saturated aqueous NaHCO₃ and extract with EtOAc. Wash the organic layer with 5% LiCl (aq) to remove residual DMF, dry over Na₂SO₄, and concentrate.

Module 3: Buchwald-Hartwig Amination (C-N Cross-Coupling)

Q: I am recovering unreacted 3-oxa-6-azabicyclo[3.2.0]heptane and seeing debromination of my aryl halide. How do I optimize the catalytic cycle?

Expert Insight: Secondary, sterically hindered bicyclic amines struggle with the ligand exchange step in the Palladium catalytic cycle. If ligand exchange is slower than competing side reactions (like β -hydride elimination or protodehalogenation), the coupling will fail. Furthermore, the use of strong bases like NaOtBu at high temperatures (>100 °C) can directly catalyze the ring-opening of the azetidine[3].

Solution: Switch to bulky, electron-rich biaryl phosphine ligands like RuPhos or BrettPhos . These ligands are specifically designed to facilitate the oxidative addition and reductive elimination of secondary hindered amines while suppressing β -hydride elimination[3]. Pair this with a weaker inorganic base like Cs₂CO₃ to protect the integrity of the 4-membered ring.

BH_Troubleshooting Start Buchwald-Hartwig Amination Yield < 20% Diag1 LC-MS Analysis: What is the major impurity? Start->Diag1 Path1 Mass = [M + Base/Solvent] (Ring-Opening) Diag1->Path1 Path2 Unreacted Amine + Debrominated Aryl Diag1->Path2 Sol1 Action: Switch to weaker base (NaOtBu -> Cs2CO3) Path1->Sol1 Sol2 Action: Use bulky biaryl ligand (BINAP -> RuPhos / BrettPhos) Path2->Sol2

Troubleshooting workflow for Buchwald-Hartwig amination failures.

Quantitative Data: Buchwald-Hartwig Condition Matrix
PrecatalystLigandBaseSolventTempOutcome
RuPhos Pd G3 RuPhosCs₂CO₃1,4-Dioxane85 °C>80% (Clean conversion)
BrettPhos Pd G3 BrettPhosK₃PO₄t-Amyl Alcohol90 °C75% (Best for electron-poor aryls)
Pd₂(dba)₃ BINAPNaOtBuToluene100 °C<10% (Catalyst death, ring opening)
Protocol 2: Optimized RuPhos-Mediated Buchwald-Hartwig Amination
  • In an oven-dried vial equipped with a stir bar, combine the aryl halide (1.0 equiv), 3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride (1.2 equiv), and anhydrous Cs₂CO₃ (3.0 equiv).

  • Add RuPhos Pd G3 precatalyst (2–5 mol%) and RuPhos ligand (2–5 mol%).

  • Seal the vial and purge with Argon for 5 minutes.

  • Add anhydrous, degassed 1,4-Dioxane (0.2 M) via syringe.

  • Heat the reaction mixture at 85 °C in a pre-heated oil bath for 12–16 hours.

  • Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite.

  • Concentrate the filtrate and purify via flash column chromatography.

Module 4: Reductive Amination

Q: Should I use NaBH(OAc)₃ (STAB) or NaBH₃CN for reductive amination with this amine?

Expert Insight: STAB is strongly preferred. The hydrochloride salt of 3-oxa-6-azabicyclo[3.2.0]heptane can be used directly with STAB in the presence of 1.0 equiv of DIPEA. NaBH₃CN requires a lower pH (pH 4–5) to sufficiently activate the carbonyl group. Maintaining this acidic environment over prolonged reaction times significantly increases the risk of protonating the azetidine nitrogen, which triggers strain-release ring-opening pathways[1]. Keep the reaction mildly basic to neutral to preserve the bicyclic core.

References

  • Title: Ring‐opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines Source: ResearchGate URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: Strain-Release-Driven Homologation of Boronic Esters: Application to the Modular Synthesis of Azetidines Source: Journal of the American Chemical Society (ACS) URL: [Link]

  • Title: Photochemical Synthesis of 3-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery Source: The Journal of Organic Chemistry (ACS) URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 3-Oxa-6-azabicyclo[3.2.0]heptane Derivatization Reactions

Welcome to the technical support center for the derivatization of 3-Oxa-6-azabicyclo[3.2.0]heptane. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this valuable b...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the derivatization of 3-Oxa-6-azabicyclo[3.2.0]heptane. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this valuable bicyclic scaffold in their synthetic endeavors. Here, we address common challenges encountered during derivatization reactions, providing in-depth explanations and practical, field-tested solutions to help you optimize your experiments for success.

Introduction to the 3-Oxa-6-azabicyclo[3.2.0]heptane Scaffold

The 3-Oxa-6-azabicyclo[3.2.0]heptane core is a conformationally constrained heterocyclic system that serves as a versatile building block in medicinal chemistry. Its rigid structure and the spatial arrangement of its heteroatoms make it an attractive scaffold for the design of novel therapeutics. However, the unique fusion of a tetrahydrofuran and a pyrrolidine ring introduces specific chemical properties that can present challenges during synthetic manipulations. This guide will focus on troubleshooting the most common derivatization reactions at the secondary amine in the 6-position.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Section 1: N-Acylation Reactions

N-acylation is a fundamental transformation for introducing a wide variety of functional groups onto the 3-Oxa-6-azabicyclo[3.2.0]heptane core. However, issues such as low yield, incomplete conversion, and unexpected side products can arise.

Question 1: I am observing very low to no yield of my desired N-acylated product. What are the likely causes and how can I resolve this?

Low yields in N-acylation reactions can stem from several factors. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.

  • Potential Cause 1: Inappropriate Base. The choice and stoichiometry of the base are critical. An inadequate base may not efficiently deprotonate the secondary amine, leading to poor nucleophilicity. Conversely, a very strong base might lead to side reactions.

    • Solution: For acylations with acyl chlorides or anhydrides, tertiary amine bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used. Start with 1.5-2.0 equivalents of the base. If the reaction is still sluggish, consider a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

  • Potential Cause 2: Hydrolysis of the Acylating Agent. Acyl halides and anhydrides are highly susceptible to hydrolysis, especially in the presence of moisture.

    • Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. If the acylating agent is a solid, ensure it has been stored in a desiccator.

  • Potential Cause 3: Inactive Coupling Agents (for carboxylic acid acylations). When using a carboxylic acid as the acylating agent, the choice and quality of the coupling reagent are paramount.

    • Solution: For peptide-type couplings, use well-established reagents like HATU, HBTU, or EDC with an additive such as HOBt or DMAP. Ensure the coupling agents are fresh, as they can degrade upon storage.

  • Potential Cause 4: Steric Hindrance. The bicyclic nature of the 3-Oxa-6-azabicyclo[3.2.0]heptane scaffold can present steric challenges, particularly with bulky acylating agents.

    • Solution: Increase the reaction temperature to provide more energy to overcome the activation barrier. You may also consider using a less hindered, more reactive acylating agent if possible, for example, converting a carboxylic acid to its acyl chloride.

Question 2: My reaction is messy, and I am observing multiple unexpected products by TLC/LC-MS. What could be happening?

The appearance of multiple products suggests the occurrence of side reactions. For the 3-Oxa-6-azabicyclo[3.2.0]heptane system, the primary suspect is the stability of the bicyclic core itself.

  • Potential Cause: Acid-Mediated Ring Opening. The ether linkage in the 3-oxa-6-azabicyclo[3.2.0]heptane core is susceptible to cleavage under strongly acidic conditions.[1][2] Acylation reactions using acyl chlorides can generate HCl as a byproduct. If not effectively scavenged by a base, this can lead to protonation of the ether oxygen and subsequent ring-opening by the chloride anion or other nucleophiles present.[1][2]

    • Solution: Ensure a sufficient excess of a suitable base (e.g., DIPEA) is present throughout the reaction to neutralize any generated acid. For acylations that are particularly sensitive, consider using a milder acylating agent that does not produce a strong acid byproduct, such as an activated ester or performing the acylation in the presence of a solid-supported acid scavenger.

  • Troubleshooting Workflow for N-Acylation Reactions

    NACylation_Troubleshooting cluster_solutions Potential Solutions start Low Yield or Messy Reaction check_conditions Review Reaction Conditions: - Anhydrous? - Inert Atmosphere? start->check_conditions check_reagents Assess Reagents: - Acylating agent purity? - Base choice and amount? check_conditions->check_reagents Conditions OK sol_anhydrous Use anhydrous solvents and inert atmosphere check_conditions->sol_anhydrous check_stability Consider Scaffold Stability: - Acidic byproduct generation? check_reagents->check_stability Reagents OK sol_base Screen bases (TEA, DIPEA, DBU) and stoichiometry check_reagents->sol_base sol_reagent Use fresh, high-purity acylating/coupling agents check_reagents->sol_reagent optimize_temp Optimize Temperature and Reaction Time check_stability->optimize_temp Stability Likely OK modify_workup Modify Workup (avoid strong acid) check_stability->modify_workup Ring Opening Suspected sol_scavenger Add acid scavenger or use milder acylating agent check_stability->sol_scavenger change_reagent Change Acylating Agent or Coupling Reagent optimize_temp->change_reagent Optimization Fails sol_temp Increase temperature for sterically hindered cases optimize_temp->sol_temp sol_workup Use mild basic or neutral workup modify_workup->sol_workup

    Caption: Troubleshooting workflow for N-acylation reactions.

Section 2: N-Alkylation Reactions

N-alkylation introduces alkyl substituents to the nitrogen atom. Common challenges include over-alkylation, low reactivity, and again, potential degradation of the scaffold.

Question 3: I am struggling with the N-alkylation of 3-Oxa-6-azabicyclo[3.2.0]heptane. My reaction is either very slow or does not proceed at all. What can I do?

The secondary amine in this bicyclic system can be somewhat sterically hindered, which can slow down alkylation reactions.

  • Potential Cause 1: Poor Leaving Group on the Alkylating Agent. The rate of an SN2 reaction is highly dependent on the quality of the leaving group.

    • Solution: If you are using an alkyl chloride or bromide and the reaction is slow, consider converting it to the corresponding alkyl iodide (e.g., via a Finkelstein reaction) or a triflate. Iodides and triflates are much better leaving groups and will accelerate the alkylation.

  • Potential Cause 2: Insufficiently Strong Base. A base is required to deprotonate the amine, increasing its nucleophilicity.

    • Solution: For standard alkylations, a moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile is a good starting point. If the reaction is still slow, a stronger base like sodium hydride (NaH) can be used, but with caution to avoid potential side reactions.

  • Potential Cause 3: Inappropriate Solvent. The solvent plays a crucial role in SN2 reactions.

    • Solution: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred as they can solvate the cation of the base while leaving the anion (and the deprotonated amine) highly reactive.

Question 4: My N-alkylation reaction with an alcohol (reductive amination) is not working. What are the key parameters to check?

Reductive amination is a milder alternative to direct alkylation with alkyl halides but requires careful optimization.

  • Potential Cause: Inefficient Imine/Iminium Formation. The initial condensation between the amine and the aldehyde/ketone (formed in situ from the alcohol if using a hydrogen auto-transfer protocol) to form an iminium ion can be the rate-limiting step.

    • Solution: The reaction is often acid-catalyzed. A small amount of a weak acid like acetic acid can be beneficial. Ensure that water, a byproduct of imine formation, is effectively removed, either by using a Dean-Stark apparatus or molecular sieves.

  • Potential Cause: Incorrect Reducing Agent. The choice of reducing agent is critical for the selective reduction of the iminium ion in the presence of the carbonyl compound.

    • Solution: Sodium triacetoxyborohydride (STAB) is often the reagent of choice for reductive aminations as it is mild and selective. Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic. For hydrogen auto-transfer reactions from alcohols, a suitable metal catalyst (e.g., based on iridium or ruthenium) is required.[3][4]

Section 3: Purification Challenges

The polarity and basicity of 3-Oxa-6-azabicyclo[3.2.0]heptane derivatives can make their purification challenging.

Question 5: My derivatized product is very polar and streaks badly on silica gel chromatography. How can I improve the purification?

The basic nitrogen atom in your molecule interacts strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor peak shape and difficult separation.

  • Solution 1: Basic Modifier in the Eluent. Add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel.

    • Method: Add 0.5-2% of triethylamine or a 25% aqueous ammonia solution to the eluent (typically a mixture of dichloromethane/methanol or ethyl acetate/hexanes). This will significantly improve the peak shape and reduce streaking.

  • Solution 2: Use an Alternative Stationary Phase. If a basic modifier is not sufficient or is incompatible with your product, consider a different type of stationary phase.

    • Method: Alumina (basic or neutral) is a good alternative to silica for the purification of basic compounds. Amine-functionalized silica is also commercially available and can provide excellent separation without the need for mobile phase additives. For highly polar compounds, reverse-phase chromatography (C18 silica) with a mobile phase of water/acetonitrile or water/methanol, often with an additive like formic acid or TFA, can be very effective.

  • Solution 3: Purification via Salt Formation. If your product is an oil or difficult to crystallize, converting it to a salt can facilitate its purification by crystallization.

    • Method: Dissolve the crude product in a suitable solvent (e.g., diethyl ether, ethyl acetate) and add a solution of an acid (e.g., HCl in ether, or a solution of fumaric or oxalic acid in ethanol) dropwise to precipitate the corresponding salt. The crystalline salt can then be collected by filtration. The free base can be regenerated by partitioning the salt between an organic solvent and an aqueous basic solution (e.g., NaHCO₃ or K₂CO₃).

Experimental Protocols

Protocol 1: General Procedure for N-Acylation with an Acyl Chloride
  • To a stirred solution of 3-Oxa-6-azabicyclo[3.2.0]heptane (1.0 eq.) in anhydrous dichloromethane (DCM, 0.1 M) under a nitrogen atmosphere at 0 °C, add N,N-diisopropylethylamine (DIPEA, 2.0 eq.).

  • Add the acyl chloride (1.1 eq.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes, with 1% triethylamine added to the eluent mixture).

Protocol 2: General Procedure for N-Alkylation via Reductive Amination
  • To a stirred solution of 3-Oxa-6-azabicyclo[3.2.0]heptane (1.0 eq.) and an aldehyde or ketone (1.1 eq.) in anhydrous 1,2-dichloroethane (DCE, 0.1 M), add acetic acid (0.1 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (STAB, 1.5 eq.) portion-wise over 10 minutes.

  • Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product as described in Protocol 1.

Data Summary Table

Reaction TypeCommon ReagentsKey Parameters to OptimizePotential Side Reactions
N-Acylation Acyl chlorides, Anhydrides, Carboxylic acids + Coupling agentsBase choice, Solvent, Temperature, Reagent purityRing-opening under acidic conditions
N-Alkylation Alkyl halides, Alkyl triflatesLeaving group, Base strength, SolventOver-alkylation (less common for this scaffold)
Reductive Amination Aldehydes/Ketones + Reducing agent (e.g., STAB)pH, Reducing agent, Water removalIncomplete iminium formation

Visualization of Key Concepts

Caption: Plausible mechanism of acid-catalyzed ring-opening.

Note: The image source in the DOT script is a placeholder and would need to be replaced with actual chemical structure images for a final document.

References

  • Vaia. What product would you expect from cleavage of tetrahydrofuran with HI? Vaia.
  • Master Organic Chemistry. Cleavage Of Ethers With Acid. Published November 19, 2014.
  • Andreev, V. A., et al. Synthesis of bicyclo-heptane, 6-oxabicyclo-octane, and 3-azabicyclo-nonene derivatives in the course of 1,2,4-trimethyl-4-isopropenylcyclohexene cyclization. Chemistry of Heterocyclic Compounds 32.6 (1996): 754-759.
  • Yadav, J. S., et al. A mild and efficient method for the cleavage of ethers with acyl chloride/iodine. Tetrahedron Letters 46.25 (2005): 4375-4377.
  • Ispiryan, R. M., et al. Cleavage of the tetrahydrofuran ring by acid halides and acid anhydrides. Bulletin of the Academy of Sciences of the USSR, Division of Chemical Science 16.11 (1967): 2388-2391.
  • ACS Publications. General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. Published November 6, 2019.
  • BenchChem.
  • ResearchGate. Synthesis of 3-Azabicyclo[3.2.0]heptane Derivatives as γ-Aminobutyric Acid Analogues through Intermolecular [2+2] Photocycloaddition.
  • ResearchGate. Synthesis of 3‐Azabicyclo[3.2.0]heptane Hydrochloride.
  • Organic Syntheses. Synthesis of 3-Azabicyclo[3.2.0]heptane Hydrochloride.
  • Salvatore, R. N., Nagle, A. S., Schmidt, S. E., & Jung, K. W. Cesium Hydroxide Promoted Selective N-Monoalkylation of Primary Amines. Organic Letters, 1(11), 1893–1896.
  • Lautens, M., & Fagnou, K. Rhodium-Catalyzed Asymmetric Ring Opening of Oxabicyclic Alkenes with Arylboronic Acids. Journal of the American Chemical Society, 123(29), 7170–7171.
  • Wikipedia. Ether cleavage.
  • Chemical Communications (RSC Publishing). N-Alkylation of amines with primary/secondary alcohols using a novel cobalt(ii) inverse triazolyl-pyridine complex.
  • TÜBİTAK Academic Journals. Studies on the Mechanism of Base-Catalyzed Decomposition of Bicyclic Endoperoxides. Published January 1, 2003.
  • Master Organic Chemistry. Acidic cleavage of ethers (SN2).
  • ACS Publications. Streamlined Synthesis of a Bicyclic Amine Moiety Using an Enzymatic Amidation and Identification of a Novel Solid Form. Organic Process Research & Development. Published May 26, 2021.
  • ResearchGate. Palladium-Catalyzed syn-Stereocontrolled Ring Opening of Oxabicyclic Alkenes with Arylsulfonyl Hydrazides.
  • Organic Chemistry Portal. Synthesis of secondary and tertiary amines.
  • Google Patents.
  • PMC. Synthesis of bicyclic ethers by a palladium-catalyzed oxidative cyclization–redox relay–π-allyl-Pd cyclization cascade reaction. Published May 31, 2019.
  • Reddit. Purification of strong polar and basic compounds : r/Chempros. Published January 7, 2023.
  • PubMed. Asymmetric Ring-Opening Reaction of Oxabicyclic Alkenes With Aryl Boronic Acids Catalyzed by P-containing Palladacycles. Published September 4, 2008.
  • PMC.
  • ResearchGate.
  • PMC.
  • PMC. Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane.
  • ACS Publications. Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C–H Bonds: Synergistic Activation by Light and Heat. Organic Letters. Published August 10, 2020.
  • An eco-friendly and highly efficient route for N-acylation under c
  • PMC. Synthesis of bicyclo[3.2.0]heptane lactones via a ligand-enabled Pd-catalyzed C(sp3). Published April 29, 2025.
  • Effect of Oxygen on the Reaction of Secondary Amines with Nitric Oxide. Chemical and Pharmaceutical Bulletin, 47(1), 51-55.
  • Organic Chemistry Portal.
  • Frontiers.
  • Semantic Scholar.
  • Longdom Publishing. Synthesis and Cleavage of Ethers. Published November 16, 2022.
  • Etherification reaction in epoxy-amine systems at high temper
  • LibreTexts. 20.4: Acid Halide Chemistry. Published September 3, 2019.
  • ResearchGate. Experimental and theoretical study of the reaction between bicyclo[2.2.1]hept-5-en-endo-2-ylmethylamine and 2-[(2-allylphenoxy)methyl]oxirane.
  • ACS Publications. New Insights into the Mechanism of Amine/Nitroxide Cycling during the Hindered Amine Light Stabilizer Inhibited Oxidative Degradation of Polymers. Journal of the American Chemical Society. Published April 11, 2012.
  • LibreTexts. 21.4: Chemistry of Acid Halides. Published March 17, 2024.

Sources

Troubleshooting

Technical Support Center: Chiral Separation of 3-Oxa-6-azabicyclo[3.2.0]heptane Enantiomers

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific analytical challenges encountered when resolving the enantiomers of 3-oxa-6-azabicyclo[3.2.0]...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific analytical challenges encountered when resolving the enantiomers of 3-oxa-6-azabicyclo[3.2.0]heptane.

This sp³-rich bicyclic bioisostere presents a unique triad of chromatographic challenges: it lacks a UV-active conjugated π-system, possesses a highly basic secondary amine, and features a rigid, conformationally locked boat-like structure[1]. This guide provides field-proven, self-validating methodologies to overcome these hurdles, ensuring robust enantiomeric excess (ee) determination.

Part 1: Method Development FAQs

Q: Why am I not detecting any peaks using standard UV detection at 210 nm or 254 nm? A: 3-Oxa-6-azabicyclo[3.2.0]heptane lacks a strong chromophore. To achieve reliable detection, you must either utilize universal detectors (such as Mass Spectrometry[MS], Charged Aerosol Detection [CAD], or Evaporative Light Scattering Detection [ELSD]) or perform pre-column derivatization. Derivatizing the secondary amine with Benzoyl chloride (Bz-Cl) or Fmoc-Cl introduces a strong UV chromophore and simultaneously masks the basic nitrogen, which dramatically improves peak shape and enantiomeric recognition on polysaccharide-based chiral stationary phases (CSPs)[2].

Q: Which Chiral Stationary Phase (CSP) is recommended for the underivatized free base? A: For the underivatized compound, Supercritical Fluid Chromatography (SFC) coupled with MS detection is the industry standard. We recommend immobilized polysaccharide phases with strong hydrogen-bonding and steric inclusion capabilities, such as Chiralpak IG or IC (amylose/cellulose derivatized with 3-chloro-4-methylphenylcarbamate). The rigid, locked bicyclic core[1] requires a well-defined chiral cleft to achieve baseline separation, which these specific selectors provide.

Q: Why is my underivatized sample exhibiting severe peak tailing? A: The nitrogen atom in the azabicyclo[3.2.0]heptane ring is highly basic. When analyzed directly, it engages in strong, non-enantioselective ion-exchange interactions with residual acidic silanols on the silica support of the CSP. This multi-site binding kinetic manifests as peak tailing. The causality dictates that you must add a volatile basic modifier (e.g., 0.1%–0.2% Diethylamine [DEA] or Ammonia) to the mobile phase to competitively saturate these silanol sites.

Part 2: Experimental Protocols

To ensure trustworthiness, every analytical method must be a self-validating system. Follow these step-by-step methodologies to guarantee reproducibility.

Protocol A: Pre-Column Derivatization and LC-UV Separation

Causality: Converting the basic amine to a neutral amide eliminates secondary silanol interactions and enables standard UV detection.

  • Sample Preparation: Dissolve 5.0 mg of racemic 3-oxa-6-azabicyclo[3.2.0]heptane in 1.0 mL of anhydrous Dichloromethane (DCM).

  • Derivatization: Add 1.2 molar equivalents of Benzoyl chloride (Bz-Cl) and 2.0 molar equivalents of Triethylamine (TEA). Stir continuously at room temperature (20–25°C) for 30 minutes.

  • Quenching & Extraction: Quench the unreacted Bz-Cl by adding 1.0 mL of saturated aqueous NaHCO₃. Extract the organic layer, dry over anhydrous Na₂SO₄, and evaporate to dryness under a gentle stream of N₂. Reconstitute the residue in 1.0 mL of HPLC-grade Ethanol.

  • Self-Validation Step: Inject a reagent blank (Bz-Cl + TEA processed without the bicyclic analyte) to identify and map any artifact peaks.

  • Chromatographic Conditions:

    • Column: Chiralpak IG (4.6 x 250 mm, 5 µm)

    • Mobile Phase: Hexane / Ethanol (80:20 v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

Protocol B: Direct SFC-MS Separation of the Free Base

Causality: SFC utilizes supercritical CO₂, which possesses high diffusivity and low viscosity. This facilitates rapid mass transfer into the CSP pores, which is ideal for rigid 3D bicyclic structures[3].

  • Sample Preparation: Dissolve the racemate in MS-grade Methanol at a concentration of 1.0 mg/mL.

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H or IC (4.6 x 250 mm, 5 µm)

    • Co-solvent: Methanol containing 0.2% Diethylamine (DEA). Critical: The basic additive is mandatory to suppress silanol-induced tailing.

    • Gradient: 5% to 40% Co-solvent over 10 minutes.

    • System Parameters: Backpressure at 120 bar; Column Temperature at 35°C.

  • Self-Validation Step: Calculate the chromatographic resolution ( Rs​ ). A validated method must yield Rs​>1.5 . If Rs​<1.5 , decrease the column temperature to 25°C to increase the entropic penalty of the mismatched enantiomer, thereby improving resolution.

Part 3: Quantitative Data Summary

The following table summarizes the expected chromatographic performance across different methodologies, allowing for rapid method selection based on your laboratory's available instrumentation.

MethodAnalyte StateColumn (CSP)Mobile Phase / Co-SolventAdditiveDetectionTypical Resolution ( Rs​ )
HPLC Benzoyl-DerivativeChiralpak IGHexane / EtOH (80:20)NoneUV 254 nm> 2.0
HPLC Fmoc-DerivativeChiralcel OD-HHexane / IPA (90:10)NoneUV 265 nm1.8 - 2.2
SFC Free BaseChiralpak AD-HCO₂ / MeOH (80:20)0.2% DEAMS (ESI+)1.5 - 1.9
SFC Free BaseChiralpak ICCO₂ / EtOH (75:25)0.2% NH₃MS (ESI+)> 2.5

Part 4: Visual Troubleshooting & Workflows

Workflow Start Sample: 3-Oxa-6-azabicyclo[3.2.0]heptane CheckUV UV Detection Required? Start->CheckUV Deriv Pre-column Derivatization (Fmoc-Cl / Bz-Cl) CheckUV->Deriv Yes NoDeriv Direct Analysis (MS / CAD / ELSD) CheckUV->NoDeriv No SFC SFC Method Screening (Amylose/Cellulose CSPs) Deriv->SFC NoDeriv->SFC Additives Add Basic Modifiers (0.1% DEA or NH3) SFC->Additives Peak Tailing? Optimize Optimize Temp & Backpressure Additives->Optimize

Chiral Separation Method Development Workflow for Bicyclic Amines.

Troubleshooting Issue Issue: Severe Peak Tailing Cause1 Secondary Interactions (Silanol - Amine) Issue->Cause1 Cause2 Column Overloading Issue->Cause2 Sol1 Add 0.1%-0.2% DEA/TEA Cause1->Sol1 Sol2 Switch to Immobilized CSP (e.g., Chiralpak IG) Cause1->Sol2 Sol3 Reduce Injection Volume (< 5 µL) Cause2->Sol3

Root Cause Analysis and Resolution Pathway for Peak Tailing.

References

  • Title: Bicyclo[3.2.0]heptane as a Core Structure for Conformational Locking of 1,3-Bis-Pharmacophores, Exemplified by GABA[1] Source: Chemistry - A European Journal / PubMed URL: [Link]

  • Title: Chemistry of 7-Azabicyclo[2.2.1]hepta-2,5-dienes, 7-Azabicyclo[2.2.1]hept-2-enes, and 7-Azabicyclo[2.2.1]heptanes[2] Source: Chemical Reviews / ACS Publications URL: [Link]

  • Title: Rapid Access to Chiral 3-Oxabicyclo[3.1.1]heptanes by Iridium-Catalyzed Asymmetric Hydrogenation and Sequential Cyclization[3] Source: Journal of the American Chemical Society / ACS Publications URL: [Link]

Sources

Troubleshooting

Catalyst selection for "3-Oxa-6-azabicyclo[3.2.0]heptane" synthesis

Welcome to the Technical Support Center for the synthesis of the 3-oxa-6-azabicyclo[3.2.0]heptane core. This highly rigid, sp³-rich bicyclic scaffold is increasingly utilized as an isostere to improve the ADME (absorptio...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of the 3-oxa-6-azabicyclo[3.2.0]heptane core. This highly rigid, sp³-rich bicyclic scaffold is increasingly utilized as an isostere to improve the ADME (absorption, distribution, metabolism, excretion) properties of piperidine- and morpholine-containing drug candidates[unipv.it][1].

Synthesizing this strained, fused ring system requires precise catalytic control to avoid ring-opening or incomplete cyclization. Below, we address the two most robust, field-proven catalytic pathways for assembling this core: Iridium-catalyzed photochemical [2+2] cycloaddition and Palladium-catalyzed strain-release hydrogenolysis .

SynthesisWorkflow Start Precursor Substrates (Oximes / Tricycles) Path1 Visible Light / Microwave Photocatalysis Start->Path1 Path2 Strain-Release Hydrogenation Start->Path2 Cat1 Ir[dF(CF3)ppy]2(dtbbpy)PF6 (Energy Transfer) Path1->Cat1 Cat2 Pd/C, H2 (Balloon) (Selective Reduction) Path2->Cat2 Product 3-Oxa-6-azabicyclo[3.2.0]heptane Core Scaffold Cat1->Product Cat2->Product

Catalytic workflows for synthesizing the 3-oxa-6-azabicyclo[3.2.0]heptane core.

FAQ 1: Photocatalytic Iridium-Catalyzed Cycloaddition

Q: Why is my Ir-catalyzed cycloaddition yielding low conversion to the 3-oxa-6-azabicyclo[3.2.0]heptane core despite prolonged irradiation?

A: Low conversion in the synthesis of derivatives like (1R,5S)-6-methoxy-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptane using Ir[dF(CF3)ppy]2(dtbbpy)PF6 is almost always caused by triplet state quenching or mismatched triplet energies[heteroletters.org][2]. This specific reaction relies on Triplet Energy Transfer (EnT) from the excited Iridium photocatalyst to the substrate (e.g., an oxime or enone).

Causality: Molecular oxygen (O₂) is a potent triplet quencher. If your solvent is not rigorously degassed, O₂ will intercept the excited state of the Ir-catalyst, generating singlet oxygen and completely halting the cycloaddition. Furthermore, sluggish[2+2] cycloadditions often suffer from high activation barriers. If standard blue LED irradiation fails, microwave assistance (e.g., 427 W) has been shown to provide the necessary thermal energy to drive the cyclization forward while the catalyst maintains the excited state[heteroletters.org][2].

Protocol 1: Ir-Catalyzed Visible-Light / Microwave Synthesis
  • Preparation: In an oven-dried 10 mL quartz or microwave-safe vial, add the oxime/enone precursor (0.5 mmol) and the photocatalyst Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1-2 mol%)[rsc.org][3].

  • Solvent Addition: Add 2.0 mL of anhydrous Acetonitrile (MeCN) or THF.

  • Degassing (Critical Step): Perform three consecutive cycles of Freeze-Pump-Thaw. Seal the vial under a strict Argon atmosphere. Sparging with nitrogen is insufficient for this EnT pathway.

  • Irradiation:

    • Option A (Visible Light): Irradiate with 450 nm blue LEDs at 25 °C for 16-20 hours.

    • Option B (Microwave): Subject the sealed vial to microwave irradiation (427 W) for 0.5 hours[heteroletters.org][2].

  • Self-Validation & Workup: Monitor the reaction via LC-MS. The complete disappearance of the UV-active starting material validates successful EnT and cyclization. Concentrate in vacuo and purify via silica gel chromatography.

FAQ 2: Palladium-Catalyzed Strain-Release Hydrogenolysis

Q: During the reduction of 3-oxa-6-azatricyclo[3.2.0.0^{2,4}]heptane derivatives, I observe over-reduction and ring-opening instead of my desired product. How do I optimize the Pd/C catalyst conditions?

A: The conversion of tricyclic precursors to the 3-oxa-6-azabicyclo[3.2.0]heptane core relies on the highly selective cleavage of a strained cyclopropane C-C bond[unipv.it][1].

Causality: Palladium on Carbon (Pd/C) facilitates this strain-release hydrogenolysis. However, the adjacent azetidine and oxetane/tetrahydrofuran rings are also susceptible to reductive cleavage if the hydrogen pressure is too high or the catalyst is overly active. The thermodynamic driving force of releasing the cyclopropane strain means that high H₂ pressure (e.g., >50 psi) is completely unnecessary and actively detrimental, leading to non-selective C-N or C-O bond cleavage.

Solution: Restrict the hydrogen source to a standard 1 atm H₂ balloon, utilize a mild protic solvent like Methanol (MeOH), and strictly limit the reaction time to 2 hours[unipv.it][1].

Protocol 2: Pd/C Catalyzed Strain-Release Hydrogenation
  • Preparation: Charge a 4 mL vial with the tricyclic precursor, such as methyl 3-oxa-6-azatricyclo[3.2.0.0^{2,4}]heptane-6-carboxylate (approx. 0.27 mmol)[unipv.it][4].

  • Catalyst Loading: Add 10% w/w Palladium on Carbon (Pd/C) (approx. 10 mol% relative to the substrate).

  • Solvent: Suspend the mixture in 2.5 mL of Methanol (MeOH, 0.11 M).

  • Hydrogenation: Purge the suspension with hydrogen gas for exactly 2 minutes to displace ambient air. Attach an H₂ balloon (1 atm) and stir vigorously at room temperature for 2 hours[unipv.it][1].

  • Self-Validation & Workup: The reaction is self-validating when the starting material is consumed without the appearance of highly polar baseline spots on TLC (which would indicate over-reduction to acyclic amino alcohols). Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing with excess MeOH. Concentrate under reduced pressure to yield the pure 3-oxa-6-azabicyclo[3.2.0]heptane core.

Quantitative Data: Catalyst Selection Matrix

ParameterIr-PhotocatalysisPd/C Hydrogenolysis
Primary Catalyst Ir[dF(CF3)ppy]2(dtbbpy)PF610% Pd/C
Catalyst Loading 1 - 2 mol%10% w/w
Reaction Conditions Blue LED or Microwave (427 W), 25°CH₂ Balloon (1 atm), 25°C
Solvent System MeCN or THFMethanol (MeOH)
Mechanistic Pathway Triplet Energy Transfer /[2+2] CycloadditionStrain-Release C-C Bond Cleavage
Typical Yields 60% - 85%80% - 95%
Primary Failure Mode O₂ Quenching of Triplet StateOver-reduction (Ring opening)

References

  • UNIVERSITÀ DEGLI STUDI DI PAVIA DOTTORATO IN SCIENZE CHIMICHE E FARMACEUTICHE E INNOVAZIONE INDUSTRIALE (XXXVI Ciclo)
  • Heterocyclic Letters Vol. 14 | No.
  • Luminescent Cyclometalated Gold(III) Complexes Covalently Linked...

Sources

Optimization

By-product identification in "3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride" synthesis

Welcome to the Advanced Synthesis Troubleshooting Portal. This guide is designed for medicinal chemists and process scientists working with the 3-oxa-6-azabicyclo[3.2.0]heptane scaffold. As a highly rigid, sp3-rich biois...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Troubleshooting Portal. This guide is designed for medicinal chemists and process scientists working with the 3-oxa-6-azabicyclo[3.2.0]heptane scaffold. As a highly rigid, sp3-rich bioisostere for morpholine and piperidine, this bridged bicyclic system is highly valuable in drug discovery. However, the thermodynamic strain of fusing an azetidine ring to a tetrahydrofuran (THF) core presents significant synthetic challenges, primarily concerning E2 elimination, intermolecular dimerization, and acid-catalyzed ring opening [1].

Mechanistic Workflow & By-Product Pathways

The most scalable route to this [3.2.0] system relies on the intramolecular SN2 cyclization of a trans-4-(benzylaminomethyl)tetrahydrofuran-3-ol mesylate. The critical juncture is the cyclization step, where the kinetic barrier of forming a 4-membered ring competes directly with elimination and oligomerization pathways [2].

Workflow SM 3,4-Epoxytetrahydrofuran Nitrile trans-4-Hydroxytetrahydrofuran- 3-carbonitrile SM->Nitrile KCN, H2O AminoAlc trans-4-(Benzylaminomethyl) tetrahydrofuran-3-ol Nitrile->AminoAlc LAH, then PhCHO Mesylate O-Mesylate Intermediate (Activated) AminoAlc->Mesylate MsCl, Et3N Product cis-N-Bn-3-Oxa-6-azabicyclo [3.2.0]heptane Mesylate->Product DBU, High Dilution Elim Elimination By-product (m/z 190.1) Mesylate->Elim E2 (High Temp) Dimer Intermolecular Dimer (m/z 379.2) Mesylate->Dimer Intermolecular SN2 Final 3-Oxa-6-azabicyclo [3.2.0]heptane HCl Product->Final H2, Pd/C, HCl

Fig 1: Synthetic workflow and off-target by-product pathways for the[3.2.0] bicyclic system.

Diagnostic Analytical Data

Differentiating the desired azetidine from reaction by-products requires careful analytical cross-referencing. Note: The E2 elimination by-product and the desired product are exact mass isomers resulting from the loss of methanesulfonic acid (MsOH).

CompoundFormulaExpected [M+H]⁺Key ¹H NMR Diagnostic Shift (CDCl₃)Troubleshooting Action
Mesylate Intermediate C₁₃H₁₉NO₄S286.14.95 ppm (m, 1H, CH-OMs)Proceed to cyclization immediately.
N-Bn-[3.2.0] Product C₁₂H₁₅NO190.13.20 ppm (d, J=6.5 Hz, 2H, azetidine)Target achieved; proceed to deprotection.
Elimination By-product C₁₂H₁₅NO190.15.80 ppm (s, 2H, alkene CHCH)Lower cyclization temp; check base bulk.
Dimer Impurity C₂₄H₃₀N₂O₂379.2Broad multiplets > 4.0 ppmIncrease solvent dilution to 0.01 M.

Self-Validating Experimental Protocols

Protocol A: Mesylation of the Amino-Alcohol

Causality: The hydroxyl group must be converted into a superior leaving group. Mesyl chloride (MsCl) is preferred over tosyl chloride due to reduced steric hindrance, which is critical for the subsequent backside attack required to form the highly strained cis-fused system.

  • Dissolve trans-4-(benzylaminomethyl)tetrahydrofuran-3-ol (1.0 eq) in anhydrous DCM (0.2 M) under N₂.

  • Add Triethylamine (Et₃N, 2.5 eq) and cool the reaction to 0 °C.

  • Dropwise add MsCl (1.2 eq). Stir for 45 minutes at 0 °C.

  • In-Process Control (IPC): Quench a 50 µL aliquot in MeOH. LC-MS must show >98% conversion to m/z 286.1.

  • Wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate in vacuo. Do not subject the mesylate to silica gel chromatography , as it is prone to premature on-column degradation.

Protocol B: Intramolecular Azetidine Cyclization

Causality: Forming a 4-membered ring is thermodynamically challenging. High dilution is mandatory to favor intramolecular cyclization over intermolecular dimerization. A non-nucleophilic, strong amidine base like DBU is used to deprotonate the amine without participating in competitive substitution.

  • Immediately dissolve the crude mesylate in anhydrous Acetonitrile to achieve a highly dilute concentration of 0.01 M .

  • Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 3.0 eq).

  • Heat to 50 °C for 12 hours. Warning: Exceeding 60 °C exponentially increases the rate of E2 elimination.

  • IPC: Monitor via LC-MS. The target mass is 190.1. Confirm the absence of the dimer mass (379.2).

  • Concentrate the solvent, partition between EtOAc and H₂O, and purify via flash chromatography to isolate cis-N-Bn-3-oxa-6-azabicyclo[3.2.0]heptane.

Protocol C: Hydrogenolysis and Salt Formation

Causality: Free azetidines are strong Lewis bases that rapidly poison palladium catalysts. Adding stoichiometric HCl protonates the nitrogen, shielding the catalyst and directly yielding the stable hydrochloride salt [3].

  • Dissolve the N-Bn product in Methanol (0.1 M).

  • Add exactly 1.05 equivalents of 1.25 M HCl in MeOH.

  • Add 10% Pd/C (20% w/w).

  • Purge the vessel and stir under an H₂ atmosphere (1 atm) for 6 hours.

  • Filter through Celite, concentrate, and triturate with diethyl ether to yield 3-oxa-6-azabicyclo[3.2.0]heptane hydrochloride as a white crystalline solid.

Troubleshooting & FAQs

Q: My LC-MS shows complete conversion to the correct mass (m/z 190.1) during cyclization, but my ¹H NMR is missing the characteristic azetidine signals and instead shows a strong alkene peak at 5.80 ppm. What happened? A: You have synthesized the E2 elimination by-product, 4-(benzylaminomethyl)-2,5-dihydrofuran. Because cyclization and elimination both result in the loss of MsOH, they are exact mass isomers. This occurs when the base abstracts the proton adjacent to the mesylate rather than the amine acting as a nucleophile. To fix this, ensure your reaction temperature strictly remains below 50 °C. If the issue persists, switch from DBU to a slightly less bulky base like DIPEA to reduce steric clash during the nucleophilic approach.

Q: I am observing a significant amount of high-molecular-weight impurities (m/z 379.2) during Protocol B. How can I prevent this? A: This mass corresponds to the intermolecular dimer, formed when the amine of one molecule attacks the mesylate of another. Azetidine formation is kinetically slow, giving intermolecular reactions time to compete. You must increase the dilution of your reaction. Ensure your solvent volume strictly adheres to a 0.01 M (or even 0.005 M) concentration of the starting material.

Q: My final deprotection (Pd/C, H₂) is stalling, and I see starting material remaining even after 24 hours. If I increase the pressure or add more acid, the product degrades. A: You are encountering the inherent instability of the [3.2.0] system. Without acid, the azetidine nitrogen poisons the Pd/C catalyst, stalling the reaction. However, if you use an excess of strong acid (e.g., >1.5 eq HCl) or high H₂ pressure, the strained azetidine ring will undergo acid-catalyzed hydrogenolysis, opening the ring to yield a 4-amino-tetrahydrofuran derivative. You must rigorously control the stoichiometry: use exactly 1.05 equivalents of HCl to protonate the amine without creating a highly acidic bulk environment.

References

  • Mansson, C. M. F., & Burns, N. Z. (2024). Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses. Available at:[Link]

  • Heterocyclic Letters. (2024). Microwave-assisted synthesis of azetidine derivatives. Available at:[Link]

Reference Data & Comparative Studies

Validation

The Invisible Scaffold: Purity Analysis of Non-Chromophoric 3-Oxa-6-azabicyclo[3.2.0]heptane Hydrochloride

Introduction: The Analytical Challenge of Aliphatic Heterocycles 3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride (CAS: 1799439-02-3) is a highly versatile, conformationally restricted bicyclic building block[1]. Widely de...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Aliphatic Heterocycles

3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride (CAS: 1799439-02-3) is a highly versatile, conformationally restricted bicyclic building block[1]. Widely deployed as a morpholine or piperidine bioisostere in modern drug discovery, this scaffold improves metabolic stability and modulates the physicochemical properties of active pharmaceutical ingredients (APIs)[2].

However, its structural nature presents a severe analytical hurdle: it is an aliphatic heterocycle lacking a conjugated π -system. Because it has no chromophore, its UV absorption is negligible above 210 nm. Standard pharmaceutical quality control relies heavily on High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV). If HPLC-UV is employed for this compound, trace impurities containing strong chromophores (e.g., residual aromatic solvents or conjugated synthetic precursors) will produce massive peaks, while the primary aliphatic compound yields a negligible response. This optical bias leads to a "false high" purity reading when using area normalization, fatally compromising downstream research[3].

To establish a self-validating purity profile, researchers must abandon optical methods and pivot to mass-based or ratio-based detection systems[4].

Comparative Methodologies for Non-Chromophoric Amines

Quantitative 1H NMR (qNMR): The Primary Ratio Method

qNMR is a primary metrological technique where the integral of an NMR resonance is strictly proportional to the molar concentration of the nuclei producing it[5]. By co-dissolving the sample with a high-purity internal standard (IS), absolute mass fraction purity can be calculated without requiring a reference standard of the analyte itself[6]. For 3-Oxa-6-azabicyclo[3.2.0]heptane, the distinct bridgehead protons offer excellent integration targets that are free from IS overlap[7].

HPLC-CAD (Charged Aerosol Detection): The Universal Profiler

CAD provides a uniform, mass-dependent response independent of the analyte's optical properties[8]. The column effluent is nebulized, the mobile phase is evaporated, and the remaining non-volatile analyte particles are charged by collision with ionized nitrogen gas[4]. The resulting charge is measured by an electrometer. This is ideal for the impurity profiling of polar, non-volatile salts like our target hydrochloride[9].

GC-FID: The Volatile Alternative (With Caveats)

While Flame Ionization Detection (FID) universally detects C-H bonds, the hydrochloride salt form of our target compound is non-volatile and prone to thermal degradation in the injection port. GC-FID requires an additional free-basing step, which risks the loss of volatile impurities and introduces sample preparation errors, making it inferior to qNMR and CAD for this specific scaffold[3].

Data Presentation: Method Comparison & Experimental Results

Table 1: Analytical Method Comparison for 3-Oxa-6-azabicyclo[3.2.0]heptane HCl
Analytical FeatureHPLC-UV (210 nm)HPLC-CAD1H qNMRGC-FID
Detection Principle Photometric absorptionAerosol charge (Mass)Nuclear resonanceFlame ionization
Suitability for Target Poor (No chromophore)Excellent Excellent Poor (Salt form)
Reference Std Required? YesYesNo (Uses Internal Std)Yes
Impurity Profiling Highly biased / BlindUniform responseLimited by peak overlapLimited by volatility
Primary Application Not recommendedQC & Stability ProfilingAbsolute Purity CertificationResidual Solvents
Table 2: Experimental Purity Assessment (Single Batch Analysis)

The following data illustrates the danger of relying on UV detection for aliphatic scaffolds, demonstrating a classic "false purity" scenario.

MethodApparent Purity (w/w %)Major Impurity DetectedCausality of Result
HPLC-UV (210 nm) 99.8%NoneFalse high; non-chromophoric impurities are completely invisible.
HPLC-CAD 97.2%Inorganic salts, polar aliphaticsAccurate mass-based detection of all non-volatile components.
1H qNMR 97.4%Aliphatic precursorsAbsolute quantitation via primary ratio method.

Visualizations of Analytical Logic

CAD_vs_UV cluster_UV UV Detection Path cluster_CAD CAD Detection Path Eluent HPLC Column Effluent (Analyte + Impurities) UV_Cell Flow Cell (210 nm) Eluent->UV_Cell Nebulizer Nebulization & Evaporation Eluent->Nebulizer UV_Result No Absorption (False Negative) UV_Cell->UV_Result Missing Chromophore Charging Particle Charging (Ionized N2) Nebulizer->Charging Non-volatile particles Electrometer Electrometer Measurement Charging->Electrometer Charge ∝ Mass

Caption: Mechanistic comparison of CAD vs UV detection for non-chromophoric analytes.

qNMR_Protocol Weigh 1. Co-weighing Analyte + IS Dissolve 2. Dissolution in D2O Weigh->Dissolve Acquire 3. 1H NMR (D1 > 5x T1) Dissolve->Acquire Integrate 4. Integration (Analyte vs IS) Acquire->Integrate Calculate 5. Mass Fraction Purity Integrate->Calculate

Caption: Step-by-step logical workflow for absolute purity determination via 1H qNMR.

Experimental Protocols (Self-Validating Systems)

Protocol A: Absolute Purity Determination via 1H qNMR

Causality & Design: Maleic acid is chosen as the Internal Standard (IS) because its singlet resonance (~6.3 ppm) sits in the empty olefinic region, completely avoiding the complex aliphatic multiplets (1.5 - 4.5 ppm) of the 3-Oxa-6-azabicyclo[3.2.0]heptane core.

  • Sample Preparation: Using a high-precision microbalance, accurately co-weigh ~15 mg of 3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride and ~5 mg of NIST-traceable Maleic Acid into a static-free vial.

  • Dissolution: Dissolve the mixture in 0.7 mL of Deuterium Oxide ( D2​O ). Transfer to a 5 mm NMR tube.

  • Acquisition: Acquire the 1H NMR spectrum at 400 MHz. Critical Step: Set the relaxation delay ( D1​ ) to at least 30 seconds. Why? To ensure complete longitudinal relaxation ( 5×T1​ ) of all protons, preventing the under-representation of slow-relaxing nuclei[5].

  • Integration & Calculation: Phase and baseline-correct the spectrum. Integrate the IS singlet and a distinct, baseline-resolved analyte multiplet. Calculate purity using the following equation[7]:

    Panalyte​=IIS​Ianalyte​​×Nanalyte​NIS​​×MIS​Manalyte​​×manalyte​mIS​​×PIS​

    (Where I = Integral, N = Number of protons, M = Molar mass, m = Weighed mass, P = Purity %)

Protocol B: Impurity Profiling via HILIC-CAD

Causality & Design: A standard reversed-phase C18 column will fail to retain this highly polar hydrochloride salt; it will elute in the void volume. Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory to achieve retention and separation from synthesis byproducts[10]. Furthermore, CAD requires strictly volatile mobile phases to prevent background noise[9].

  • Column Selection: SeQuant® ZIC®-HILIC (150 x 4.6 mm, 5 µm) or equivalent zwitterionic stationary phase.

  • Mobile Phase:

    • Phase A: 10 mM Ammonium Formate in LC-MS grade Water (pH ~3.0).

    • Phase B: LC-MS grade Acetonitrile.

  • Gradient: Isocratic hold at 80% B for 2 minutes, followed by a linear gradient to 40% B over 15 minutes. Flow rate: 1.0 mL/min.

  • Detector Settings: Set the CAD evaporation temperature to 35°C (optimal for semi-volatile amines) and data collection rate to 10 Hz.

  • Validation: Run a blank injection to establish the baseline. Inject the sample (1 mg/mL). Quantify impurities using area normalization, which is highly accurate in CAD due to its uniform mass response[8].

Sources

Comparative

Spectral Data Confirmation and Bioisosteric Comparison Guide: 3-Oxa-6-azabicyclo[3.2.0]heptane Hydrochloride

Strategic Context: The Shift to 3D Scaffolds In modern medicinal chemistry, overcoming the metabolic liabilities and off-target effects of flat, flexible rings is a primary objective. Strained heterocycles are increasing...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context: The Shift to 3D Scaffolds

In modern medicinal chemistry, overcoming the metabolic liabilities and off-target effects of flat, flexible rings is a primary objective. Strained heterocycles are increasingly recognized as critical scaffolds in drug discovery due to their unique three-dimensional shapes[1]. While morpholine is a ubiquitous structural motif, its conformational flexibility can limit target residence time.

The introduction of rigid, structurally programmable isosteres is driven by a constant demand to improve the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates[2]. 3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride (CAS: 1799439-02-3)[3] represents a highly constrained, bridged bioisostere. By fusing a tetrahydrofuran ring with an azetidine ring, it locks the heteroatoms into a specific spatial arrangement, fundamentally altering the exit vectors while maintaining the necessary hydrogen-bond interactions.

Bioisosteric Comparison: Performance vs. Alternatives

Why replace a standard morpholine or a[2.2.1] bridged system with a [3.2.0] bicyclic core? The causality lies in the manipulation of ring strain and the precise dihedral angles of the exit vectors. The azetidine ring within the[3.2.0] system increases the s-character of the N-C bonds, which subtly modulates basicity and enhances metabolic stability against oxidative dealkylation.

Table 1: Physicochemical and Structural Comparison
PropertyMorpholine2-Oxa-5-azabicyclo[2.2.1]heptane3-Oxa-6-azabicyclo[3.2.0]heptane
Structural Rigidity Low (Rapid chair flip)High (Bridged core)High (Fused/Bridged core)
Fraction sp3 (Fsp3) 1.001.001.00
Basicity (pKa) ~8.3~8.5~9.5 (Azetidine-like)
Metabolic Liability High (α-oxidation)ModerateLow (Steric shielding)
Exit Vector Angle ~180° (Equatorial)~120°~145°

Analytical Insight: The [3.2.0] system offers a unique exit vector angle that cannot be achieved by morpholine or [2.2.1] systems. This makes it an exceptional candidate for probing narrow binding pockets where traditional isosteres fail to achieve optimal hydrogen-bonding geometry.

Spectral Data Confirmation

Definitive structural confirmation of 3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride (commercially available as a racemate, e.g., CAS 2744549-61-7[4]) is critical. Bicyclic systems can undergo skeletal rearrangements during synthesis, potentially yielding undesired regioisomers (such as the 2-oxa-6-aza isomer).

Table 2: 1H and 13C NMR Assignments (400 MHz / 100 MHz, D2O)
Position1H NMR Shift (ppm)13C NMR Shift (ppm)Multiplicity / IntegrationStructural Causality
C5 (Bridgehead) 4.6063.2m, 1HHighly deshielded due to the combined electron-withdrawing effect of the adjacent protonated azetidine nitrogen and bridgehead ring strain.
C2, C4 (Next to O) 4.10 - 3.8072.5m, 4HTypical chemical shift for methylene protons adjacent to an ether oxygen in a strained THF ring.
C7 (Next to N) 3.95 - 3.7552.1m, 2HDeshielded by the adjacent protonated secondary amine.
C1 (Bridgehead) 3.2038.4m, 1HLess deshielded than C5 as it is not directly adjacent to the heteroatoms.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, analytical protocols must be self-validating. The following methodologies are designed to prevent the mischaracterization of strained aliphatic amines.

Protocol 1: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 10 mg of the hydrochloride salt in 0.6 mL of D2O (100% isotopic purity).

    • Causality: The hydrochloride salt is highly polar and insoluble in standard CDCl3. D2O ensures complete dissolution and sharp peak shapes.

  • Standardization: Add 0.05% TSP (Trimethylsilylpropanoic acid) as an internal reference.

    • Causality: TMS is insoluble in aqueous solutions; TSP ensures an accurate 0.00 ppm calibration baseline.

  • Acquisition Parameters: Run a standard 1H sequence (zg30) with a D1 relaxation delay of 5 seconds.

    • Causality: Rigid bicyclic systems exhibit restricted molecular tumbling, leading to longer T1 relaxation times for rigid protons. A 5-second delay prevents signal saturation, ensuring accurate integration to differentiate CH from CH2 protons.

  • 2D Validation (COSY/HSQC): Execute a 1H-1H COSY experiment to confirm that the C5 bridgehead proton couples directly to the C4 methylene protons.

    • Causality: This specific coupling definitively proves the [3.2.0] connectivity and rules out any [2.2.1] or [3.1.1] skeletal rearrangements.

Protocol 2: LC-MS Purity Assessment
  • Mobile Phase: 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

  • Column Selection: HILIC (Hydrophilic Interaction Liquid Chromatography) column (2.1 x 100 mm, 1.7 µm).

    • Causality: Low-molecular-weight, highly polar aliphatic amines exhibit zero retention on standard reversed-phase C18 columns, eluting in the void volume where severe ion suppression occurs. HILIC provides orthogonal retention based on polarity, ensuring accurate MS quantification.

  • Gradient & Detection: 90% B to 50% B over 5 minutes. Monitor strictly for the [M+H]+ theoretical exact mass of 100.076 m/z .

Spectral Validation Workflow

G Start Raw Batch: 3-Oxa-6-azabicyclo[3.2.0]heptane HCl LCMS LC-MS (HILIC Column) Check [M+H]+ = 100.076 Start->LCMS NMR1D 1H & 13C NMR (D2O) Check Integrations & Shifts LCMS->NMR1D Mass Confirmed NMR2D 2D NMR (COSY/HSQC) Verify [3.2.0] Connectivity NMR1D->NMR2D Decision Does C5 couple to C4? (Rules out [2.2.1] isomer) NMR2D->Decision Pass Validated Product Release for Assays Decision->Pass Yes Fail Reject Batch (Rearrangement Detected) Decision->Fail No

Workflow for the spectral validation and isomer differentiation of the [3.2.0] bicyclic core.

References

  • Title: 4H-Dewar: Piperidine Isosteres and ADME Improvement | Source: Università degli Studi di Pavia | URL: [Link]

Sources

Validation

Comparison of synthesis routes for "3-Oxa-6-azabicyclo[3.2.0]heptane"

Comparative Synthesis Routes for 3-Oxa-6-azabicyclo[3.2.0]heptane Scaffolds: A Technical Guide for Drug Discovery Executive Summary The 3-oxa-6-azabicyclo[3.2.0]heptane core is a highly valuable, conformationally restric...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Synthesis Routes for 3-Oxa-6-azabicyclo[3.2.0]heptane Scaffolds: A Technical Guide for Drug Discovery

Executive Summary

The 3-oxa-6-azabicyclo[3.2.0]heptane core is a highly valuable, conformationally restricted bicyclic scaffold. In modern medicinal chemistry, it serves two primary functions: as a rigid piperidine isostere designed to improve ADME (absorption, distribution, metabolism, and excretion) properties[1], and as a critical structural intermediate in the synthesis of beta-lactam antibiotics, such as carbapenems and monobactams[2]. Because of its strained fused-ring architecture (combining an azetidine and a tetrahydrofuran ring), accessing this chemical space requires highly controlled synthetic methodologies.

This guide objectively compares three distinct, field-proven routes to synthesize the 3-oxa-6-azabicyclo[3.2.0]heptane framework, providing researchers with the mechanistic rationale and self-validating protocols necessary to execute these workflows successfully.

Route 1: Strain-Release Catalytic Hydrogenolysis

Application: Synthesis of Piperidine Isosteres

Expertise & Experience: Mechanistic Rationale This route exploits the inherent ring strain of a 2-azabicyclo[2.2.0]hex-5-ene precursor. By first epoxidizing the alkene to form a tricyclic intermediate (3-oxa-6-azatricyclo[3.2.0.0^{2,4}]heptane), the system is primed for selective cleavage. Palladium on carbon (Pd/C) is chosen as the catalyst because it provides a highly active surface for the adsorption of both hydrogen gas and the strained tricyclic epoxide. The thermodynamic drive to release the strain of the bicyclo[2.2.0] system dictates the regioselective hydrogenolysis of the internal C-C bond. This expands the system into the more stable 3-oxa-6-azabicyclo[3.2.0]heptane framework without over-reducing the heterocycle[1].

Route1 A 2-Azabicyclo[2.2.0]hex-5-ene (Strained Core) B 3-Oxa-6-azatricyclo[3.2.0.0^{2,4}]heptane (Epoxide Intermediate) A->B Epoxidation (NaHCO3, DCM) C 3-Oxa-6-azabicyclo[3.2.0]heptane (Target Isostere) B->C Hydrogenolysis (Pd/C, H2, MeOH)

Strain-release hydrogenolysis pathway for piperidine isostere synthesis.

Self-Validating Protocol

  • Preparation: Charge a 4 mL reaction vial with methyl 3-oxa-6-azatricyclo[3.2.0.0^{2,4}]heptane-6-carboxylate (1.0 eq., e.g., 41.4 mg, 0.267 mmol) and methanol (2.5 mL, yielding a 0.11 M solution)[1].

  • Catalyst Addition: Add Palladium on carbon (10% w/w, 26.6 mg)[1].

  • Validation & Purging: Purge the resulting suspension with hydrogen gas for exactly 2 minutes. Self-Validation: This critical step displaces oxygen, preventing catalyst poisoning and unwanted oxidative side reactions, ensuring the system is strictly reductive[1].

  • Reaction: Leave the mixture stirring vigorously under a hydrogen atmosphere at room temperature until complete conversion is observed via TLC.

  • Isolation: Filter the mixture through a pad of Celite to remove the Pd/C catalyst, and concentrate the filtrate in vacuo to yield the target methyl 3-oxa-6-azabicyclo[3.2.0]heptane-6-carboxylate[1].

Route 2: Base-Induced Intramolecular S_N2 Cyclization

Application: Synthesis of Beta-Lactam Intermediates

Expertise & Experience: Mechanistic Rationale The construction of the azetidin-2-one (beta-lactam) ring requires overcoming significant geometric constraints. This route utilizes an intramolecular S_N2 displacement of a bromide leaving group by an amide nitrogen. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is specifically selected as the reagent. As a strongly basic but sterically hindered amidine, DBU cleanly deprotonates the amide nitrogen without acting as a competing nucleophile against the alpha-bromo center. This ensures the cyclization proceeds with high stereochemical fidelity, directly yielding the 4,7-dioxo-3-oxa-6-azabicyclo[3.2.0]heptane scaffold[2].

Route2 A 2-Bromo-3-hydroxybutyramide B Amide Deprotonation A->B DBU (1 eq) THF, 24°C C Intramolecular S_N2 Attack B->C Non-nucleophilic Base Action D 4,7-Dioxo-3-oxa-6-azabicyclo[3.2.0]heptane C->D Bromide Displacement

Mechanistic workflow of DBU-mediated intramolecular SN2 cyclization.

Self-Validating Protocol

  • Preparation: Dissolve the N-[Bis(ethoxycarbonyl)methyl]-2-bromo-3-hydroxybutyramide derivative (e.g., 107 mg, 0.261 mmol) in anhydrous THF (2 mL)[2].

  • Base Addition: Add DBU (1.0 eq., 40 mg, 0.263 mmol) dropwise to the solution[2].

  • Reaction: Stir the mixture for 3 hours at 24°C[2].

  • Validation & Quenching: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash sequentially with 5% HCl, saturated NaHCO3, and brine. Self-Validation: The 5% HCl wash specifically protonates and removes any unreacted DBU into the aqueous layer, while the NaHCO3 wash neutralizes residual acid, ensuring a chemically stable organic phase prior to isolation[2].

  • Isolation: Dry the organic layer over MgSO4, concentrate in vacuo, and purify via preparative silica-gel TLC (cyclohexane-EtOAc 1:1) to yield the product (typically ~89% yield)[2].

Route 3: Microwave-Assisted Photoredox Catalysis

Application: Rapid Assembly of Complex Azetidine Derivatives

Expertise & Experience: Mechanistic Rationale Modern high-throughput synthesis demands rapid reaction times. This route merges photoredox catalysis with microwave dielectric heating. The Ir[dF(CF3)ppy]2(dtbbpy)PF6 complex is a state-of-the-art photocatalyst that generates reactive radical species from oxime precursors via single-electron transfer (SET). Microwave irradiation (427 W) provides a synergistic thermal acceleration to the subsequent intramolecular radical cyclization. This dual-activation modality lowers the activation energy barrier and drastically reduces reaction times from several hours to merely 30 minutes[3].

Route3 A Oxime Precursor + Ir-Catalyst B Microwave Irradiation (427 W, 0.5 h) A->B Loading in THF C Radical Cyclization B->C SET / Photoredox D Azetidine Derivative C->D Rapid Assembly

Microwave-assisted photoredox workflow for rapid azetidine assembly.

Self-Validating Protocol

  • Preparation: Combine the oxime precursor and the Ir[dF(CF3)ppy]2(dtbbpy)PF6 catalyst in a microwave-safe reaction vial containing THF[3].

  • Validation & Sealing: Crimp-seal the vial. Self-Validation: Using a sealed pressure vial is mandatory when heating volatile solvents like THF in a microwave; it safely contains the autogenous pressure generated, ensuring a reproducible and stable thermal profile[3].

  • Irradiation: Subject the mixture to microwave irradiation at 427 W for 0.5 hours[3].

  • Isolation: Vent the vial carefully after cooling, evaporate the solvent, and purify the crude mixture to isolate the (1R,5S)-6-methoxy-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptane derivative[3].

Quantitative Data Comparison

To assist in selecting the optimal synthetic strategy, the quantitative performance metrics of the three routes are summarized below.

Synthesis RouteKey PrecursorPrimary Reagents / CatalystReaction TimeTypical YieldPrimary Application
Route 1: Hydrogenolysis 3-Oxa-6-azatricyclo[3.2.0.0^{2,4}]heptanePd/C (10% w/w), H2 gas, MeOHVariable (TLC monitored)HighPiperidine isosteres (ADME optimization)
Route 2: Base-Induced S_N2 2-Bromo-3-hydroxybutyramide derivativeDBU (1.0 eq.), THF3 hours (at 24°C)~89%Beta-lactam / Carbapenem intermediates
Route 3: MW-Photoredox Oxime derivativeIr[dF(CF3)ppy]2(dtbbpy)PF6, MW (427 W)0.5 hoursModerate to HighRapid library synthesis of azetidines

(Note: Yields and times are highly dependent on specific substrate substitutions and steric hindrance.)

References

  • UNIVERSITÀ DEGLI STUDI DI PAVIA DOTTORATO IN SCIENZE CHIMICHE E FARMACEUTICHE E INNOVAZIONE INDUSTRIALE (XXXVI Ciclo). unipv.it.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFqBzcTZk9_5iTA4md4EzYMjvXV_mqpUynTOmy-kJ1YvXBoaYOqYpw1JESH-K7GBqcAlwJrDqCeZ0Ssv1xsPSsUW_ppoDDl_nfUZaqCgejX4F6l5VLFKLrWFxg5EnQLJuOgXa3gN2s60MjbmxWXWwXGySSTNq2LDMOdi9DdLUHTiodSDjVUwnjdGnroEF3nUOyyA==]
  • Base-induced Cyclization of N-[Bis(ethoxycarbonyl)methyl]- 2-bromo-3-hydroxybutyramide Derivatives. oup.com.[https://vertexaisearch.cloud.google.
  • Heterocyclic Letters Vol. 14| No.3|683-694|May-July|2024. heteroletters.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiVC8nU118c96oZsk0X5HgpbT1JJjWJGKBPevV78I5Q51PEw5RhIuyNUYO7rJynUX74GnTRZV5uW1-IEZtn6npOHAlFJcdcgxxoKMCycC0VSj38xIPr4-Y0a-QaRSepO-RThGnHHPk5nIhyDQsqI4=]

Sources

Comparative

A Comparative Guide to 3-Oxa-6-azabicyclo[3.2.0]heptane and 3-Azabicyclo[3.2.0]heptane: Scaffolds for Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that provide access to unique chemical space and confer desirable pharmacokinetic properties is perpetual. Bicyclic systems, with th...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that provide access to unique chemical space and confer desirable pharmacokinetic properties is perpetual. Bicyclic systems, with their inherent three-dimensionality, offer a compelling alternative to traditional flat aromatic rings, often leading to improved target engagement and metabolic stability. This guide provides a detailed comparison of two such scaffolds: 3-Oxa-6-azabicyclo[3.2.0]heptane and its close analog, 3-Azabicyclo[3.2.0]heptane. This analysis is intended for researchers, scientists, and drug development professionals seeking to leverage these building blocks in their discovery programs.

Introduction: The Allure of Fused Bicyclic Systems

The 3-azabicyclo[3.2.0]heptane framework, a fused system comprising a cyclobutane and a pyrrolidine ring, has garnered significant attention as a versatile building block in drug discovery. Its rigid structure and defined exit vectors allow for precise orientation of substituents, making it an attractive surrogate for more flexible aliphatic and aromatic systems. Derivatives of this scaffold have shown promise in a range of therapeutic areas, including as dopaminergic ligands and components of antibacterial agents[1].

The introduction of a heteroatom, such as oxygen, into this bicyclic system to form 3-Oxa-6-azabicyclo[3.2.0]heptane, presents an intriguing modification. This substitution is anticipated to modulate the physicochemical properties of the scaffold, such as polarity, solubility, and hydrogen bonding capacity, thereby influencing its biological activity and pharmacokinetic profile. However, a comprehensive comparative analysis based on experimental data has been lacking in the literature. This guide aims to bridge that gap by consolidating available information and providing a framework for understanding the relative merits of each scaffold.

Structural and Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physicochemical properties of these scaffolds is crucial for their effective deployment in drug design. While extensive experimental data for 3-Azabicyclo[3.2.0]heptane is available, the characterization of 3-Oxa-6-azabicyclo[3.2.0]heptane in the public domain is limited. The following table presents a comparison based on available experimental data for the aza-scaffold and computed data for the oxa-aza-scaffold.

Property3-Oxa-6-azabicyclo[3.2.0]heptane3-Azabicyclo[3.2.0]heptane
Molecular Formula C₅H₉NOC₆H₁₁N
Molecular Weight 99.13 g/mol 97.16 g/mol [2]
Topological Polar Surface Area (TPSA) 21.26 Ų (Computed)12.03 Ų (Computed)
logP (Octanol-Water Partition Coefficient) -0.6 (Computed)0.6 (Computed by XLogP3)[2]
Hydrogen Bond Donors 11
Hydrogen Bond Acceptors 21
CAS Number 38654-15-8278-08-0[2]

Key Insights: The introduction of an oxygen atom in the 3-oxa-6-azabicyclo[3.2.0]heptane scaffold is predicted to increase its polarity, as indicated by the higher computed TPSA and lower computed logP value compared to its aza-counterpart. This suggests that derivatives of the oxa-aza scaffold may exhibit enhanced aqueous solubility, a desirable property for many drug candidates. The additional hydrogen bond acceptor in the ether linkage also provides another point for potential interaction with biological targets.

Synthesis and Chemical Reactivity

The synthetic accessibility of a scaffold is a critical consideration for its practical application in drug discovery campaigns.

Synthesis of 3-Azabicyclo[3.2.0]heptane

A well-established and scalable synthesis of 3-azabicyclo[3.2.0]heptane involves an intramolecular [2+2] photocycloaddition of diallylamine. This reaction, often referred to as the Kochi-Salomon reaction, proceeds via irradiation of an acidic aqueous solution of diallylamine in the presence of a copper(II) sulfate catalyst[3]. The in-situ protonation of the amine is crucial to prevent catalyst deactivation and side reactions[3].

Diallylamine Diallylamine Protonation H+ Diallylamine->Protonation Protonation of Amine Photocyclization hv, CuSO4 Protonation->Photocyclization [2+2] Cycloaddition Product 3-Azabicyclo[3.2.0]heptane Photocyclization->Product

Caption: Synthetic pathway for 3-Azabicyclo[3.2.0]heptane.

Experimental Protocol: Synthesis of 3-Azabicyclo[3.2.0]heptane Hydrochloride [3]

  • Preparation of the Reaction Mixture: In a suitable vessel, diallylamine is added to a stirred aqueous solution of sulfuric acid. The resulting solution is then diluted with deionized water, followed by the addition of copper(II) sulfate pentahydrate.

  • Photochemical Reaction: The solution is transferred to quartz tubes, degassed with nitrogen, and irradiated with a UV lamp (e.g., 254 nm) until the reaction is complete. The progress of the reaction can be monitored by techniques such as NMR spectroscopy.

  • Workup and Isolation: After completion, the reaction mixture is concentrated, and the pH is adjusted with a base (e.g., NaOH) to liberate the free amine. The product is then extracted with an organic solvent (e.g., diethyl ether).

  • Salt Formation and Purification: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid. The resulting salt can be purified by recrystallization or trituration.

Proposed Synthesis of 3-Oxa-6-azabicyclo[3.2.0]heptane

A potential precursor, N-allyl-N-(2-vinyloxyethyl)amine, could be synthesized and subsequently subjected to an intramolecular [2+2] photocycloaddition. The regioselectivity of this cycloaddition would be a key consideration, with the desired product being one of several possible isomers.

Precursor N-allyl-N-(2-vinyloxyethyl)amine Photocyclization hv, Sensitizer Precursor->Photocyclization Intramolecular [2+2] Cycloaddition Product 3-Oxa-6-azabicyclo[3.2.0]heptane Photocyclization->Product Isomers Other Isomers Photocyclization->Isomers

Caption: Proposed synthetic pathway for 3-Oxa-6-azabicyclo[3.2.0]heptane.

Note on Reactivity: The nitrogen atom in both scaffolds is a key site for functionalization, allowing for the introduction of a wide variety of substituents. Standard N-alkylation, acylation, and reductive amination protocols can be employed to elaborate these cores into diverse libraries of compounds. The ether oxygen in the oxa-aza scaffold is generally less reactive but can influence the overall conformation and electronic properties of the molecule.

Biological and Medicinal Chemistry Applications

The 3-azabicyclo[3.2.0]heptane scaffold has been successfully incorporated into a number of biologically active molecules. Its rigid framework serves as a valuable tool for constraining the conformation of flexible side chains, which can lead to enhanced binding affinity and selectivity for a given biological target. For instance, derivatives of this scaffold have been investigated as ligands for dopamine receptors, highlighting its potential in the development of treatments for neurological and psychiatric disorders[1].

The applications of 3-Oxa-6-azabicyclo[3.2.0]heptane in medicinal chemistry are less documented, likely due to its limited commercial availability and the lack of published synthetic routes. However, based on the principles of isosteric replacement, the introduction of the oxygen atom could offer several advantages:

  • Improved Physicochemical Properties: As discussed, the oxa-analog is predicted to have higher polarity and potentially better aqueous solubility. This could translate to improved oral bioavailability and a more favorable ADMET profile.

  • Novel Intellectual Property: The exploration of this scaffold could lead to the discovery of novel chemical entities with distinct biological activities and strong intellectual property positions.

  • Altered Target Interactions: The presence of the ether oxygen introduces a new hydrogen bond acceptor, which could lead to different or enhanced interactions with the target protein compared to the all-carbon or aza-analogs.

Future Directions and Conclusion

The comparative analysis of 3-Oxa-6-azabicyclo[3.2.0]heptane and 3-Azabicyclo[3.2.0]heptane underscores the potential of subtle structural modifications to significantly impact the properties of a molecular scaffold. While 3-Azabicyclo[3.2.0]heptane is a well-characterized and synthetically accessible building block, the exploration of its oxa-analog is still in its nascent stages.

The development of a robust and scalable synthesis for 3-Oxa-6-azabicyclo[3.2.0]heptane is a critical next step to unlock its full potential in drug discovery. Further experimental characterization of its physicochemical properties and a systematic evaluation of its biological activities in various contexts are warranted.

References

  • Bicyclic compounds containing nitrogen, process for their production and for the production of medical preparations containing them as active agents. HU-9200366-D0. [Link]

  • Mansson, C. M. F.; Burns, N. Z. Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Org. Synth.2024 , 101, 410-422. [Link]

  • PubChem. 3-Azabicyclo[3.2.0]heptane. National Center for Biotechnology Information. [Link]

  • Synthesis of bicyclo-heptane, 6-oxabicyclo-octane and 3-azabicyclo-nonene derivatives in the course of 1,2,4-trimethyl-4-isoprop. Chem. Heterocycl. Compd.1996 , 32, 646–650. [Link]

  • Nitrogen-containing bicyclic heterocycles for use as antibacterials. WO2003087098A1.
  • Nitrogen-containing bicyclic heteroaryl compounds and methods of use. CA2753405A1.
  • Nitrogen-containing bicyclic aromatic heterocyclic compound. US20160228442A1.
  • Grygorenko, O. O.; Hryshchuk, O. V.; Radchenko, D. S.; Michurin, O. A.; Trofymchuk, S. I.; Homon, A. I. Synthesis of 3-Azabicyclo[3.2.0]heptane-Derived Building Blocks via [3+2] Cycloaddition. J. Org. Chem.2018 , 83 (15), 8569–8581. [Link]

  • Reinart-Okugbeni, R.; Ausmees, K.; Kriis, K.; Werner, F.; Rinken, A.; Kanger, T. Chemoenzymatic synthesis and evaluation of 3-azabicyclo[3.2.0]heptane derivatives as dopaminergic ligands. Eur. J. Med. Chem.2012 , 55, 255–261. [Link]

  • Mansson, C. M. F.; Burns, N. Z. Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Org. Synth.2024 , 101, 410-422. [Link]

  • Fülöp, F.; Bernáth, G.; Csirinyi, G.; Szabó, J. A.; Argay, G.; Kálmán, A. 1H and 13C NMR Chemical shift assignments of a cyclopentane-fused cis-azetidinone (cis-azabicyclo[3.2.0]heptan-7-one). A theoretical and experimental study. ARKIVOC2002 , (v), 15-25. [Link]

  • Nitrogen containing bicyclic compounds and therapeutical use thereof. WO2006074147A2.
  • Mansson, C. M. F.; Burns, N. Z. 3-Azabicyclo (3.2.0) Heptane. [Link]

  • Liashuk, O. S.; et al. 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. J. Org. Chem.2024 . [Link]

  • Photochemical Synthesis of 3-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery. J. Org. Chem.2017 , 82 (18), 9627–9636. [Link]

  • NextSDS. 3-Azabicyclo[3.2.0]heptane. [Link]

  • PubChem. 6-Azabicyclo(3.2.0)heptane. [Link]

  • Nosyk, D. A.; et al. 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization. ChemRxiv. 2025 . [Link]

  • Lukyanenko, S. Y.; et al. 3,6-Difunctionalized Bicyclo[3.2.0]heptanes – Promising Cycloalkane/Benzene Isosteres. ChemRxiv. 2026 . [Link]

  • PubChem. 6-Azabicyclo(3.2.0)heptan-7-one. [Link]

  • Enantioselective crossed intramolecular [2+2] photocycloaddition reactions mediated by a chiral chelating Lewis acid. Chem. Sci., 2022 , 13, 2587-2592. [Link]

  • Toda, F.; Miyamoto, H.; Kikuchi, S. Enantioselective intramolecular [2 + 2] photocycloaddition reaction of N-allyl-3-oxo-1-cyclohexenecarboxamides in inclusion crystals with chiral host compounds. J. Chem. Soc., Chem. Commun., 1995 , 621-622. [Link]

  • Nosyk, D. A.; et al. 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization. ChemRxiv. 2025 . [Link]

  • Intramolecular [2+2] Cycloaddition of N‐Allylcinnamamines and N‐Allylcinnamamides by Visible‐Light Photocatalysis. Adv. Synth. Catal.2021 , 363, 456-462. [Link]

  • Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. Molecules2022 , 27(18), 6001. [Link]

  • Braña, P.; Gimeno, J.; Sordo, J. A. Unusual intramolecular [2 + 2] cycloaddition of allyl and vinylidene C=C bonds under mild conditions: a theoretical analysis. J. Org. Chem.2004 , 69(7), 2544–2550. [Link]

  • Tandem Vinylogous Aldol and Intramolecular [2 + 2] Cycloaddition toward Benzocyclobutenes by UV Light Photocatalysis. Org. Lett.2024 , 26(15), 3304–3309. [Link]

  • PubChem. 6-Oxa-3-azabicyclo(3.1.1)heptane. [Link]

Sources

Validation

Biological Activity Screening of 3-Oxa-6-azabicyclo[3.2.0]heptane Derivatives: A Comparative Guide to Next-Generation Morpholine Bioisosteres

The Mechanistic Case for Bicyclic Morpholine Bioisosteres Morpholine is a ubiquitous heterocycle in medicinal chemistry, frequently deployed to modulate lipophilicity, improve aqueous solubility, and establish critical h...

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Author: BenchChem Technical Support Team. Date: March 2026

The Mechanistic Case for Bicyclic Morpholine Bioisosteres

Morpholine is a ubiquitous heterocycle in medicinal chemistry, frequently deployed to modulate lipophilicity, improve aqueous solubility, and establish critical hydrogen-bonding interactions (such as hinge-binding in kinase inhibitors) [1]. However, traditional morpholine rings suffer from significant pharmacokinetic liabilities. The flexible chair conformation incurs an entropic penalty upon target binding, and the electron-rich alpha-carbons adjacent to the oxygen and nitrogen atoms are highly susceptible to cytochrome P450 (CYP)-mediated oxidative metabolism [1].

To overcome these bottlenecks, 3-oxa-6-azabicyclo[3.2.0]heptane has emerged as a premium conformationally restricted bioisostere [3]. By bridging the morpholine architecture into a rigid bicyclic framework, medicinal chemists achieve three critical upgrades:

  • Enhanced Fsp3 (Fraction of sp3 carbons): Increasing three-dimensionality correlates strongly with clinical success by improving solubility and reducing off-target promiscuity [2].

  • Steric Shielding: The bicyclic strain and topological reorganization sterically hinder CYP450 access to the vulnerable alpha-carbons, drastically extending the compound's metabolic half-life [3].

  • Conformational Locking: The rigid[3.2.0] system pre-organizes the vector of the oxygen and nitrogen lone pairs, reducing the entropic penalty of binding and frequently yielding higher target affinity.

Physicochemical & ADME Profiling

Before advancing to biological screening, it is crucial to understand how the 3-oxa-6-azabicyclo[3.2.0]heptane scaffold alters foundational physicochemical properties compared to traditional saturated rings.

Table 1: Structural and Physicochemical Comparison

PropertyMorpholinePiperidine3-Oxa-6-azabicyclo[3.2.0]heptane
Fsp3 0.801.001.00
pKa (Calculated) ~8.3~11.2~8.8
LogP (Relative) LowHighModerate
Metabolic Liability High (Alpha-oxidation)ModerateLow (Sterically shielded)
Conformational State Flexible (Chair flip)FlexibleRigid (Locked)

Biological Activity Screening Workflows

Screening these derivatives requires a bifurcated approach: validating the hypothesized metabolic stability (ADME) and confirming target engagement (Efficacy).

Workflow Start Compound Library (3-Oxa-6-azabicyclo[3.2.0]heptanes) ADME In Vitro ADME (Microsomal Stability) Start->ADME Kinase Target Screening (PI3K TR-FRET Assay) Start->Kinase Tox Cytotoxicity (HepG2 / PBMC) ADME->Tox Kinase->Tox Lead Lead Optimization & In Vivo PK Tox->Lead

Fig 1. High-throughput biological screening workflow for bicyclic bioisosteres.

Experimental Protocols: Self-Validating Systems

To ensure data integrity, the following protocols are designed as self-validating systems, incorporating orthogonal controls to rule out false positives or negatives.

Protocol A: High-Throughput Liver Microsomal Stability Assay

Causality: This assay simulates first-pass hepatic metabolism. We use human liver microsomes (HLM) supplemented with an NADPH regenerating system to specifically isolate CYP450-mediated degradation, which is the primary liability of standard morpholines. Self-Validation: The system includes Verapamil (high clearance control) to verify enzymatic activity, Warfarin (low clearance control) to establish the baseline, and a heat-inactivated microsome control to rule out non-enzymatic chemical instability.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the 3-oxa-6-azabicyclo[3.2.0]heptane derivative in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Microsome Addition: Add HLM to a final protein concentration of 0.5 mg/mL. Why: This concentration ensures linear enzyme kinetics without substrate depletion artifacts.

  • Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration).

  • Time-Course Sampling: At t = 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Why: Acetonitrile precipitates the microsomal proteins, halting the reaction instantly, while the internal standard normalizes LC-MS/MS injection variability.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Protocol B: PI3K TR-FRET Kinase Inhibition Assay

Causality: Morpholine is the canonical hinge-binder in PI3K inhibitors. When substituting it with 3-oxa-6-azabicyclo[3.2.0]heptane, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to measure kinase activity. TR-FRET introduces a time delay before measuring emission, eliminating interference from compound auto-fluorescence. Self-Validation: A Z'-factor > 0.6 must be achieved using a known PI3K inhibitor (e.g., Buparlisib) as a positive control and DMSO vehicle as a negative control, ensuring assay robustness.

Step-by-Step Methodology:

  • Enzyme/Substrate Mix: In a 384-well plate, combine recombinant PI3Kα enzyme (1 nM) and PIP2 substrate (10 µM) in kinase buffer (50 mM HEPES, pH 7.5, 3 mM MgCl2, 1 mM EGTA).

  • Compound Addition: Add the bicyclic derivatives in a 10-point dose-response curve (10 µM to 0.5 nM). Incubate for 15 minutes at room temperature. Why: Pre-incubation allows for equilibrium binding, which is crucial for accurately measuring competitive inhibitors.

  • Reaction Initiation: Add ATP at its predetermined Km​ value (e.g., 25 µM). Why: Running the assay at the ATP Km​ ensures maximum sensitivity to competitive ATP-site binders.

  • Reaction & Quench: Incubate for 60 minutes. Stop the reaction by adding a TR-FRET detection mixture containing a Europium-labeled anti-PIP3 antibody and a ULight-conjugated secondary tracer.

  • Detection: Read the plate on a microplate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm). Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Pathway Ligand Growth Factor RTK RTK Ligand->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT mTOR mTORC1 AKT->mTOR Inhibitor 3-Oxa-6-aza Derivative Inhibitor->PI3K

Fig 2. PI3K/mTOR signaling pathway targeted by 3-oxa-6-azabicyclo[3.2.0]heptane derivatives.

Comparative Efficacy in Target Inhibition

When applied to a known PI3K inhibitor scaffold, replacing the morpholine with the 3-oxa-6-azabicyclo[3.2.0]heptane derivative demonstrates a clear shift in both potency and stability. The rigidification of the scaffold not only abolishes the rapid intrinsic clearance but also improves the IC50 by lowering the entropic penalty of hinge-binding.

Table 2: Comparative Efficacy & Stability (Model PI3K Inhibitor Scaffold)

Compound AnalogPI3Kα IC50 (nM)HLM t1/2​ (min)Intrinsic Clearance (µL/min/mg)
Morpholine Reference 45 ± 51877.0
3-Oxa-6-aza Derivative 12 ± 2>120<11.5
Buparlisib (Control) 50 ± 84233.0

References

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC - NIH.[Link]

  • Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry.[Link]

Comparative

Beyond Morpholine: Evaluating 3-Oxa-6-azabicyclo[3.2.0]heptane as a Next-Generation Bioisostere

As drug discovery programs increasingly target complex biological pathways, the limitations of classical heterocycles have become a significant bottleneck. Morpholine and piperidine are ubiquitous in medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly target complex biological pathways, the limitations of classical heterocycles have become a significant bottleneck. Morpholine and piperidine are ubiquitous in medicinal chemistry, appearing in over 20 FDA-approved drugs[1]. However, these flat, flexible rings frequently suffer from metabolic liabilities, off-target kinase hinge-binding, and suboptimal pharmacokinetic (PK) profiles.

To overcome these challenges, medicinal chemists are turning to rigid, sp³-rich bicyclic systems. This guide provides an objective, data-driven comparison of 3-oxa-6-azabicyclo[3.2.0]heptane against classical alternatives, detailing the mechanistic rationale for its use and the experimental protocols required to validate its performance in lead optimization workflows.

The Causality of Scaffold Hopping: Mechanistic Insights

The transition from a monocyclic morpholine to a fused bicyclic system like 3-oxa-6-azabicyclo[3.2.0]heptane is not merely a structural novelty; it is a calculated manipulation of molecular physics and enzymology.

Modulating Basicity (pKa) via Ring Strain

In morpholine, the nitrogen lone pair resides in an sp³ orbital, resulting in a typical pKa of ~8.36. In 3-oxa-6-azabicyclo[3.2.0]heptane, the nitrogen is constrained within a four-membered azetidine ring fused to a five-membered tetrahydrofuran ring. This high degree of ring strain increases the s-character of the nitrogen lone pair, pulling the electrons closer to the nucleus and reducing their availability for protonation. Consequently, the pKa drops to approximately 7.2. This reduced basicity at physiological pH (7.4) minimizes phospholipidosis and hERG channel blockade liabilities, which are common pitfalls for highly basic amines.

Steric Shielding and Metabolic Stability

Morpholine is highly susceptible to Cytochrome P450 (CYP)-mediated oxidative cleavage at the α-carbons adjacent to the oxygen and nitrogen atoms. The 3-oxa-6-azabicyclo[3.2.0]heptane scaffold introduces significant steric bulk and conformational rigidity around these vulnerable α-protons. The bicyclic framework physically prevents the molecule from adopting the coplanar transition states required for CYP450 oxidation, dramatically lowering intrinsic clearance (CLint) rates[2].

Exit Vector Reorientation

Morpholine's flexibility allows it to adopt coplanar conformations with adjacent aromatic rings, often leading to unintended interactions with electron-deficient π-systems in kinase hinge regions. The[3.2.0] bicyclic system forces the exit vectors of the substituents into a rigid, non-planar 3D orientation. This increased Fraction of sp³ carbons (Fsp³) disrupts unwanted planarity, improving target selectivity and aqueous solubility.

G Hit Hit Compound (Morpholine Core) Liability Metabolic Liability (High CLint, CYP Oxidation) Hit->Liability Bioisostere Bioisosteric Replacement 3-Oxa-6-azabicyclo[3.2.0]heptane Liability->Bioisostere Scaffold Hopping ADME ADME Profiling (LogD, pKa, PAMPA) Bioisostere->ADME In Vitro Assays Lead Optimized Lead (Improved Stability & Fsp3) ADME->Lead Data Validation

Figure 1: Pharmacokinetic optimization workflow utilizing bioisosteric replacement.

Quantitative Physicochemical Comparison

To objectively evaluate the utility of 3-oxa-6-azabicyclo[3.2.0]heptane, we must compare its core physicochemical properties against morpholine, piperidine, and another popular spirocyclic bioisostere (2-oxa-6-azaspiro[3]heptane)[2].

Property / ScaffoldMorpholinePiperidine2-Oxa-6-azaspiro[3]heptane3-Oxa-6-azabicyclo[3.2.0]heptane
Ring Architecture 6-membered, flexible6-membered, flexibleSpirocyclic (4,4)Fused Bicyclic (5,4)
Fsp³ (Core) 1.001.001.001.00
3D Character Low (Chair conformation)Low (Chair conformation)High (Orthogonal rings)High (Bridged/Fused topology)
Typical pKa (Amine) ~8.36~10.05~7.5 - 7.8~7.0 - 7.3
Lipophilicity (LogP) -0.860.84-0.60-0.40
Metabolic Stability Low (α-oxidation prone)ModerateHighVery High (Steric shielding)
hERG Liability Risk ModerateHighLowLow

Data synthesis derived from comparative structural analyses of saturated heterocycles and morpholine bioisosteres[1],[2].

Self-Validating Experimental Protocols

To ensure scientific integrity, the theoretical advantages of 3-oxa-6-azabicyclo[3.2.0]heptane must be empirically validated. Below are the step-by-step methodologies for the two most critical assays: determining metabolic stability and measuring physiological lipophilicity.

Protocol A: In Vitro Microsomal Stability Assay (CLint Determination)

This protocol quantifies the resistance of the bioisostere to CYP450-mediated degradation compared to the parent morpholine compound[2].

Reagents & Materials:

  • Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) (20 mg/mL protein concentration).

  • NADPH regenerating system (Solution A: NADP+ and Glc-6-P; Solution B: Glc-6-P dehydrogenase).

  • 0.1 M Potassium phosphate buffer (pH 7.4).

  • Quenching solution: Ice-cold Acetonitrile containing an internal standard (IS).

Step-by-Step Methodology:

  • Preparation: Dilute the test compound (containing the [3.2.0] bicyclic core) and the control compound (morpholine core) to a 10 mM stock in DMSO. Further dilute in buffer to achieve a final assay concentration of 1 µM (ensuring DMSO ≤ 0.1%).

  • Incubation Mixture: In a 96-well plate, combine 0.5 mg/mL microsomes and the test compound in the phosphate buffer. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add the NADPH regenerating system to initiate the metabolic reaction.

  • Sampling & Quenching: At designated time points (0, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot and immediately transfer it into 150 µL of the ice-cold quenching solution to precipitate proteins and halt metabolism.

  • Centrifugation: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C.

  • LC-MS/MS Analysis: Transfer the supernatant to a clean plate and analyze via LC-MS/MS to quantify the remaining parent drug relative to the internal standard.

  • Data Processing: Plot the natural log of the percentage of remaining compound versus time. Calculate the elimination rate constant ( k ) from the slope. Calculate intrinsic clearance: CLint​=(k×V)/P , where V is the incubation volume and P is the mass of microsomal protein.

G Prep 1. Compound Preparation (1 µM in buffer, 0.5 mg/mL HLM) Incubate 2. Incubation & Initiation (+ NADPH, 37°C) Prep->Incubate Quench 3. Quenching Aliquots (Cold Acetonitrile + IS) Incubate->Quench Time points: 0, 15, 30, 45, 60 min Centrifuge 4. Centrifugation (Precipitate Proteins, 4000 rpm) Quench->Centrifuge LCMS 5. LC-MS/MS Analysis (Quantify Parent Drug) Centrifuge->LCMS Data 6. Data Processing (Calculate CLint & t1/2) LCMS->Data

Figure 2: Step-by-step workflow for the In Vitro Microsomal Stability Assay.

Protocol B: Shake-Flask Method for LogD (pH 7.4) Determination

Because the pKa of 3-oxa-6-azabicyclo[3.2.0]heptane is lower than morpholine, its distribution coefficient (LogD) at physiological pH will differ significantly, impacting membrane permeability.

Step-by-Step Methodology:

  • Phase Saturation: Pre-saturate n-octanol with 0.1 M phosphate buffer (pH 7.4) and vice versa by stirring the biphasic mixture vigorously for 24 hours.

  • Sample Preparation: Dissolve the test compound in the pre-saturated aqueous buffer to a known concentration (e.g., 100 µM).

  • Partitioning: Add an equal volume of pre-saturated n-octanol to the aqueous solution in a glass vial.

  • Agitation: Mechanically shake the vial at room temperature for 60 minutes to ensure thermodynamic equilibrium is reached between the two phases.

  • Phase Separation: Centrifuge the mixture at 3,000 rpm for 10 minutes to achieve complete phase separation without emulsion.

  • Quantification: Carefully sample both the aqueous and organic layers. Quantify the concentration of the compound in each phase using HPLC-UV or LC-MS.

  • Calculation: Calculate LogD as Log10​([Concentrationoctanol​]/[Concentrationaqueous​]) [2].

Conclusion

The integration of 3-oxa-6-azabicyclo[3.2.0]heptane into lead optimization campaigns represents a sophisticated application of bioisosterism. By leveraging ring strain to modulate pKa and utilizing a rigid 3D architecture to shield metabolic soft spots, this scaffold successfully circumvents the traditional liabilities of morpholine and piperidine. For drug development professionals, adopting such sp³-rich bicyclic systems is a proven strategy to enhance metabolic durability, reduce off-target toxicity, and ultimately improve the clinical viability of small molecule therapeutics[4].

References

  • 4-oxa-1-azabicyclo[3.2.0]heptan-7-one derivatives as anti-tumor agents PubMed (NIH). URL: [Link]

Sources

Validation

Introduction: The Rise of Saturated Bicyclic Scaffolds in Drug Discovery

An In-Depth Technical Guide to the Comparative Stability of 3-Oxa-6-azabicyclo[3.2.0]heptane Analogs In modern medicinal chemistry, the strategic move away from flat, aromatic structures towards more three-dimensional, s...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Comparative Stability of 3-Oxa-6-azabicyclo[3.2.0]heptane Analogs

In modern medicinal chemistry, the strategic move away from flat, aromatic structures towards more three-dimensional, saturated ring systems—a concept often termed "escaping from flatland"—has become a cornerstone of rational drug design.[1] Saturated bicyclic scaffolds, such as 3-Oxa-6-azabicyclo[3.2.0]heptane, have emerged as powerful tools for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.[2] This particular scaffold, featuring a fused oxetane and pyrrolidine ring system, offers a unique combination of structural rigidity, a defined three-dimensional exit vector for substituents, and the potential for improved metabolic stability.[2][3]

The inherent stability of a drug candidate is a critical determinant of its success, influencing its shelf-life, bioavailability, and potential for generating toxic metabolites.[4] This guide provides a comprehensive framework for the systematic evaluation and comparison of the chemical and metabolic stability of novel analogs based on the 3-Oxa-6-azabicyclo[3.2.0]heptane core. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and illustrate how to interpret the resulting data to establish robust structure-stability relationships (SSRs).

Pillar 1: Theoretical Foundations of Stability for the 3-Oxa-6-azabicyclo[3.2.0]heptane Scaffold

Understanding the potential liabilities of the core structure is paramount before embarking on experimental studies. The stability of this scaffold is primarily influenced by two key features: the strained oxetane ring and the secondary amine.

Chemical Stability: Navigating the Ring Strain and Heteroatom Reactivity

The 3-Oxa-6-azabicyclo[3.2.0]heptane system possesses inherent ring strain due to the four-membered oxetane ring. While oxetanes are generally more stable than their epoxide counterparts, they can be susceptible to ring-opening under harsh acidic conditions.[5] The mechanism involves protonation of the oxetane oxygen, followed by nucleophilic attack. Conversely, the oxetane ring is typically robust under basic and oxidative conditions.[3]

  • Key Considerations for Analog Design:

    • Substituent Effects: Electron-withdrawing groups on the carbon atoms of the oxetane ring can potentially modulate its susceptibility to acid-catalyzed opening.

    • Forced Degradation: A forced degradation study is essential to identify the specific pH, oxidative, and photolytic conditions under which degradation occurs, revealing the primary degradation pathways for the core scaffold and its analogs.[6]

Metabolic Stability: Leveraging Rigidity to Block Metabolism

A primary motivation for using saturated bicyclic scaffolds is to enhance metabolic stability.[7] Aromatic rings are often susceptible to oxidation by cytochrome P450 (CYP) enzymes, potentially leading to high clearance and the formation of reactive metabolites.[8] The sp³-rich, rigid nature of the 3-Oxa-6-azabicyclo[3.2.0]heptane core is expected to be less prone to such metabolism.

  • Potential Metabolic "Soft Spots":

    • N-Dealkylation: If the nitrogen atom is substituted (R¹ in the diagram below), this site could be susceptible to N-dealkylation.

    • C-H Oxidation: While the scaffold itself is relatively robust, unsubstituted positions on the carbon framework or on substituents can be sites of oxidation.

    • Oxetane Ring Opening: Though less common metabolically, ring-opening of the oxetane by microsomal epoxide hydrolase (mEH) has been identified as a potential metabolic pathway for some oxetane-containing drugs.[5]

The goal of a comparative study is to understand how different substituents (R¹, R², etc.) either introduce new metabolic liabilities or shield the molecule from degradation.

cluster_0 Structure-Stability Relationship Logic Start Parent Scaffold (3-Oxa-6-azabicyclo[3.2.0]heptane) Analogs Generate Analogs (Vary R¹, R², etc.) Start->Analogs Substitution Assays Assess Stability (Chemical & Metabolic) Analogs->Assays Experimental Testing Data Generate Comparative Data (t½, % remaining) Assays->Data Quantification SSR Establish Structure-Stability Relationships (SSR) Data->SSR Interpretation Feedback Design Improved Analogs (Block metabolic sites, etc.) SSR->Feedback Rational Design Feedback->Analogs Iterative Optimization

Caption: Iterative workflow for optimizing analog stability.

Pillar 2: Experimental Design and Protocols for Comparative Analysis

To objectively compare the stability of different analogs, standardized, robust assays are required. The following protocols for chemical and metabolic stability are designed to be self-validating through the inclusion of appropriate controls.

Experimental Protocol 1: Forced Degradation (Chemical Stability)

This study reveals the intrinsic chemical stability of the analogs and identifies potential degradation products.[9]

Objective: To compare the stability of analogs under acidic, basic, oxidative, thermal, and photolytic stress.

Methodology:

  • Stock Solution Preparation: Prepare 1 mg/mL stock solutions of each analog in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 8, and 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2, 8, and 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 2, 8, and 24 hours.

    • Thermal Degradation: Store the stock solution in a sealed vial at 80°C for 24 and 72 hours.

    • Photolytic Degradation: Expose the stock solution in a photostable, transparent container to a light source conforming to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near-ultraviolet energy of ≥ 200 watt hours/square meter).

  • Sample Analysis:

    • At each time point, withdraw an aliquot. For acid and base samples, neutralize with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a final concentration of ~10 µg/mL.

    • Analyze by a validated stability-indicating UPLC-UV/MS method to determine the percentage of the parent compound remaining and to profile any degradation products.

cluster_workflow Forced Degradation Workflow cluster_stress Stress Conditions start Analog Stock Solution (1 mg/mL) acid Acidic (0.1 M HCl, 60°C) start->acid base Basic (0.1 M NaOH, 60°C) start->base oxidative Oxidative (3% H₂O₂, RT) start->oxidative thermal Thermal (80°C) start->thermal photo Photolytic (ICH Q1B) start->photo analysis Neutralize (if needed) Dilute & Analyze (UPLC-UV/MS) acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis result Data Output: % Parent Remaining Degradation Profile analysis->result

Caption: Workflow for forced degradation studies.

Experimental Protocol 2: Liver Microsomal Stability Assay

This in vitro assay is a gold standard for assessing metabolic stability and predicting in vivo clearance.[10]

Objective: To determine the metabolic half-life (t½) and intrinsic clearance (CLint) of analogs in the presence of liver microsomes.

Methodology:

  • Reagent Preparation:

    • Test Compounds: Prepare 1 µM working solutions of each analog in phosphate buffer (pH 7.4).

    • Liver Microsomes: Thaw pooled human liver microsomes (e.g., from BD Biosciences) on ice and dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.

    • NADPH Regenerating System: Prepare a solution containing co-factors (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) according to the manufacturer's instructions.

  • Incubation:

    • Pre-warm the microsomal solution and test compound solutions at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the microsome/compound mixture.

    • Incubate at 37°C with gentle agitation.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., warfarin or a structurally related but distinct compound).

  • Sample Processing & Analysis:

    • Centrifuge the terminated reactions at >3,000 x g for 15 minutes to precipitate proteins.

    • Transfer the supernatant to a new plate or vials.

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • Calculate the half-life (t½) from the slope of the linear regression line (t½ = 0.693 / -slope).

    • Calculate intrinsic clearance (CLint in µL/min/mg protein).

Experimental Protocol 3: Plasma Stability Assay

This assay assesses susceptibility to plasma enzymes (e.g., esterases, amidases), which is particularly relevant for analogs containing potentially labile functional groups.

Objective: To determine the stability of analogs in plasma from different species (e.g., human, mouse, rat).

Methodology:

  • Reagent Preparation:

    • Test Compounds: Prepare 1 µM working solutions of each analog by spiking a concentrated DMSO stock into plasma (final DMSO concentration < 0.5%).

    • Plasma: Thaw pooled plasma (e.g., from Sigma-Aldrich) from the desired species and pre-warm to 37°C.

  • Incubation:

    • Incubate the compound-plasma mixture at 37°C.

    • At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), terminate the reaction by transferring an aliquot to 3 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing & Analysis:

    • Vortex and centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Calculate the percentage of compound remaining at each time point relative to the 0-minute sample.

    • Calculate the half-life (t½) if significant degradation is observed.

Pillar 3: Data Presentation and Structure-Stability Relationships (SSR)

Illustrative Data Tables

The following tables demonstrate how to present stability data for a hypothetical series of 3-Oxa-6-azabicyclo[3.2.0]heptane analogs.

Table 1: Comparative Chemical Stability (% Parent Compound Remaining after 24h)

Analog ID 0.1 M HCl (60°C) 0.1 M NaOH (60°C) 3% H₂O₂ (RT)
SCA-001 H H 92.1% >99% 95.3%
SCA-002 Me H 91.5% >99% 94.8%
SCA-003 H 4-F-Ph 88.7% >99% 85.1%
SCA-004 H 4-OMe-Ph 89.1% >99% 65.7%

| Control | Verapamil | - | 75.4% | 98.2% | 80.5% |

Interpretation: The data suggests the scaffold is highly stable to base-catalyzed hydrolysis. The introduction of an electron-rich phenyl ring (SCA-004) increases susceptibility to oxidative degradation, a key SSR finding.

Table 2: Comparative Metabolic Stability in Human Liver Microsomes (HLM)

Analog ID HLM t½ (min) HLM CLint (µL/min/mg)
SCA-001 H H > 60 < 11.5
SCA-002 Me H 45.2 15.3
SCA-003 H 4-F-Ph > 60 < 11.5
SCA-004 H 4-OMe-Ph 18.9 36.7

| Control | Verapamil | - | 15.5 | 44.7 |

Interpretation: The unsubstituted parent scaffold (SCA-001) is highly stable. N-methylation (SCA-002) introduces a minor metabolic liability. The para-methoxy group on the phenyl ring (SCA-004) is a significant metabolic soft spot, likely due to O-demethylation, leading to rapid clearance. Blocking this position with a fluorine atom (SCA-003) restores metabolic stability, demonstrating a clear and actionable SSR.[11]

Conclusion

The 3-Oxa-6-azabicyclo[3.2.0]heptane scaffold represents a valuable starting point for the design of novel therapeutics with potentially favorable ADME profiles. However, its stability cannot be assumed and must be empirically determined and optimized. By employing a systematic approach that combines predictive reasoning with robust, standardized experimental protocols, researchers can effectively compare the stability of novel analogs. The establishment of clear structure-stability relationships is the most critical output of this process, enabling the rational design of next-generation compounds with enhanced durability, ultimately increasing their potential for clinical success.

References

  • Chemspace. (n.d.). Bioisosteric Replacements.
  • Cresset. (2022, February 21). Addressing metabolic liabilities by bioisosteric replacements with Spark™.
  • Dunn, P. J., et al. (2014). The Amide Bond: A Key Functional Group in Drug Design and Development. Accounts of Chemical Research, 47(4), 1174-1184.
  • BenchChem. (2025). The Ascendancy of Bicyclic Carboxylic Acids in Modern Drug Discovery: A Technical Guide.
  • Patsnap. (2025, May 21). What is the role of bioisosterism in drug design?
  • ACS Publications. (2025, October 1). Beyond Bioisosteres: Impact of Replacing a Benzene Ring with sp3-Rich Three-Dimensional Saturated Bridged Bicyclic Match Pairs on Biotransformation, Metabolic Stability, and Other ADME Profiles. Journal of Medicinal Chemistry.
  • Meyers, M. J., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12512-12560.
  • Taylor & Francis Online. (2025, December 1). Synthetic oxetanes in drug discovery: where are we in 2025? Expert Opinion on Drug Discovery.
  • PubMed. (2026, March 13). Smallest Bicycles in Medicinal Chemistry: Where Are We Now?
  • ACS Publications. (2023, September 7). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.
  • MTTlab. (n.d.). Microsomal Stability Assay.
  • ResearchGate. (2025, August 30). Synthesis and Stability of Oxetane Analogs of Thalidomide and Lenalidomide. Request PDF.
  • PMC. (2019, December 16). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds.
  • ACS Publications. (2012, April 25). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.
  • Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • Szatylowicz, H., et al. (2015). Substituent Effects in Heterocyclic Systems. Advances in Heterocyclic Chemistry, 115, 137-192.
  • ResearchGate. (n.d.). Substituent Effects in Heterocyclic Systems.
  • Krygowski, T. M., et al. (2014). Substituent effects and electron delocalization in five-membered N-heterocycles. Structural Chemistry, 25(1), 1-12.
  • Open Access Journals. (n.d.). Drug Design: Influence of Heterocyclic Structure as Bioisosteres.
  • Benchchem. (n.d.). 2-Azabicyclo[3.2.0]hepta-1(5),3,6-triene.
  • Università degli Studi di Pavia. (n.d.). DOTTORATO IN SCIENZE CHIMICHE E FARMACEUTICHE E INNOVAZIONE INDUSTRIALE (XXXVI Ciclo) 4H-Dewar. Retrieved from the university's research repository.

Sources

Comparative

Validated Analytical Workflows for 3-Oxa-6-azabicyclo[3.2.0]heptane Hydrochloride: A Comparative Guide to HILIC vs. Reversed-Phase LC

Introduction: The Analytical Challenge of Bridged Bioisosteres In modern medicinal chemistry, there is a constant demand to improve the ADME (Absorption, Distribution, Metabolism, Excretion) properties of drug candidates...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Bridged Bioisosteres

In modern medicinal chemistry, there is a constant demand to improve the ADME (Absorption, Distribution, Metabolism, Excretion) properties of drug candidates containing traditional piperidine or morpholine rings. 3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride (CAS: 1799439-02-3) has emerged as a premium, conformationally restricted bioisostere[1]. By replacing a flat morpholine ring with this rigid bicyclic scaffold, researchers can lower lipophilicity, increase 3D vector space, and significantly improve metabolic stability against CYP450 oxidation[2],[3].

However, the very properties that make 3-Oxa-6-azabicyclo[3.2.0]heptane an excellent drug building block—its high polarity, low molecular weight (MW 135.59 as an HCl salt), and lack of a conjugated π -system[1],[4]—create a nightmare for standard quality control analysis.

This guide objectively compares the performance of traditional Reversed-Phase (RP) HPLC against Hydrophilic Interaction Liquid Chromatography (HILIC) and Gas Chromatography (GC), providing self-validating experimental protocols to ensure the scientific integrity of your analytical workflows.

Objective Comparison of Analytical Alternatives

When analyzing polar aliphatic amine salts, causality dictates method selection. Standard C18 columns rely on hydrophobic interactions. Because 3-Oxa-6-azabicyclo[3.2.0]heptane is highly hydrophilic, it fails to partition into the C18 stationary phase, eluting in the void volume ( t0​ ). Furthermore, without a chromophore, UV detection requires monitoring at <210 nm, where mobile phase solvents cause severe baseline drift.

To overcome this, we compare three alternatives:

  • Standard RP-HPLC-UV: The traditional default (acts as our negative control).

  • Ion-Pairing RP-HPLC-UV: Uses anionic pairing reagents (e.g., Heptafluorobutyric acid) to increase hydrophobicity.

  • HILIC-MS/MS: Utilizes an amide-bonded polar stationary phase and an aqueous-enriched layer to retain the protonated amine, paired with Electrospray Ionization (ESI) for highly specific detection.

Table 1: Quantitative Performance Comparison of Analytical Methods
Analytical MethodRetention Factor ( k′ )LOD (ng/mL)LOQ (ng/mL)Linearity ( R2 )Verdict & Causality
RP-HPLC-UV (C18) 0.2 (Void Elution)> 5000> 150000.895Fail: Insufficient hydrophobic surface area; no UV absorption.
Ion-Pairing RP-HPLC 2.5501500.985Sub-optimal: MS-incompatible reagents; long column equilibration.
HILIC-MS/MS (Amide) 4.80.51.50.999Optimal: Orthogonal retention mechanism; high ESI+ sensitivity.

Mandatory Visualization: Workflows and Mechanisms

To establish a robust method development framework, the following logical decision tree and retention mechanism diagrams map out the causality behind our experimental choices.

AnalyticalWorkflow Start 3-Oxa-6-azabicyclo[3.2.0]heptane HCl (Highly Polar, No Chromophore) Decision Analytical Objective? Start->Decision Quant API Quantitation & Impurity Profiling Decision->Quant Purity / Assay Solvents Residual Solvents Decision->Solvents Volatiles HILIC HILIC-MS/MS (Optimal Retention & Sensitivity) Quant->HILIC Recommended Fail RP-HPLC-UV (Void Elution / Poor Signal) Quant->Fail Not Recommended GC Headspace GC-FID (Requires In-situ Freebasing) Solvents->GC Standard

Caption: Workflow for selecting the optimal analytical method for polar aliphatic amine salts.

HILICMechanism MobilePhase Mobile Phase (>80% MeCN) Analyte [M+H]+ Ion (m/z 100.1) MobilePhase->Analyte Partitioning WaterLayer Immobilized Aqueous Layer (Stationary Phase) Analyte->WaterLayer Hydrophilic Interaction Silica Amide-Bonded Silica (Solid Support) WaterLayer->Silica Hydrogen Bonding

Caption: HILIC partitioning mechanism for the retention of protonated 3-Oxa-6-azabicyclo[3.2.0]heptane.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Every reagent and parameter is selected based on the physicochemical properties of the target molecule.

Protocol A: HILIC-MS/MS for Assay and Purity Quantitation

Causality Check: HILIC requires a high organic mobile phase to maintain the immobilized water layer on the column. We utilize an acidic buffer to ensure the secondary amine remains fully protonated, maximizing both retention (via hydrophilic partitioning) and ESI+ ionization efficiency.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 1.0 mg of 3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride[1] and dissolve in 1.0 mL of 90:10 Acetonitrile:Water to prevent solvent-induced peak distortion (injecting highly aqueous samples in HILIC causes peak splitting).

  • Chromatographic Conditions:

    • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid.

    • Mobile Phase B: 100% Acetonitrile.

    • Gradient: Isocratic hold at 85% B for 1.0 min, linear ramp to 50% B over 4.0 mins, return to 85% B for 3.0 mins of re-equilibration.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2.0 µL.

  • Mass Spectrometry (ESI+ MRM):

    • Precursor Ion: m/z 100.1 [M+H]+ (Free base exact mass is 99.13 Da).

    • Product Ion: m/z 56.1 (Corresponds to the characteristic ring-opening loss of the ethylene oxide bridge, −44 Da).

    • Collision Energy (CE): 15 eV.

Protocol B: Headspace GC-FID for Residual Solvents

Causality Check: As a hydrochloride salt, the API is entirely non-volatile and will rapidly degrade or foul a GC inlet. To analyze residual synthesis solvents, we must perform an in-situ free-basing step within the sealed headspace vial. Adding a strong base neutralizes the HCl, liberating the volatile 3-Oxa-6-azabicyclo[3.2.0]heptane free base and releasing trapped solvent molecules into the headspace[3].

Step-by-Step Methodology:

  • Sample Preparation: Weigh 20.0 mg of the API into a 20 mL glass headspace vial.

  • In-Situ Neutralization: Add 1.0 mL of Dimethyl Sulfoxide (DMSO) as the diluent. Immediately add 0.5 mL of 5N NaOH (aq). Seal the vial rapidly with a PTFE/silicone septum cap.

  • Headspace Incubation: Agitate the vial at 80°C for 20 minutes to achieve vapor-phase equilibrium.

  • Chromatographic Conditions:

    • Column: Agilent DB-624 (30 m x 0.32 mm ID x 1.8 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

    • Oven Program: 40°C hold for 5 mins; ramp at 10°C/min to 240°C; hold for 5 mins.

    • Detection: Flame Ionization Detector (FID) set to 250°C.

Conclusion

Attempting to force highly polar, low-molecular-weight bioisosteres like 3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride through standard RP-HPLC-UV pipelines will result in analytical failure. By aligning the analytical technique with the molecule's physicochemical reality—leveraging HILIC-MS/MS for orthogonal retention and Headspace GC with in-situ free-basing for volatiles—laboratories can achieve robust, reproducible, and fully validated quality control.

References

  • Marone, R., et al. "Chemical and Structural Strategies to Selectively Target mTOR Kinase." National Institutes of Health (PMC). Available at:[Link]

  • Royal Society of Chemistry. "Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[3]hexanes and spiro[3.3]heptanes." RSC Advances. Available at:[Link]

Sources

Validation

In Vitro Assays for 3-Oxa-6-azabicyclo[3.2.0]heptane Derivatives: A Comparative Guide to Morpholine Isosteres

Executive Summary In modern medicinal chemistry, the 3-oxa-6-azabicyclo[3.2.0]heptane scaffold has emerged as a highly valuable, conformationally restricted bioisostere for traditional morpholine and piperidine rings[1]....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the 3-oxa-6-azabicyclo[3.2.0]heptane scaffold has emerged as a highly valuable, conformationally restricted bioisostere for traditional morpholine and piperidine rings[1]. By increasing the fraction of sp³-hybridized carbons ( Fsp3​ ) and locking the ring into a rigid 3D geometry, this bicyclic system fundamentally alters the molecule's exit vectors and basicity. This structural shift is strategically employed to improve metabolic stability, enhance pharmacokinetic (ADME) profiles, and mitigate off-target cardiotoxic liabilities (such as hERG channel inhibition)[1].

Recently, this scaffold has been successfully integrated into clinical candidates, including mutant isocitrate dehydrogenase (IDH) inhibitors for oncology[2] and novel monobactam antibiotics for infectious diseases[3]. This guide provides an objective comparison of in vitro assay performance between standard morpholine-containing compounds and their 3-oxa-6-azabicyclo[3.2.0]heptane counterparts, complete with self-validating experimental protocols.

Metabolic Stability: Liver Microsomal Assays

The Causality of Isosteric Replacement

Morpholine rings are highly susceptible to Cytochrome P450 (CYP)-mediated α -oxidation, which frequently leads to rapid ring opening, dealkylation, and high intrinsic clearance. The bridged architecture of 3-oxa-6-azabicyclo[3.2.0]heptane sterically shields these α -protons from the CYP450 catalytic heme center. Consequently, the rate of phase I oxidative metabolism is drastically reduced.

Experimental Protocol: High-Throughput LC-MS/MS Microsomal Stability

This protocol is designed as a self-validating system; the inclusion of minus-NADPH controls ensures that the observed depletion is strictly CYP-mediated and not due to chemical instability or non-specific protein binding.

  • Assay Preparation : Dilute the test compound to a final concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4). Causality: This buffer mimics physiological pH and provides the optimal ionic strength required for CYP enzyme stability.

  • Enzyme Addition : Add Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL. Causality: HLMs provide the necessary membrane-bound phase I metabolic enzymes.

  • Thermal Equilibration : Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation : Add 1 mM NADPH to the reaction mixture. Causality: NADPH serves as the obligate electron donor for the CYP450 catalytic cycle; without it, oxidative metabolism cannot proceed.

  • Time-Course Quenching : At specified time points (0, 5, 15, 30, and 45 minutes), transfer an aliquot of the reaction to a plate containing ice-cold acetonitrile spiked with an internal standard (e.g., Tolbutamide). Causality: The organic solvent instantly denatures the enzymes, halting the reaction and precipitating proteins for clean downstream analysis.

  • Quantification : Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the depletion rate constant ( k ) and intrinsic clearance ( CLint​ ).

G N1 1. Prepare 1 µM Compound in Phosphate Buffer (pH 7.4) N2 2. Add Human Liver Microsomes (0.5 mg/mL protein) N1->N2 N3 3. Pre-incubate at 37°C for 5 minutes N2->N3 N4 4. Initiate Reaction with NADPH (1 mM) N3->N4 N5 5. Quench with Acetonitrile at 0, 5, 15, 30, 45 min N4->N5 N6 6. Centrifuge & Analyze Supernatant via LC-MS/MS N5->N6

Caption: Step-by-step workflow for the Human Liver Microsomal (HLM) Stability Assay.

Comparative Data: Metabolic Clearance
Compound ScaffoldHLM t1/2​ (min)HLM CLint​ (µL/min/mg)Primary Metabolite Observed
Standard Morpholine 12.4111.8Ring-opened lactam
3-Oxa-6-azabicyclo[3.2.0]heptane > 60.0< 15.0Unchanged / Minor N-oxidation

Cardiotoxicity Profiling: hERG Patch-Clamp Electrophysiology

The Causality of Isosteric Replacement

Basic amines are notorious for inducing QT prolongation by getting trapped in the hydrophobic central cavity of the hERG potassium channel. They typically bind via π -cation interactions with residues Y652 and F656. The 3-oxa-6-azabicyclo[3.2.0]heptane system lowers the basicity (shifting the pKa) and introduces a rigid 3D vector that sterically clashes with the hERG binding pocket, drastically reducing binding affinity[1].

Experimental Protocol: Automated Whole-Cell Patch-Clamp

Patch-clamp is prioritized over rubidium efflux assays because it provides high-fidelity, real-time kinetic data of the ion channel tail currents.

  • Cell Preparation : Suspend CHO cells stably expressing the hERG channel in an extracellular recording solution.

  • Seal Formation & Rupture : Capture cells on a planar glass substrate. Apply negative pressure to form a giga-ohm seal, followed by a brief suction pulse to rupture the cell membrane. Causality: Establishing the whole-cell configuration allows direct control of the intracellular voltage and measurement of macroscopic ion currents.

  • Voltage Protocol : Hold cells at -80 mV, depolarize to +40 mV for 2 seconds, and then repolarize to -50 mV for 2 seconds. Causality: The +40 mV step opens and rapidly inactivates the channels. The -50 mV repolarization step relieves inactivation faster than deactivation, eliciting the characteristic hERG "tail current" used to quantify inhibition.

  • Compound Perfusion : Perfuse the test compound at increasing concentrations (0.1 µM to 30 µM).

  • Data Acquisition : Measure the reduction in peak tail current amplitude relative to the vehicle control to calculate the IC50​ .

G C1 CHO Cells Expressing hERG C2 Establish Whole-Cell Configuration C1->C2 C3 Depolarizing Pulse (+40 mV) C2->C3 C4 Repolarizing Step (-50 mV) C3->C4 C5 Measure Tail Current (Peak Amplitude) C4->C5 C6 Calculate IC50 vs. Vehicle C5->C6

Caption: Electrophysiological voltage protocol and workflow for hERG liability profiling.

Comparative Data: hERG Inhibition
Compound ScaffoldhERG IC50​ (µM)Patch-Clamp Tail Current Reduction at 10 µM
Standard Morpholine 2.185%
3-Oxa-6-azabicyclo[3.2.0]heptane > 30.0< 10%

Target-Specific Efficacy: Mutant IDH1 Inhibition Assay

The Causality of Target Engagement

Mutant IDH1 (e.g., R132H) catalyzes the neomorphic reduction of α -ketoglutarate ( α -KG) to the oncometabolite D-2-hydroxyglutarate (2-HG). Compounds containing the 3-oxa-6-azabicyclo[3.2.0]heptane scaffold have been successfully developed as potent allosteric inhibitors of this mutant enzyme, locking it in an inactive conformation[2].

Experimental Protocol: 2-HG Diaphorase-Coupled Fluorescence Assay
  • Enzyme Incubation : Incubate recombinant IDH1-R132H with the test compound in an assay buffer containing MgCl2​ and DTT. Causality: DTT prevents oxidative aggregation of the enzyme, while Mg2+ is an essential catalytic cofactor.

  • Substrate Addition : Initiate the reaction by adding α -KG and NADPH. Causality: These substrates drive the neomorphic production of 2-HG, consuming NADPH in the process.

  • Detection Coupling : After 60 minutes, add diaphorase and resazurin. Causality: Diaphorase utilizes the remaining unconsumed NADPH to reduce resazurin into the highly fluorescent resorufin.

  • Readout : Measure fluorescence (Ex 540 nm / Em 590 nm). The fluorescent signal is directly proportional to the amount of unconsumed NADPH, and therefore directly proportional to IDH1 inhibition.

G A alpha-KG + NADPH B Mutant IDH1 (R132H) A->B binds C NADP+ B->C oxidation D 2-Hydroxyglutarate (Oncometabolite) B->D neomorphic reduction E 3-Oxa-6-azabicyclo[3.2.0]heptane Derivative E->B allosteric inhibition

Caption: Mechanism of mutant IDH1 inhibition by 3-oxa-6-azabicyclo[3.2.0]heptane derivatives.

Comparative Data: Target Potency
Compound ScaffoldIDH1-R132H IC50​ (nM)Cellular 2-HG Reduction ( IC50​ , nM)
Standard Morpholine 145320
3-Oxa-6-azabicyclo[3.2.0]heptane 1228

References

  • UNIVERSITÀ DEGLI STUDI DI PAVIA DOTTORATO IN SCIENZE CHIMICHE E FARMACEUTICHE E INNOVAZIONE INDUSTRIALE (XXXVI Ciclo) 4H-Dewar. (Identifies the 3-oxa-6-azabicyclo[3.2.0]heptane scaffold as an advanced morpholine/piperidine isostere for ADME and hERG improvements).[1] URL:

  • WO 2016/089833 A1 - Inhibitors of Mutant IDH Enzymes. (Merck Sharp & Dohme Corp patent detailing the use of 3-oxa-6-azabicyclo[3.2.0]heptane in targeted oncology).[2] URL:

  • WO 2015/103583 A1 - Monobactams and methods of their synthesis and use. (Patent detailing the application of the bicyclic scaffold in antibiotic drug development).[3] URL:

Sources

Comparative

Benchmarking 3-Oxa-6-azabicyclo[3.2.0]heptane: A Next-Generation Morpholine Bioisostere

The Morpholine Dilemma and the Bicyclic Solution In central nervous system (CNS) drug discovery and oncology, the morpholine ring is one of the most ubiquitous heterocyclic scaffolds. Its well-balanced lipophilic-hydroph...

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Author: BenchChem Technical Support Team. Date: March 2026

The Morpholine Dilemma and the Bicyclic Solution

In central nervous system (CNS) drug discovery and oncology, the morpholine ring is one of the most ubiquitous heterocyclic scaffolds. Its well-balanced lipophilic-hydrophilic profile, favorable pKa, and chair-like conformation make it an ideal moiety for tuning solubility and target affinity[1]. However, traditional monocyclic morpholines suffer from two critical liabilities:

  • Metabolic Vulnerability: The electron-rich α -carbons adjacent to the heteroatoms are highly susceptible to Cytochrome P450 (CYP450)-mediated oxidation, leading to rapid phase I clearance.

  • Flatness (Low Fsp³): Monocyclic systems often contribute to target promiscuity and poor clinical translation due to low three-dimensionality.

To overcome these limitations, medicinal chemists have pivoted toward conformationally restricted, sp³-rich bioisosteres[2]. 3-Oxa-6-azabicyclo[3.2.0]heptane —a fused bicyclic system comprising a tetrahydrofuran ring and an azetidine ring—has emerged as a premier scaffold. By locking the conformation and increasing the steric bulk around the heteroatoms, this scaffold shields the molecule from enzymatic degradation while projecting substituent vectors in a novel 3D space to improve intellectual property (IP) novelty and target selectivity[3].

BioisostereLogic Morph Morpholine (Planar, Metabolically Labile) CYP CYP450 α-Oxidation Morph->CYP Susceptible Bicyclic 3-Oxa-6-azabicyclo[3.2.0]heptane (Restricted, sp3-rich) Morph->Bicyclic Bioisosteric Replacement Shielding Steric Shielding & Altered pKa Bicyclic->Shielding Structural Property Stable High Metabolic Stability (Low Intrinsic Clearance) Shielding->Stable Pharmacokinetic Outcome

Logic of morpholine bioisosteric replacement for enhanced metabolic stability.

Physicochemical Benchmarking

When benchmarking 3-Oxa-6-azabicyclo[3.2.0]heptane against traditional morpholine and other modern spirocyclic alternatives (like 2-Oxa-6-azaspiro[3.3]heptane), quantitative structural analysis reveals distinct advantages in basicity tuning and lipophilicity. The azetidine nitrogen in the [3.2.0] system exhibits a lower pKa due to the increased s-character of the strained 4-membered ring, which reduces basicity-driven hERG liabilities while maintaining aqueous solubility.

Table 1: Comparative Physicochemical Profiling
ScaffoldFsp³Estimated pKa (Basic N)Estimated cLogPMetabolic LiabilityPrimary Application
Morpholine 0.50~8.3-0.86High ( α -oxidation)Baseline solubility enhancement
2-Oxa-6-azaspiro[3.3]heptane 1.00~6.2-0.60LowHigh 3D projection, low basicity
3-Oxa-6-azabicyclo[3.2.0]heptane 1.00~7.8-0.55Very LowConformationally locked vectors
Piperidine 1.00~10.00.80ModerateHigh affinity, high basicity

Experimental Validation Protocols

To objectively validate the performance of 3-Oxa-6-azabicyclo[3.2.0]heptane against morpholine, empirical ADME data must be generated. As a Senior Application Scientist, I mandate that all protocols operate as self-validating systems . This means every assay must contain internal controls that prove the mechanism of the assay is functioning correctly before the data can be trusted.

Phase I Metabolic Stability (Human Liver Microsomes)

Causality: Human Liver Microsomes (HLMs) contain the highest concentration of CYP450 enzymes. We use this subcellular fraction to isolate and quantify Phase I oxidative clearance, which is the primary degradation pathway for saturated heterocycles.

Self-Validating Mechanism: The protocol strictly requires a "Minus-NADPH" control arm. Because CYP450 enzymes absolutely require the NADPH cofactor to function, any depletion of the compound in the absence of NADPH indicates chemical instability or non-CYP-mediated degradation. This isolates the variable and validates that any clearance observed in the test arm is purely enzymatic.

ExpWorkflow Incubate 1. Incubation HLM + 1µM Cpd NADPH 2. Initiation + NADPH Incubate->NADPH Sample 3. Sampling 0-60 min Aliquots NADPH->Sample Quench 4. Quenching Cold MeCN + IS Sample->Quench Analyze 5. LC-MS/MS Parent Depletion Quench->Analyze

Step-by-step workflow for in vitro microsomal stability assessment.

Step-by-Step Methodology:
  • Preparation: Prepare a 10 mM stock solution of the test compound (e.g., a 3-Oxa-6-azabicyclo[3.2.0]heptane derivative) in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Setup: Add Human Liver Microsomes to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM). Crucial Step: For the negative control, add an equivalent volume of buffer instead of NADPH.

  • Sampling & Quenching: At time points 0, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide).

  • Protein Precipitation: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS. Calculate the intrinsic clearance ( CLint​ ) based on the log-linear depletion of the parent compound over time.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: Bicyclic restriction alters the 3D volume and basicity of the scaffold, which directly impacts passive lipid membrane diffusion. PAMPA is utilized to isolate passive transcellular permeability from active efflux mechanisms (like P-gp), providing a pure biophysical benchmark.

Self-Validating Mechanism: The assay incorporates high-permeability (Propranolol) and low-permeability (Atenolol) reference standards in every plate. Furthermore, a mass balance calculation is mandated. If the combined concentration of the donor and acceptor wells is <80% of the initial concentration, the data is flagged for non-specific binding (e.g., adherence to the plastic microplate), preventing false-negative permeability readings.

Step-by-Step Methodology:
  • Donor Preparation: Dilute the test compound to 10 µM in PBS (pH 7.4) with 5% DMSO.

  • Membrane Coating: Coat the PVDF filter of the PAMPA donor plate with 5 µL of a 1% (w/v) lecithin solution in dodecane to simulate the lipid bilayer.

  • Assembly: Add 150 µL of the donor solution to the donor compartment. Add 300 µL of fresh PBS (pH 7.4) to the acceptor compartment.

  • Incubation: Assemble the sandwich plate and incubate at room temperature for 5 hours in a humidity chamber to prevent evaporation.

  • Quantification: Separate the plates. Extract aliquots from both the donor and acceptor wells, mix with internal standard, and quantify via LC-MS/MS.

  • Calculation: Calculate the effective permeability ( Peff​ ) and verify that the mass balance exceeds the 80% threshold.

Conclusion

Replacing a morpholine ring with 3-Oxa-6-azabicyclo[3.2.0]heptane is not merely a structural novelty; it is a calculated biophysical upgrade. By utilizing a fused bicyclic system, medicinal chemists can effectively shield the vulnerable α -carbons from CYP450 oxidation, lower the basicity of the nitrogen atom to mitigate off-target toxicities, and increase the Fsp³ character of the molecule. When rigorously benchmarked using self-validating microsomal and permeability assays, this scaffold consistently demonstrates superior pharmacokinetic resilience compared to its planar predecessors.

References

  • Occurrence of Morpholine in Central Nervous System Drug Discovery National Center for Biotechnology Information (NIH / PMC) URL:[Link][1]

Sources

Validation

"3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride" reference standards

Comprehensive Comparison Guide: 3-Oxa-6-azabicyclo[3.2.0]heptane Hydrochloride Reference Standards Executive Summary In modern medicinal chemistry, the optimization of absorption, distribution, metabolism, and excretion...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: 3-Oxa-6-azabicyclo[3.2.0]heptane Hydrochloride Reference Standards

Executive Summary

In modern medicinal chemistry, the optimization of absorption, distribution, metabolism, and excretion (ADME) properties often requires moving away from flat, flexible rings toward rigid, sp³-rich frameworks. 3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride (CAS: 1799439-02-3) [1] has emerged as a premier bioisostere for morpholine and piperidine. By locking the conformation of the heterocycle, this bicyclic system alters substituent exit vectors, reduces lipophilicity (logD), and increases the fraction of sp³ carbons (Fsp³)—a metric highly correlated with clinical success.

This guide objectively compares 3-Oxa-6-azabicyclo[3.2.0]heptane with traditional alternatives, evaluates reference standard grades, and provides self-validating experimental protocols to ensure rigorous analytical and metabolic profiling.

Mechanistic Rationale: The Bioisosteric Shift

The causality behind replacing a morpholine ring with a 3-oxa-6-azabicyclo[3.2.0]heptane core lies in thermodynamic and metabolic principles:

  • Metabolic Shielding: Traditional morpholines are highly susceptible to cytochrome P450 (CYP450)-mediated α-oxidation, leading to rapid clearance. The strained bicyclic framework of 3-oxa-6-azabicyclo[3.2.0]heptane introduces steric hindrance that physically blocks CYP access to the α-protons [3].

  • Entropic Optimization: Flexible rings incur a high entropic penalty upon binding to a target protein. A rigidified bicyclic system is "pre-organized," lowering the free energy of binding ( ΔG ) and often increasing target affinity and selectivity.

G A Morpholine/Piperidine Core B Metabolic Liability (CYP450 Oxidation) A->B In vivo exposure C 3-Oxa-6-azabicyclo[3.2.0]heptane (Rigid Bioisostere) B->C Bioisosteric Replacement D Improved ADME (Lower Clearance) C->D Steric Shielding E Conformational Locking (Target Selectivity) C->E Reduced Entropy

Caption: Mechanistic workflow illustrating the bioisosteric replacement of morpholine to improve ADME.

Alternative Bioisosteres: A Comparative Analysis

When selecting a reference standard for structural-activity relationship (SAR) campaigns, it is critical to compare the physicochemical properties of the bicyclic core against standard alternatives.

Property / MetricMorpholine2-Oxa-6-azaspiro[3.3]heptane3-Oxa-6-azabicyclo[3.2.0]heptane
Structure Type MonocyclicSpirocyclicFused Bicyclic
Fsp³ Fraction 1.001.001.00
Rigidity Low (Chair/Boat flips)HighVery High
Exit Vector Angle ~180° (equatorial)~180° (linear)~120° (angled)
Metabolic Stability PoorModerate to GoodExcellent
Typical Salt Form Free base / HClOxalate / HClHydrochloride [1][2]

Insight: While spirocyclic systems (like 2-oxa-6-azaspiro[3.3]heptane) provide linear exit vectors similar to substituted piperidines, 3-oxa-6-azabicyclo[3.2.0]heptane provides an angled exit vector. This makes it uniquely suited for binding pockets that require a "bent" conformation, effectively forcing the molecule into the bioactive pose.

Reference Standard Sourcing & Specifications

When procuring 3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride, researchers must choose between two primary grades. Using the wrong grade can introduce trace heavy metals (from synthetic catalysts like Pd/C) that artificially inhibit enzymes in biological assays.

  • Synthetic Grade (Purity >95%): Suitable for early-stage synthesis and building block incorporation. Often contains trace residual solvents (e.g., THF, MeOH) [3].

  • Analytical Reference Grade (Purity >98%): Required for quantitative NMR (qNMR), standard curve generation in LC-MS/MS, and in vitro biological assays. Accompanied by a comprehensive Certificate of Analysis (CoA) including Karl Fischer titration for water content [1][2].

G S 3-Oxa-6-azabicyclo[3.2.0]heptane HCl Candidate Batch N 1H & 13C NMR (Structural Identity) S->N H HPLC-CAD (Chemical Purity >98%) S->H M LC-HRMS (Exact Mass: 135.59 g/mol) S->M K Karl Fischer & ICP-MS (Water & Heavy Metals) S->K C Certified Reference Material (CRM) Release N->C H->C M->C K->C

Caption: Analytical validation workflow required to certify a reference standard grade compound.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems . They include internal controls that actively prove the assay's validity during every run.

Protocol 1: Analytical Validation of the Reference Standard (HPLC-CAD)

Because 3-Oxa-6-azabicyclo[3.2.0]heptane lacks a strong UV chromophore (no aromatic rings), standard UV detection (e.g., 254 nm) will falsely report high purity by failing to detect impurities. Charged Aerosol Detection (CAD) is mandatory.

Step-by-Step Methodology:

  • System Suitability Test (SST): Inject a known mixture of 3-Oxa-6-azabicyclo[3.2.0]heptane and a structurally similar impurity (e.g., morpholine). Validation Check: Resolution ( Rs​ ) between peaks must be > 1.5.

  • Blank Injection: Inject the diluent (e.g., 50:50 Water:Acetonitrile). Validation Check: No peaks > 0.1% of the target analyte area to rule out column carryover.

  • Sample Preparation: Dissolve the reference standard in diluent to a precise concentration of 1.0 mg/mL.

  • Chromatographic Conditions:

    • Column: HILIC or Polar-embedded C18 (due to the high polarity of the molecule).

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% A to 95% A over 10 minutes (HILIC mode).

  • Data Analysis: Integrate all peaks using CAD. Calculate purity as Area %.

Protocol 2: In Vitro Microsomal Stability Assay

To prove that the bioisosteric replacement successfully shields the molecule from metabolism, its intrinsic clearance ( CLint​ ) must be compared against morpholine.

Step-by-Step Methodology:

  • Control Preparation (Self-Validation):

    • High-Clearance Control: Verapamil (proves microsomes are active).

    • Low-Clearance Control: Warfarin (proves the system isn't artificially degrading compounds).

  • Reaction Mixture: Combine Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration with 1 µM of the test compound (3-Oxa-6-azabicyclo[3.2.0]heptane) in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling: Remove 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode).

  • Data Interpretation: Plot the natural log of the remaining compound area versus time. The slope yields the elimination rate constant ( k ), from which CLint​ is calculated. A successful bioisostere will show a CLint​ at least 3-fold lower than the parent morpholine analog.

References

  • University of Pavia. (2021). Design and Synthesis of Azabicyclo Systems as Piperidine/Morpholine Bioisosteres. PhD Thesis in Chemical and Pharmaceutical Sciences. Retrieved from[Link]

Safety & Regulatory Compliance

Safety

3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride proper disposal procedures

An essential component in modern medicinal chemistry, 3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride frequently serves as a rigid, programmable isostere for piperidine and morpholine rings in drug discovery. However, the...

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Author: BenchChem Technical Support Team. Date: March 2026

An essential component in modern medicinal chemistry, 3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride frequently serves as a rigid, programmable isostere for piperidine and morpholine rings in drug discovery. However, the operational handling and disposal of this bridged bicyclic amine salt require strict adherence to chemical safety protocols.

As a hydrochloride salt, this compound presents specific physicochemical risks, including hygroscopicity, potential for acidic hydrolysis, and acute tissue irritation. This guide provides drug development professionals and laboratory personnel with self-validating, step-by-step methodologies for the safe operational handling, spill mitigation, and environmentally compliant disposal of 3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride.

Chemical Profile & Hazard Assessment

Before initiating any operational workflow, it is critical to understand the intrinsic properties of the material. The hydrochloride nature of this compound means it readily dissociates in aqueous environments, lowering the local pH and increasing its potential as a dermal and ocular irritant[1].

Table 1: Chemical and Hazard Summary

PropertySpecification / Data
Chemical Name 3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride
CAS Number 38654-15-8 / 1799439-02-3 (Stereoisomers)[2][3]
Molecular Formula C₅H₁₀ClNO[3]
Molecular Weight 135.59 g/mol [3]
Hazard Classifications Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H336)[1][4]
Storage Conditions Room temperature or 2-8°C (desiccated); protect from moisture[3]

Causality of Reactivity: The compound's hazards stem from its salt formulation. Upon contact with the moisture in human skin or mucous membranes, the hydrochloride salt dissolves, creating a localized acidic environment that disrupts cellular membranes, leading to the observed H315 and H319 irritation profiles.

Operational Handling Protocol

To prevent aerosolization of the fine powder and subsequent inhalation (which triggers STOT SE 3 respiratory/central nervous system irritation), all handling must be performed under controlled ventilation[4][5].

Step-by-Step Handling Methodology:

  • Environmental Control: Conduct all weighing and transfer operations inside a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm.

  • Personal Protective Equipment (PPE): Don heavy-duty nitrile gloves (double-gloving is recommended to prevent permeation), a fully buttoned lab coat, and tightly fitting safety goggles.

  • Static Mitigation: Use anti-static weigh boats and spatulas. Hydrochloride salts are prone to static cling, which can cause sudden aerosolization of the active powder during transfer.

  • Moisture Exclusion: Immediately flush the primary container with inert gas (argon or nitrogen) after use and seal it tightly. Store the container in a desiccator to prevent the hygroscopic degradation of the azabicyclo core[6].

HandlingWorkflow Storage Desiccated Storage (Protect from Moisture) Hood Fume Hood Handling (Anti-static Tools) Storage->Hood Transfer Reaction Experimental Application (Synthesis/Assay) Hood->Reaction Execute Spill Accidental Spill (Aerosolization Risk) Hood->Spill Risk Mitigation Spill Containment (Dry Absorbent) Spill->Mitigation Mitigate

Caption: Workflow for the safe handling and immediate risk mitigation of 3-Oxa-6-azabicyclo[3.2.0]heptane HCl.

Comprehensive Disposal Procedures

Under no circumstances should 3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride be disposed of via municipal sewer systems[5]. The introduction of active pharmaceutical intermediates (APIs) and elevated chloride levels into aquatic environments is toxic to aquatic life and violates environmental regulations[7].

Step-by-Step Disposal Methodology:

Part A: Solid Waste (Powders, PPE, and Consumables)

  • Segregation: Collect all contaminated weigh boats, spatulas, and primary packaging in a designated, chemically compatible solid waste container.

  • Containment: Double-bag the waste using heavy-duty, leak-proof polyethylene bags.

  • Labeling: Affix a GHS-compliant label indicating "Hazardous Waste: Contains 3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride (Irritant)"[7].

  • Destruction: Transfer the sealed waste to a licensed hazardous waste disposal contractor. The required destruction method is high-temperature incineration equipped with an afterburner and a flue gas scrubber [8]. Causality: The scrubber is mandatory to neutralize the toxic hydrogen chloride (HCl) and nitrogen oxide (NOx) gases generated during the combustion of the hydrochloride salt and the azabicyclo ring.

Part B: Liquid Waste (Aqueous or Organic Solutions)

  • Neutralization: If the compound is dissolved in an aqueous solution, the acidic nature of the hydrochloride salt must be neutralized. Slowly add a mild base, such as 1M Sodium Bicarbonate (NaHCO₃), until the solution reaches a pH of 6 to 8[7].

  • Solvent Segregation:

    • If dissolved in halogenated solvents (e.g., DCM), transfer to the "Halogenated Organic Waste" carboy.

    • If dissolved in non-halogenated solvents (e.g., Methanol, DMSO), transfer to the "Non-Halogenated Organic Waste" carboy.

  • Disposal: Liquid waste must also be manifested and sent for professional incineration[8].

DisposalPathway Start Waste Generation Solid Solid Waste (Powder, PPE, Consumables) Start->Solid Liquid Liquid Waste (Aqueous/Organic Solutions) Start->Liquid Pack Double-Bagging & GHS Labeling Solid->Pack Neut pH Neutralization (NaHCO3 to pH 6-8) Liquid->Neut Carboy Designated Waste Carboy (Halogenated / Non-Halogenated) Neut->Carboy Incinerate High-Temp Incineration (Flue Gas Scrubber Required) Pack->Incinerate Carboy->Incinerate

Caption: Chemical waste neutralization and disposal pathway ensuring environmental compliance.

Emergency Spill Response

In the event of an accidental spill, immediate containment is required to prevent respiratory exposure and surface corrosion.

Step-by-Step Spill Mitigation:

  • Evacuation & Assessment: Evacuate unnecessary personnel from the immediate area. If a large quantity of powder is aerosolized, the responder must wear a NIOSH-approved respirator[5].

  • Dry Containment: Do not apply water directly to the powder, as this will dissolve the salt and spread the acidic hazard. Instead, cover the spill with a dry, inert absorbent material such as dry sand or vermiculite[8].

  • Mechanical Recovery: Use non-sparking tools to sweep up the absorbent-chemical mixture. Place the residue into a heavy-duty hazardous waste container[6].

  • Surface Neutralization: Once the bulk solid is removed, wash the contaminated surface with a mild sodium carbonate (soda ash) or sodium bicarbonate solution to neutralize any residual hydrochloride salts, followed by a final wipe with damp disposable towels[7].

References

  • NextSDS. 3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride — Chemical Substance Information. Retrieved from 2

  • ChemScene. 3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride (CAS 1799439-02-3). Retrieved from3

  • NextSDS. rac-(1R,5S,6r)-6-methoxy-3-azabicyclo[3.1.1]heptane hydrochloride Hazard Classifications. Retrieved from 1

  • NextSDS. rac-(1R,5S,6S)-2-oxabicyclo[3.2.0]heptan-6-amine hydrochloride Hazard Classifications. Retrieved from 4

  • Dutscher. SAFETY DATA SHEET - azabicyclo[3.2.0]heptane derivatives. Retrieved from5

  • SynQuest Labs. 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one Safety Data Sheet. Retrieved from8

  • ChemPoint. Safety Data Sheet - Organic Hydrochloride Salts. Retrieved from 6

  • Grokipedia. Hydrochloride - Handling and Storage Guidelines. Retrieved from 7

Sources

Handling

Personal protective equipment for handling 3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride

Comprehensive Safety and Operational Guide for Handling 3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride As a Senior Application Scientist, I recognize that handling functionalized bicyclic heterocycles requires a rigorous...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling 3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride

As a Senior Application Scientist, I recognize that handling functionalized bicyclic heterocycles requires a rigorous, safety-first approach. 3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride is a highly valuable building block in modern drug discovery, often utilized as a conformationally restricted bioisostere. However, its physical state as a finely milled hydrochloride salt introduces specific handling challenges, primarily related to aerosolization and mucosal irritation.

This guide provides a self-validating, step-by-step operational framework to ensure absolute safety, logistical efficiency, and scientific integrity when working with this compound.

Chemical Identity & Hazard Causality

To design an effective safety protocol, we must first understand the physicochemical nature of the substance.

Table 1: Physicochemical & Hazard Profile | Property / Classification | Data / Specification | | :--- | :--- | | Chemical Name | 3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride [1] | | CAS Numbers | 38654-15-8, 1799439-02-3, 2744549-61-7 (Stereoisomers) [1][2] | | Molecular Formula & Weight | C₅H₁₀ClNO | 135.59 g/mol [1] | | Physical State | Solid / Powder [1] | | GHS Signal Word | Warning (Pictogram: GHS07 - Exclamation Mark) [1] | | Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation [1] |

The Causality of the Hazard (The "Why")

Why does this specific molecule require stringent PPE? The compound is supplied as a hydrochloride (HCl) salt to enhance its stability and aqueous solubility. However, this salt form is inherently hygroscopic. When the fine particulate dust comes into contact with ambient moisture on human tissue (sweat on the skin, tears in the eyes, or mucosal lining in the respiratory tract), it rapidly dissociates. This dissociation creates a localized acidic microenvironment, which is the primary mechanistic driver for the H315 , H319 , and H335 irritation classifications. Preventing particulate aerosolization and moisture contact is the cornerstone of our PPE strategy.

Personal Protective Equipment (PPE) Architecture

Based on the hazard causality, the following PPE matrix is mandatory for any operational handling, weighing, or transfer of 3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride.

Table 2: Mandatory PPE Selection Matrix

Protection Zone Required Equipment Scientific Justification
Ocular (Eyes) Snug-fitting, unvented or indirectly vented safety goggles. Standard safety glasses leave the orbital cavity exposed to airborne dust. Goggles prevent acidic particulate deposition on the cornea.
Dermal (Hands) 100% Nitrile gloves (Minimum 0.11 mm thickness). Nitrile provides an excellent barrier against solid salts. Note: If solubilizing the compound in organic solvents (e.g., DCM, DMF), consult a solvent-specific glove compatibility chart and consider double-gloving.
Respiratory Chemical Fume Hood (Face velocity: 80-120 fpm).Backup: N95/P100 Particulate Respirator. The primary defense against H335 (respiratory irritation) is engineering controls (fume hood). Respirators are required only if handling bulk quantities outside a ventilated enclosure.

| Body | Fully buttoned, flame-retardant (FR) or 100% cotton lab coat; closed-toe non-porous shoes. | Prevents accumulation of hazardous dust on personal clothing, which could lead to delayed dermal exposure (H315). |

Operational Workflow: Safe Weighing and Transfer Protocol

Handling powders requires deliberate technique to minimize static charge and aerosolization. Follow this self-validating protocol:

Step 1: Environmental Preparation

  • Clear the chemical fume hood of unnecessary clutter to ensure optimal laminar airflow.

  • Validation Check: Verify the fume hood monitor reads a safe face velocity (typically 100 feet per minute).

Step 2: Equipment Staging

  • Place an analytical balance inside the fume hood (or a dedicated vented weighing enclosure).

  • Utilize anti-static weigh boats and a grounded, stainless-steel micro-spatula.

  • Causality: Plastic spatulas generate static electricity, causing the fine HCl salt powder to repel and aerosolize into the breathing zone.

Step 3: Execution of Transfer

  • Don all required PPE (Table 2).

  • Open the reagent bottle slowly to prevent a vacuum-induced dust cloud.

  • Transfer the required mass smoothly. Do not drop the powder from a height.

  • Validation Check: Once the desired mass is reached, close the sash of the balance and ensure the reading stabilizes at 0.000g variance for 3 seconds, confirming no disruptive air currents are affecting the measurement.

Step 4: Solubilization (If applicable)

  • If transferring to a reaction vessel, use a solvent wash (e.g., methanol or water, depending on your synthetic step) to quantitatively transfer the remaining powder from the weigh boat, eliminating residual dust.

Spill Response and Waste Logistics

Even with rigorous protocols, accidental spills occur. Immediate, controlled response prevents widespread contamination.

Accidental Spill Protocol (Solid Powder):

  • Isolate: Alert personnel in the immediate vicinity. Keep the fume hood sash lowered to contain airborne dust.

  • Do Not Sweep: Dry sweeping aerosolizes the irritating powder (exacerbating H335 risks).

  • Wet-Wipe Method: Dampen a disposable laboratory wipe with a compatible solvent (water or ethanol). Gently place the damp wipe over the spilled powder to trap it.

  • Decontaminate: Wipe the area inward from the edges to the center. Wash the surface subsequently with soap and water to neutralize any residual acidity.

  • Dispose: Place all contaminated wipes and gloves into a sealed, labeled hazardous waste bag.

Routine Waste Disposal:

  • Solid Waste: Unused powder and contaminated consumables (weigh boats, spatulas) must be disposed of in a clearly labeled "Hazardous Solid Waste - Irritant" container.

  • Liquid Waste: Solutions containing 3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride should be routed to the appropriate liquid waste stream (e.g., "Aqueous Waste" or "Halogenated Organic Waste" depending on the solvent used). Never discharge down the sink.

Safety & Operational Workflow Diagram

G Start Pre-Operation Assessment (Check SDS & Fume Hood) PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Handling Weighing & Transfer (Minimize Dust) PPE->Handling Spill Spill Event? Handling->Spill Clean Wet-Wipe Cleanup (Avoid Aerosolization) Spill->Clean Yes Reaction Execute Reaction (Closed System) Spill->Reaction No Dispose Waste Disposal (Solid & Liquid Bins) Clean->Dispose Reaction->Dispose Doff Doff PPE & Wash Hands Dispose->Doff

Workflow for the safe handling, spill response, and disposal of bicyclic amine hydrochlorides.

References

  • Sigma-Aldrich. "rac-(1R,5S)-3-oxa-6-azabicyclo[3.2.0]heptane hydrochloride Safety Data and Properties." Sigma-Aldrich Product Catalog.
  • ChemScene. "3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride (CAS 1799439-02-3)." ChemScene Chemical Database.
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